Mardepodect hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O.ClH/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;/h2-16H,17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHTXAXWOXYUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2070014-78-5 | |
| Record name | Mardepodect hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2070014785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MARDEPODECT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTZ83KS2UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Investigating Mardepodect Hydrochloride for Huntington's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect hydrochloride (PF-02545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatal medium spiny neurons that are profoundly affected in Huntington's disease (HD). The therapeutic rationale for Mardepodect in HD was based on the hypothesis that inhibiting PDE10A would enhance cyclic nucleotide signaling, thereby improving corticostriatal function and promoting neuronal survival. Despite a strong preclinical basis and promising early clinical signals, the development of Mardepodect for Huntington's disease was discontinued. This technical guide provides a comprehensive overview of the key data and experimental methodologies associated with the investigation of Mardepodect for HD.
Mechanism of Action and Preclinical Data
Mardepodect is a potent, orally active, and selective inhibitor of PDE10A, with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterases.[1][2] The inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. This modulation is thought to be crucial for the regulation of gene expression and synaptic plasticity, processes that are disrupted in Huntington's disease.
Preclinical Pharmacodynamics
Preclinical studies in mice demonstrated that Mardepodect administration leads to significant neurochemical changes in the striatum. Intraperitoneal administration of Mardepodect resulted in a dose-dependent increase in striatal cGMP.[2] Furthermore, it was shown to increase the levels of both enkephalin and substance-P mRNA in the striatum of CF-1 mice.[1]
| Preclinical Efficacy Marker | Animal Model | Dose (i.p.) | Observed Effect | Reference |
| GluR1 Phosphorylation | Male CF-1 Mice | 0.3 mg/kg | 3-fold increase | [1] |
| 3 mg/kg | 5.4-fold increase | [1] | ||
| 5 mg/kg | 4.1-fold increase | [1] | ||
| CREB S133 Phosphorylation | Male CF-1 Mice | 0.3 mg/kg | 3-fold increase | [1] |
| 3 mg/kg | 4-fold increase | [1] | ||
| 5 mg/kg | 2.6-fold increase | [1] | ||
| Enkephalin mRNA Levels | CF-1 Mice | 3 mg/kg | Increase | [1] |
| Substance-P mRNA Levels | CF-1 Mice | 3 mg/kg | Increase | [1] |
| Conditioned Avoidance Response | Mice | ED50 = 1 mg/kg | Decrease in avoidance responding | [2] |
Experimental Protocols: Preclinical Studies
In Vivo Phosphorylation Studies:
-
Animal Model: Male CF-1 mice.
-
Drug Administration: Mardepodect (PF-2545920) was administered intraperitoneally at doses of 0.3, 3, and 5 mg/kg.
-
Tissue Collection: Striatal tissue was collected at a specified time point after drug administration.
-
Analysis: Protein extracts from the striatum were subjected to Western blotting using antibodies specific for phosphorylated GluR1 (at serine 845) and phosphorylated CREB (at serine 133). Total protein levels were also measured for normalization.
mRNA Quantification:
-
Animal Model: CF-1 mice.
-
Drug Administration: Mardepodect was administered intraperitoneally at a dose of 3 mg/kg.
-
Tissue Collection: Striatal tissue was dissected.
-
Analysis: Total RNA was extracted from the striatal tissue. The levels of enkephalin and substance-P mRNA were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
Clinical Investigation in Huntington's Disease
The clinical development of Mardepodect for Huntington's disease culminated in a Phase II clinical trial known as the AMARYLLIS study (NCT02197130).[3] While the drug was found to be generally safe, it did not meet its primary efficacy endpoints.[4]
AMARYLLIS Phase II Study (NCT02197130)
This was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Mardepodect in subjects with Huntington's disease.[3][4]
| Trial Parameter | Description |
| Official Title | Randomized, Placebo Controlled Study Of The Efficacy And Safety Of PF-02545920 In Subjects With Huntington's Disease |
| Phase | 2 |
| Participants | 272 subjects with genetically confirmed, symptomatic HD (stages I-II) |
| Intervention | Mardepodect (5 mg or 20 mg) or Placebo |
| Duration | 26 weeks |
| Primary Outcome | Change in Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) |
| Secondary Outcomes | UHDRS-Total Maximum Chorea Score, Clinical Global Impression of Improvement (CGI-I) |
Clinical Efficacy and Safety
The AMARYLLIS trial failed to demonstrate a statistically significant improvement in the primary endpoint (UHDRS-TMS) or the secondary endpoints for either dose of Mardepodect compared to placebo.[4] However, pre-specified exploratory analyses using quantitative motor (Q-Motor) measures showed consistent, dose-dependent improvements, suggesting a potential central effect on motor coordination.[4]
Adverse events were more frequent in the treatment arms compared to placebo, with a higher incidence in the 20 mg dose group. The most common treatment-emergent adverse events were somnolence, fatigue, and weight loss.[4]
| Treatment Group | Completion Rate | Adverse Event Frequency | Discontinuation due to AEs |
| Placebo (n=81) | - | 72% | 6% |
| Mardepodect 5 mg (n=79) | - | 86% | 14% |
| Mardepodect 20 mg (n=56) | - | 90% | 26% |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Mardepodect
The following diagram illustrates the proposed mechanism of action of Mardepodect in striatal neurons.
Caption: Proposed signaling pathway of Mardepodect in striatal neurons.
Experimental Workflow: AMARYLLIS Clinical Trial
The following diagram outlines the workflow of the AMARYLLIS Phase II clinical trial.
Caption: Workflow of the AMARYLLIS Phase II clinical trial.
Conclusion
The investigation of this compound for Huntington's disease provides valuable insights into the therapeutic potential and challenges of targeting the PDE10A enzyme in this neurodegenerative disorder. While the clinical development of Mardepodect was discontinued due to a lack of efficacy on primary clinical endpoints, the preclinical data and the observed effects on quantitative motor measures in the AMARYLLIS trial suggest that PDE10A remains a relevant target for further investigation. Future research may focus on exploring higher doses, different patient populations (e.g., earlier stages of HD), or combination therapies to unlock the potential of PDE10A inhibition for the treatment of Huntington's disease. The data and protocols summarized in this guide serve as a resource for researchers continuing to explore this and other therapeutic avenues for this devastating disease.
References
The Pharmacology of Selective PDE10A Inhibitors: A Technical Guide Featuring Mardepodect
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacology of selective phosphodiesterase 10A (PDE10A) inhibitors, with a particular focus on the clinical candidate Mardepodect (PF-2545920). This document details the molecular mechanism of action, key quantitative pharmacological data, comprehensive experimental protocols, and the strategic workflow for the preclinical development of this class of compounds for neuropsychiatric disorders.
Introduction to PDE10A and Its Role in Neuronal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and emotional processing.[2][3] This specific localization makes PDE10A an attractive therapeutic target for disorders associated with basal ganglia dysfunction, such as schizophrenia and Huntington's disease.[1][2]
The two main populations of MSNs in the striatum are those expressing dopamine D1 receptors (direct pathway) and those expressing dopamine D2 receptors (indirect pathway). PDE10A is present in both types of neurons and plays a crucial role in modulating the downstream signaling of these receptors.[3] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn modulates the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. This modulation results in a potentiation of D1 receptor-mediated signaling and an inhibition of D2 receptor-mediated signaling, a profile that is theoretically beneficial for treating the symptoms of psychosis.[3][4]
Quantitative Pharmacology of Selective PDE10A Inhibitors
The development of potent and selective PDE10A inhibitors has been a major focus of pharmaceutical research. Mardepodect (PF-2545920) emerged as a clinical candidate from these efforts.[2][5] The following tables summarize key quantitative data for Mardepodect and other notable PDE10A inhibitors.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | IC50 (nM) vs. PDE10A | Selectivity vs. other PDEs | Reference(s) |
| Mardepodect (PF-2545920) | 0.37 | >1000-fold | [2][5] |
| TAK-063 | 0.30 | >15000-fold | [1] |
| TP-10 | 0.3 | - | [1] |
| CPL500036 | 1.0 | >100-fold | [1] |
Table 2: Pharmacokinetic Properties of Mardepodect (PF-2545920)
| Species | Clearance (mL/min/Kg) | Bioavailability | Blood-Brain Barrier Penetration | Reference(s) |
| Rat (Sprague-Dawley) | 36 (IV) | Orally active | Yes | [5][6] |
| Dog (Beagle) | 7.2 (IV) | - | - | [6] |
| Monkey (Cynomolgus) | 13.9 (IV) | - | - | [6] |
Table 3: In Vivo Efficacy of Mardepodect (PF-2545920)
| Animal Model | Endpoint | Effective Dose (ED50) | Reference(s) |
| Rat (Sprague-Dawley) | Conditioned Avoidance Response (CAR) | 1 mg/kg | [2] |
| Mouse (CD-1) | Striatal cGMP elevation | ~1 mg/kg (3-fold increase) | [6] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used in the pharmacological characterization of PDE10A inhibitors.
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This in vitro assay is a primary screening method to determine the potency of a compound to inhibit PDE10A enzymatic activity. The principle is based on the change in fluorescence polarization (FP) of a fluorescently labeled cyclic nucleotide substrate upon its hydrolysis by PDE10A.
Materials:
-
Recombinant human PDE10A2 enzyme
-
FAM-labeled cAMP (fluorescent substrate)
-
PDE Assay Buffer
-
Binding Agent (binds to the hydrolyzed substrate)
-
Test compounds (e.g., Mardepodect)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add PDE Assay Buffer to all wells.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition: Add a pre-determined optimal concentration of PDE10A2 enzyme to all wells except the negative control.
-
Substrate Addition: Add FAM-labeled cAMP to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Binding Agent Addition: Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed FAM-AMP.
-
Measurement: Read the fluorescence polarization on a plate reader with excitation at ~485 nm and emission at ~528 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a widely used behavioral model to predict the antipsychotic-like activity of a compound.[7][8][9][10] It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
-
A conditioned stimulus (CS) generator (e.g., a tone or light).
-
An unconditioned stimulus (US) generator (the footshock).
-
Automated tracking software to record the animal's movement between compartments.
Procedure:
-
Acquisition Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., a 10-second tone).
-
Immediately following the CS, deliver the US (e.g., a 0.5 mA footshock) for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance" response, and the US is not delivered.
-
If the rat moves to the other compartment during the US presentation, it is recorded as an "escape" response.
-
If the rat fails to move during the US, it is recorded as an "escape failure."
-
Repeat for a set number of trials (e.g., 30 trials) per day until the rats reach a stable baseline of high avoidance responding (e.g., >80%).
-
-
Drug Testing:
-
Administer the test compound (e.g., Mardepodect, 1 mg/kg, intraperitoneally) or vehicle at a specified time before the test session.
-
Place the rat in the shuttle box and run a session of 30 trials as described above.
-
Record the number of avoidances, escapes, and escape failures.
-
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures. The ED50 is the dose at which the avoidance response is inhibited by 50%.
In Vivo Microdialysis for Striatal cGMP Measurement
This technique allows for the in vivo sampling of extracellular fluid from a specific brain region to measure changes in neurotransmitter or second messenger levels in response to drug administration.[6][11]
Procedure:
-
Surgical Implantation:
-
Anesthetize a rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the striatum.
-
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Collection: After a stabilization period (e.g., 60-90 minutes), collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Drug Administration: Administer the test compound (e.g., Mardepodect) via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis:
-
Analyze the concentration of cGMP in the dialysate samples using a sensitive analytical method such as a radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
-
Data Analysis: Express the cGMP levels as a percentage of the baseline and plot the time course of the drug's effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PDE10A inhibitors and the typical preclinical development workflow for such compounds.
PDE10A Signaling in Medium Spiny Neurons
References
- 1. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 2. Mardepodect - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential regulation of cyclic GMP levels in the frontal cortex and the cerebellum of anesthetized rats by nitric oxide: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Mardepodect Hydrochloride on Striatal cGMP Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mardepodect hydrochloride (also known as PF-2545920 and MP-10) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is densely expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE10A by mardepodect leads to a significant and dose-dependent elevation of cGMP levels within the striatum. This technical guide provides a comprehensive overview of the effects of mardepodect on striatal cGMP, including quantitative data from preclinical studies, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Introduction
This compound is a brain-penetrant small molecule that has been investigated for its therapeutic potential in central nervous system disorders, including schizophrenia and Huntington's disease.[1] Its primary mechanism of action is the selective inhibition of the PDE10A enzyme.[2][3] PDE10A is a dual-substrate phosphodiesterase that degrades both cAMP and cGMP, thereby acting as a critical regulator of cyclic nucleotide signaling in striatal neurons.[4][5] By inhibiting PDE10A, mardepodect prevents the breakdown of cGMP, leading to its accumulation in the striatum.[2][3] This modulation of the cGMP signaling cascade is believed to underlie the pharmacological effects of the compound. This guide will focus specifically on the impact of mardepodect on striatal cGMP levels, presenting key preclinical data and the methodologies used to obtain them.
Quantitative Data Summary
Preclinical studies in murine models have consistently demonstrated that systemic administration of this compound results in a dose-dependent increase in striatal cGMP concentrations. The table below summarizes the key quantitative findings from these studies.
| Compound | Animal Model | Dose (mg/kg) | Route of Administration | Time Point | Fold Increase in Striatal cGMP (approx.) | Reference |
| Mardepodect (as PDE10A inhibitor) | Male CD-1 Mice | 1 | Subcutaneous (s.c.) | Not Specified | 3-fold | [6] |
| Mardepodect (as PDE10A inhibitor) | Male CD-1 Mice | 3.2 | Subcutaneous (s.c.) | Not Specified | 5-fold | [6] |
| PDE10A Inhibitor (TP-10) | C57BL/6J Mice | 3.2 | Subcutaneous (s.c.) | 30 minutes | Not specified, but robust increase shown |
Signaling Pathway
The elevation of striatal cGMP levels by mardepodect is a direct consequence of its inhibitory action on PDE10A within a well-defined signaling cascade. The process begins with the synthesis of nitric oxide (NO) and culminates in the downstream effects of elevated cGMP.
Experimental Protocols
The following is a detailed, representative protocol for determining the effect of this compound on striatal cGMP levels in mice, synthesized from published research and standard laboratory practices.
Experimental Workflow
Materials and Reagents
-
This compound (PF-2545920)
-
Vehicle (e.g., saline, or a solution of DMSO, PEG300, and Tween-80 in saline)
-
Male CD-1 or C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane) and euthanasia agent (e.g., CO2)
-
Surgical tools for dissection
-
Liquid nitrogen
-
0.1 M Hydrochloric acid (HCl)
-
Homogenizer (e.g., sonicator or rotor-stator homogenizer)
-
Refrigerated centrifuge
-
Commercially available cGMP competitive enzyme-linked immunosorbent assay (ELISA) kit
-
Microplate reader
Procedure
-
Animal Dosing:
-
House mice under standard laboratory conditions with ad libitum access to food and water for at least one week prior to the experiment for acclimatization.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Divide mice into treatment groups (e.g., vehicle control, 1 mg/kg mardepodect, 3 mg/kg mardepodect).
-
Administer the appropriate treatment via subcutaneous injection.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 30 minutes), euthanize the mice.
-
Immediately decapitate the animal and rapidly dissect the brain on a cold surface.
-
Isolate the striata from both hemispheres.
-
Flash-freeze the collected striatal tissue in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until further processing.
-
-
Sample Preparation for cGMP Assay:
-
On the day of the assay, place the frozen striata in a pre-chilled tube containing a defined volume of 0.1 M HCl (e.g., 500 µL).
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at >600 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cGMP.
-
-
cGMP Quantification (ELISA):
-
Follow the protocol provided with the commercial cGMP competitive ELISA kit. This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a fixed amount of enzyme-conjugated cGMP to each well to compete with the cGMP in the samples/standards for antibody binding.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the enzyme on the conjugated cGMP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the cGMP standards.
-
Determine the concentration of cGMP in the experimental samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the amount of protein in the sample (determined by a separate protein assay, e.g., BCA assay) or to the weight of the tissue.
-
Express the results as pmol of cGMP per mg of protein or per gram of tissue.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare cGMP levels between treatment groups.
-
Discussion
The inhibition of PDE10A by this compound reliably and robustly increases cGMP levels in the striatum. This effect is a direct consequence of preventing the degradation of cGMP synthesized via the nNOS-sGC pathway. The methodologies outlined in this guide provide a framework for the preclinical assessment of this pharmacological effect. The quantification of striatal cGMP is a critical biomarker for confirming target engagement and understanding the dose-response relationship of PDE10A inhibitors like mardepodect. The consistent findings across studies underscore the central role of the PDE10A-cGMP signaling pathway in the mechanism of action of this class of compounds. Further research utilizing these methods can aid in the development of novel therapeutics targeting this pathway for various neurological and psychiatric disorders.
References
- 1. [PDF] Preclinical Characterization of Selective Phosphodiesterase 10A Inhibitors: A New Therapeutic Approach to the Treatment of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of a novel phosphodiesterase 10A inhibitor in non-human primates: a therapeutic approach for schizophrenia with improved side effect profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. psychiatryonline.org [psychiatryonline.org]
Physicochemical Properties of Mardepodect Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride (PF-2545920 hydrochloride) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, Mardepodect modulates cyclic nucleotide signaling pathways, which has shown potential in preclinical models for the treatment of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Physicochemical Data
A summary of the known physicochemical properties of Mardepodect and its hydrochloride salt is presented below. While extensive experimental data for the hydrochloride salt is not publicly available, this section consolidates the current knowledge.
Table 1: Physicochemical Properties of Mardepodect and this compound
| Property | Value | Salt Form |
| Chemical Name | 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxymethyl]-quinoline hydrochloride | Hydrochloride |
| Molecular Formula | C₂₅H₂₁ClN₄O | Hydrochloride |
| Molecular Weight | 428.91 g/mol | Hydrochloride |
| CAS Number | 2070014-78-5 | Hydrochloride |
| Appearance | Solid | Hydrochloride |
| Solubility | Water: Insoluble[2][3] DMSO: ≥ 45 mg/mL[4] Ethanol: 78 mg/mL[3] | Free Base |
| LogP (calculated) | 5.28 | Free Base |
| Melting Point | Not available | Hydrochloride |
| pKa | Not available | Hydrochloride |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are crucial for drug development and quality control. Below are representative protocols for determining solubility, melting point, and pKa, which can be applied to this compound.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in an aqueous medium.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mg of compound to 1 mL of water) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.
Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point range of a solid crystalline substance.
Protocol:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Melting Point Determination:
-
For an unknown melting point, perform a rapid preliminary run by heating at a rate of 10-20 °C/minute to get an approximate range.
-
For a precise measurement, start heating at a slower rate (e.g., 1-2 °C/minute) from a temperature approximately 10-15 °C below the expected melting point.
-
-
Data Recording: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The melting point is reported as this range.
pKa Determination (Potentiometric Titration)
This method is used to determine the acid dissociation constant (pKa) of an ionizable compound.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if necessary to ensure solubility).
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve. The pH at the half-equivalence point is equal to the pKa. For more complex molecules or those with low solubility, computational methods or alternative techniques like UV-spectrophotometry or capillary electrophoresis may be employed.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of PDE10A. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the striatum, PDE10A is highly expressed in medium spiny neurons (MSNs), which are the principal neurons of this brain region and are crucial for the regulation of motor activity and reward-related behaviors. MSNs are divided into two main populations: those expressing the D1 dopamine receptor (direct pathway) and those expressing the D2 dopamine receptor (indirect pathway).
Inhibition of PDE10A by Mardepodect leads to an accumulation of cAMP and cGMP in MSNs. This has differential effects on the two pathways:
-
In D1-receptor expressing MSNs (Direct Pathway): Increased cAMP levels potentiate the signaling cascade initiated by dopamine binding to D1 receptors, which are Gs-coupled. This leads to enhanced activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets like DARPP-32, ultimately facilitating neuronal activity in the direct pathway.
-
In D2-receptor expressing MSNs (Indirect Pathway): Dopamine binding to D2 receptors, which are Gi-coupled, normally inhibits adenylyl cyclase and reduces cAMP levels. By preventing the breakdown of the remaining cAMP, PDE10A inhibition counteracts this effect, leading to an increase in PKA activity and phosphorylation of its substrates. This functional inhibition of D2 receptor signaling reduces the activity of the indirect pathway.
The net effect of PDE10A inhibition is a rebalancing of the direct and indirect pathways, a mechanism that is thought to be beneficial in conditions like schizophrenia where dopamine signaling is dysregulated.
Caption: Signaling pathway of this compound via PDE10A inhibition.
Experimental Workflow
The following diagram illustrates a logical workflow for the characterization and analysis of a novel PDE10A inhibitor like this compound, from initial synthesis to in vitro and in vivo evaluation.
Caption: Logical workflow for the development and characterization of Mardepodect HCl.
References
An In-depth Guide to the Synthesis and Chemical Structure of Mardepodect Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect, also known by its developmental code PF-2545920, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The hydrochloride salt of this compound has been a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis and chemical structure of Mardepodect hydrochloride, including detailed experimental protocols and a visualization of its relevant signaling pathway.
Chemical Structure and Properties
This compound is chemically named 2-[[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl]quinoline hydrochloride. Its chemical structure is characterized by a central pyrazole ring substituted with a methyl group, a pyridine ring, and a phenoxymethyl-quinoline moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₁ClN₄O |
| Molecular Weight | 428.92 g/mol |
| Appearance | Solid |
| Purity | >98.00% |
Synthesis of Mardepodect
The synthesis of Mardepodect is a multi-step process involving the construction of the key pyrazole intermediate followed by its coupling with the quinoline fragment. The following experimental protocols are based on the procedures described in the scientific literature.
Experimental Protocols
Scheme 1: Synthesis of Intermediate 1 - 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
-
Materials: 4-methoxyacetophenone, 4-picolyl chloride hydrochloride, Sodium hydride (60% dispersion in mineral oil), N,N-Dimethylformamide (DMF).
-
Procedure:
-
A solution of 4-methoxyacetophenone in DMF is added dropwise to a suspension of sodium hydride in DMF at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
4-picolyl chloride hydrochloride is added portionwise, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one.
-
Scheme 2: Synthesis of Intermediate 2 - 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole
-
Materials: 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Methylhydrazine, Acetic acid.
-
Procedure:
-
A mixture of 1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one and DMF-DMA is heated at 120 °C for 4 hours.
-
The reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.
-
The resulting crude enaminone is dissolved in acetic acid, and methylhydrazine is added.
-
The mixture is heated at 100 °C for 2 hours.
-
The reaction mixture is cooled, poured into ice water, and basified with a saturated sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole.
-
Scheme 3: Synthesis of Intermediate 3 - 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol
-
Materials: 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole, Boron tribromide, Dichloromethane (DCM).
-
Procedure:
-
A solution of boron tribromide in DCM is added dropwise to a solution of 3-(4-methoxyphenyl)-1-methyl-4-(pyridin-4-yl)-1H-pyrazole in DCM at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol.
-
Scheme 4: Synthesis of Mardepodect
-
Materials: 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol, 2-(chloromethyl)quinoline, Potassium carbonate, Acetonitrile.
-
Procedure:
-
A mixture of 4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenol, 2-(chloromethyl)quinoline, and potassium carbonate in acetonitrile is heated at reflux overnight.
-
The reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford Mardepodect free base.
-
Scheme 5: Formation of this compound
-
Materials: Mardepodect free base, Hydrochloric acid (in diethyl ether or isopropanol).
-
Procedure:
-
Mardepodect free base is dissolved in a suitable solvent such as dichloromethane or ethyl acetate.
-
A solution of hydrochloric acid in diethyl ether or isopropanol is added dropwise with stirring.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound.
-
Characterization Data
The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.
Table 2: Representative Analytical Data for this compound
| Analysis | Result |
| ¹H NMR | Consistent with the proposed structure. |
| Mass Spectrometry (MS) | [M+H]⁺ peak corresponding to the molecular weight of the free base. |
| High-Performance Liquid Chromatography (HPLC) | Purity typically >98%. |
Mechanism of Action and Signaling Pathway
Mardepodect is a potent inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various intracellular signaling pathways. By inhibiting PDE10A, Mardepodect increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation of neuronal signaling is believed to be the basis for its potential therapeutic effects.
Demise of a Novel Therapeutic Approach: The Discontinuation of Mardepodect Hydrochloride Clinical Trials
New York, NY – The clinical development of Mardepodect hydrochloride (PF-02545920), a promising novel phosphodiesterase 10A (PDE10A) inhibitor, was halted for the treatment of both schizophrenia and Huntington's disease due to a demonstrated lack of clinical efficacy in Phase 2 trials. Despite a strong preclinical rationale and generally acceptable safety profile, the compound failed to meet its primary endpoints in rigorous clinical testing, leading to Pfizer's decision in May 2017 to discontinue its development for these indications. This outcome highlights the significant challenges in translating preclinical neuroscience findings into effective therapies for complex neuropsychiatric and neurodegenerative disorders.
Mardepodect was designed to enhance cyclic nucleotide signaling in medium spiny neurons of the striatum, a key node in brain circuits implicated in both psychosis and motor control. By inhibiting PDE10A, the drug was expected to modulate the activity of dopamine D1 and D2 receptor pathways, offering a novel therapeutic mechanism distinct from existing antipsychotics and treatments for Huntington's disease.
Lack of Efficacy in Schizophrenia
Failure to Meet Endpoints in Huntington's Disease
Similarly, the AMARYLLIS trial (NCT02197130), a Phase 2, randomized, placebo-controlled study, assessed the efficacy and safety of Mardepodect in subjects with early-stage Huntington's disease. The trial did not meet its primary outcome, which was a significant improvement in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS).[3] Furthermore, no significant benefits were observed in key secondary efficacy assessments.[3] While the drug was found to be generally safe, it did not demonstrate superiority over placebo in improving the motor symptoms of Huntington's disease.[3][4] Some dose-dependent improvements in quantitative motor measures were observed, suggesting a potential central effect of the drug, but these findings were not clinically significant.[3]
Quantitative Data Summary
The following tables summarize the key design and outcomes of the pivotal Phase 2 clinical trials for this compound.
Table 1: Mardepodect Phase 2 Schizophrenia Trial (NCT01175135) Summary
| Parameter | Details |
| Primary Endpoint | Mean change from baseline in PANSS total score at Day 28 |
| Mardepodect (5 mg & 15 mg Q12H) | Not significantly different from placebo[1] |
| Risperidone (3 mg Q12H) | Statistically significant improvement vs. placebo[1] |
| Key Adverse Events | Dystonia observed in the Mardepodect groups[1] |
| Conclusion | Lack of efficacy for Mardepodect as a monotherapy for acute schizophrenia[1] |
Table 2: Mardepodect Phase 2 Huntington's Disease Trial (AMARYLLIS - NCT02197130) Summary
| Parameter | Details |
| Primary Endpoint | Improvement on the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) |
| Mardepodect (5 mg & 20 mg) | Failed to demonstrate superiority over placebo[3] |
| Secondary Endpoints | No significant benefit on secondary efficacy assessments[3] |
| Key Adverse Events | Somnolence, fatigue, and weight loss were more frequent with the higher dose[3] |
| Conclusion | Lack of efficacy in improving motor symptoms of Huntington's disease[3][4] |
Experimental Protocols
Schizophrenia (NCT01175135)
The study was a multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group trial. Eligible patients were adults (18-65 years) with a diagnosis of schizophrenia who were experiencing an acute exacerbation of psychotic symptoms.[1] Participants were randomized to receive either Mardepodect (5 mg or 15 mg twice daily), risperidone (3 mg twice daily), or a placebo for 28 days.[1] The primary efficacy measure was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS). Safety and tolerability were also assessed.
Huntington's Disease (AMARYLLIS - NCT02197130)
This was a randomized, double-blind, placebo-controlled Phase 2 study. The trial enrolled subjects with genetically confirmed, symptomatic Huntington's disease.[3] Participants were randomized to receive one of two doses of Mardepodect or a placebo. The primary outcome measure was the change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) from baseline to the end of the treatment period.[3] Secondary endpoints included other measures of motor function, clinical global impression, and safety.
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for Mardepodect and the logical flow leading to the discontinuation of its clinical trials are illustrated in the diagrams below.
Caption: Proposed mechanism of this compound.
Caption: Logical flow leading to the discontinuation of Mardepodect trials.
References
- 1. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. The most used drugs in Huntington disease clinical trials - Pharmaceutical Technology [pharmaceutical-technology.com]
An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of Mardepodect Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Mardepodect hydrochloride (also known as PF-2545920 and MP-10). Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1] Its ability to cross the BBB is a critical attribute for its development as a therapeutic agent for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[1]
Executive Summary
Quantitative Data on Blood-Brain Barrier Permeability
Direct quantitative data for the blood-brain barrier permeability of this compound, such as a definitive brain-to-plasma (B/P) concentration ratio or an in vitro apparent permeability coefficient (Papp), are not specified in the reviewed literature. However, a study on a series of related PDE10A inhibitors provides context for the expected range of brain penetration for this class of compounds.
Table 1: Brain-to-Plasma (B/P) Ratios of Structurally Related PDE10A Inhibitors
| Compound Class | Brain-to-Plasma (B/P) Ratio |
| 4-Phenyl Substituted Pyridine | 1.8 |
| Tetrahydrobenzothiophene Amides | 0.4 - 0.5 |
| Chiral Benzofuran | 0.4 - 0.5 |
Data from a study on novel PDE10A inhibitors, where plasma and brain levels were measured 1 hour after a 10 mg/kg dose.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The determination of a compound's ability to cross the BBB involves a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments relevant to the assessment of CNS drugs like Mardepodect.
In Vivo Rodent Brain-to-Plasma Ratio Determination
This protocol describes a common in vivo method to quantify the extent of a drug's penetration into the brain.
Objective: To determine the ratio of the concentration of the test compound in the brain tissue to its concentration in the plasma at a specific time point after administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (containing anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Dosing: Administer the test compound to a cohort of rats at a defined dose and route (e.g., intravenous, intraperitoneal, or oral).
-
Blood Collection: At a predetermined time point post-administration (e.g., 1 hour), anesthetize the animals and collect a blood sample via cardiac puncture.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Brain Perfusion and Harvesting: Perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature. Immediately following perfusion, surgically remove the brain.
-
Sample Preparation:
-
Accurately weigh the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
-
Prepare plasma samples for analysis.
-
-
Bioanalysis: Determine the concentration of the test compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Calculation: Calculate the brain-to-plasma ratio using the following formula:
-
B/P Ratio = (Concentration in brain homogenate (ng/g)) / (Concentration in plasma (ng/mL))
-
In Vivo Brain-to-Plasma Ratio Workflow
In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across a lipid membrane, simulating the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
Plate reader (UV-Vis or other appropriate detection method)
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Compound Preparation: Prepare solutions of the test compound and control compounds in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with fresh PBS.
-
Add the compound solutions to the donor plate wells.
-
Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
-
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
-
Where: V_D = volume of donor well, V_A = volume of acceptor well, A = filter area, t = incubation time, C_A(t) = concentration in acceptor well at time t, and C_equilibrium = equilibrium concentration.
-
PAMPA-BBB Experimental Workflow
Signaling Pathways Modulated by Mardepodect
Mardepodect's therapeutic effects are mediated by its inhibition of PDE10A, which is highly expressed in the medium spiny neurons (MSNs) of the striatum. These neurons are key components of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia, which are critical for motor control and cognitive function.
By inhibiting PDE10A, Mardepodect prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
In the Direct Pathway (D1-MSNs): Activation of D1 receptors by dopamine stimulates cAMP production. PDE10A inhibition by Mardepodect amplifies this signal, leading to enhanced PKA activity and potentiation of the direct pathway.
-
In the Indirect Pathway (D2-MSNs): Activation of D2 receptors by dopamine inhibits cAMP production. By inhibiting PDE10A, Mardepodect counteracts this effect, leading to an increase in cAMP and PKA activity, which functionally inhibits the indirect pathway.
The net effect of Mardepodect is a rebalancing of the direct and indirect pathways, which is thought to underlie its antipsychotic and therapeutic effects.
Mardepodect's Mechanism of Action via PDE10A Inhibition
Conclusion
References
- 1. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Integral Role of Phosphodiesterase 10A in Modulating Corticostriatal Circuitry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Phosphodiesterase 10A (PDE10A) and its critical function as a modulator of the corticostriatal circuits. PDE10A's unique expression profile and its role in regulating cyclic nucleotide signaling place it at the nexus of integrating cortical and dopaminergic inputs to the striatum, making it a key target for therapeutic development in neuropsychiatric and neurodegenerative disorders.
Core Concepts: PDE10A Function and Expression
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[1] Its expression in the brain is highly localized, found almost exclusively within the GABAergic medium spiny neurons (MSNs) of the striatum (caudate nucleus and putamen), the nucleus accumbens, and the olfactory tubercle.[2][3] These MSNs are the principal input neurons of the basal ganglia, a group of subcortical nuclei essential for motor control, action selection, and reward-based learning.[4][5]
Crucially, PDE10A is expressed in MSNs of both the direct (striatonigral) and indirect (striatopallidal) pathways.[6] The direct pathway, which primarily expresses dopamine D1 receptors, facilitates movement. The indirect pathway, expressing dopamine D2 receptors, inhibits movement. By regulating cAMP and cGMP levels in both pathways, PDE10A is uniquely positioned to modulate the delicate balance of basal ganglia output that governs motor function and behavior.[1][7] Immunohistochemical studies confirm that PDE10A is restricted to MSNs and not found in striatal interneurons.[3] At a subcellular level, PDE10A is concentrated in the dendrites and dendritic spines of MSNs, placing it in close proximity to postsynaptic densities where it can regulate signaling cascades initiated by glutamatergic inputs from the cortex and dopaminergic inputs from the midbrain.[8]
Signaling Pathways and Circuit Modulation
PDE10A acts as a crucial control point in the intracellular signaling cascades downstream of dopamine and glutamate receptors. Its primary function is to terminate cyclic nucleotide signaling, thereby shaping the cellular response to neurotransmitter activity.[1][6]
-
In the Direct Pathway (D1-MSNs): Activation of D1 receptors by dopamine stimulates adenylyl cyclase, leading to an increase in cAMP levels. This activates Protein Kinase A (PKA), which then phosphorylates key substrates like the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Phosphorylated DARPP-32 (at threonine 34) is a potent inhibitor of protein phosphatase 1 (PP1), leading to a state of enhanced neuronal excitability and potentiation of glutamatergic inputs. PDE10A hydrolyzes cAMP, acting as a brake on this signaling cascade. Inhibition of PDE10A therefore potentiates D1 receptor signaling, enhancing the activity of the direct pathway.[9][10][11]
-
In the Indirect Pathway (D2-MSNs): Activation of D2 receptors inhibits adenylyl cyclase, reducing cAMP production. Concurrently, adenosine A2A receptors, which are co-localized with D2 receptors in these neurons, stimulate cAMP production. PDE10A activity degrades cAMP, influencing the net effect of these opposing signals. By inhibiting PDE10A, the reduction in cAMP degradation can counteract the inhibitory effect of D2 receptor activation and potentiate the excitatory signaling from A2A receptors. This leads to an overall increase in the activity of the indirect pathway, an effect that functionally mimics D2 receptor antagonism.[9][12]
The inhibition of PDE10A effectively increases the responsiveness of MSNs to excitatory cortical stimulation, a key aspect of its modulatory role.[8][13] By elevating both cAMP and cGMP, PDE10A inhibitors activate PKA and lead to the phosphorylation of downstream effectors including DARPP-32, cAMP response element-binding protein (CREB), and the glutamate receptor subunit GluR1, thereby modulating synaptic plasticity and gene expression.[8][14][15]
References
- 1. In vivo microdialysis for striatal DA release [protocols.io]
- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. In vivo single-unit intracellular recordings [bio-protocol.org]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 12. protocols.io [protocols.io]
- 13. psychogenics.com [psychogenics.com]
- 14. Cell-type specific regulation of DARPP-32 phosphorylation by psychostimulant and antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychogenics.com [psychogenics.com]
In Vivo Effects of Mardepodect Hydrochloride on cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of Mardepodect hydrochloride (also known as PF-2545920) on cyclic adenosine monophosphate (cAMP) signaling. Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] By inhibiting PDE10A, Mardepodect modulates downstream signaling cascades critical to neuronal function, which has been a key area of investigation for neuropsychiatric disorders.
Core Mechanism of Action
Mardepodect's primary mechanism of action is the potent and selective inhibition of the PDE10A enzyme.[3] PDE10A is responsible for the hydrolysis of both cAMP and cyclic guanosine monophosphate (cGMP), converting them into their inactive forms, AMP and GMP, respectively.[4] By blocking this enzymatic activity, Mardepodect leads to an accumulation of intracellular cAMP and cGMP in PDE10A-expressing neurons.[4] This elevation in cyclic nucleotides subsequently activates downstream signaling pathways, most notably the Protein Kinase A (PKA) pathway for cAMP.
References
Methodological & Application
Application Notes and Protocols for Mardepodect Hydrochloride in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride (also known as PF-2545920 and MP-10) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] The PDE10A enzyme is primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[4] By inhibiting PDE10A, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways.[5] These application notes provide an overview of this compound's mechanism of action, recommended dosage ranges for in vivo mouse studies, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the PDE10A enzyme, which is responsible for the hydrolysis of cAMP and cGMP.[6] This inhibition leads to an accumulation of these second messengers within the cell, resulting in the activation of protein kinase A (PKA) and protein kinase G (PKG).[7][8] Activated PKA and PKG, in turn, phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression and neuronal function.[5] The potentiation of cAMP and cGMP signaling in the striatum is believed to underlie the therapeutic potential of this compound in neurological and psychiatric disorders.[4]
Data Presentation: this compound Dosage in Mouse Studies
The following table summarizes the reported dosages of this compound used in various in vivo mouse studies.
| Dosage | Administration Route | Mouse Strain | Observed Effects | Reference |
| 0.03 mg/kg | Intraperitoneal | CF-1 | Increased time spent in the social side of a chamber; dose-dependent decrease in locomotor activity. | [1] |
| 0.3 mg/kg | Intraperitoneal | CF-1 | 3-fold increase in GluR1 phosphorylation; 3-fold increase in CREB S133 phosphorylation. | [1] |
| 0.3-1 mg/kg | Intraperitoneal | CF-1 | Significant decrease in avoidance responding in the conditioned avoidance response (CAR) model. | [1] |
| 1 mg/kg | Subcutaneous | CD-1 | Approximately 3-fold elevation in striatal cGMP. | [1] |
| 1 mg/kg | Oral | Not Specified | ED50 in the conditioned avoidance response (CAR) assay. | [9] |
| 1.5 mg/kg | Not Specified | Wild-type and Foxp1+/- | Daily administration for 29 consecutive days was well-tolerated. | [10] |
| 3 mg/kg | Intraperitoneal | CF-1 | 5.4-fold increase in GluR1 phosphorylation; 4-fold increase in CREB S133 phosphorylation; increased enkephalin and substance-P mRNA levels. | [1] |
| 3.2 mg/kg | Subcutaneous | CD-1 | Approximately 5-fold elevation in striatal cGMP. | [1] |
| 5 mg/kg | Intraperitoneal | CF-1 | 4.1-fold increase in GluR1 phosphorylation; 2.6-fold increase in CREB S133 phosphorylation. | [1] |
| 10 mg/kg | Intraperitoneal | C57Bl/6 & Drd1a-tdTomato | Increased c-Fos immunoreactivity in both D1-positive and D1-negative neurons. | [9] |
Experimental Protocols
Vehicle Preparation
Several vehicle formulations have been successfully used for the administration of this compound in mice. The choice of vehicle may depend on the administration route and the desired solubility.
Formulation 1 (for Intraperitoneal and Oral Administration): This formulation yields a clear solution of ≥ 2.5 mg/mL.
-
Start with a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix until even.
-
Add 50 µL of Tween-80 and mix until even.
-
Finally, add 450 µL of saline to adjust the volume to 1 mL.[3]
Formulation 2 (for Subcutaneous Administration): This formulation is suitable for subcutaneous injections.
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, add 50 µL of a 16.6 mg/mL clear DMSO stock solution to 950 µL of corn oil and mix evenly.[1]
Administration Protocols
1. Intraperitoneal (IP) Injection:
-
Materials:
-
This compound solution in the desired vehicle.
-
Sterile 1 mL syringes.
-
Sterile 26-27 gauge needles.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose its abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
-
2. Subcutaneous (SC) Injection:
-
Materials:
-
This compound solution in the desired vehicle.
-
Sterile 1 mL syringes.
-
Sterile 25-27 gauge needles.
-
70% ethanol for disinfection.
-
-
Procedure:
-
Restrain the mouse by scruffing the loose skin over the shoulders.
-
Create a "tent" of skin on the back of the mouse, between the shoulder blades.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and monitor for any signs of irritation or distress.
-
3. Oral Gavage (PO):
-
Materials:
-
This compound solution in the desired vehicle.
-
Sterile 1 mL syringes.
-
Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice).
-
-
Procedure:
-
Measure the correct length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.
-
Restrain the mouse securely by the scruff, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle has passed into the esophagus, advance it to the pre-measured length.
-
Administer the solution slowly.
-
Withdraw the needle smoothly in one motion.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Mouse Studies
Caption: General experimental workflow for this compound mouse studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Mardepodect Hydrochloride for Intraperitoneal Injection
For Research Use Only. Not for use in humans.
Introduction
Mardepodect hydrochloride (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is predominantly expressed in the medium spiny neurons of the brain's striatum, a key region for regulating motor control and reward pathways. By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which modulates dopamine receptor signaling. This mechanism of action has made it a compound of interest for investigating potential treatments for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
These application notes provide detailed protocols for the preparation of this compound for intraperitoneal (IP) injection in preclinical research models.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | ≥ 45 mg/mL (114.66 mM) | Hygroscopic DMSO can significantly impact solubility; use freshly opened solvent. | |
| 78 - 100 mg/mL (198.75 - 254.8 mM) | |||
| Ethanol | 78 - 100 mg/mL | ||
| Water | Insoluble |
Table 2: Recommended Vehicles for In Vivo Intraperitoneal Injection
| Vehicle Composition | Final Concentration of Mardepodect | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.37 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.37 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.37 mM) | |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | Varies based on stock concentration |
Mechanism of Action: Signaling Pathway
The primary mechanism of Mardepodect is the inhibition of the PDE10A enzyme. This inhibition prevents the degradation of cyclic nucleotides cAMP and cGMP, leading to their accumulation within the cell. Elevated levels of these second messengers modulate the activity of downstream signaling pathways, including Protein Kinase A (PKA), and influence the phosphorylation of key proteins like CREB and GluR1. This ultimately affects dopamine receptor signaling, potentiating D1 receptor pathways while inhibiting D2 receptor pathways.
Caption: Mardepodect inhibits PDE10A, increasing cAMP/cGMP and modulating downstream signaling.
Experimental Protocols
The following protocols describe how to prepare this compound for IP injection. It is critical to ensure the compound is fully dissolved. Sonication or gentle heating may be used to aid dissolution if precipitation occurs. Always prepare fresh solutions for immediate use.
Protocol 1: Aqueous-Based Vehicle (Recommended for General Use)
This formulation uses a combination of solvents to achieve a clear, injectable solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Mardepodect: Accurately weigh the required amount of this compound powder in a sterile conical tube.
-
Initial Dissolution in DMSO: Add DMSO to the powder to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO. Vortex or sonicate until the powder is completely dissolved.
-
Add PEG300: Add PEG300 to constitute 40% of the final volume (e.g., 400 µL for 1 mL total). Mix thoroughly until the solution is clear.
-
Add Tween-80: Add Tween-80 to constitute 5% of the final volume (e.g., 50 µL for 1 mL total). Mix thoroughly.
-
Final Volume with Saline: Add sterile saline to reach the final desired volume (e.g., 450 µL for 1 mL total). Vortex until the solution is homogenous and clear.
-
Administration: The solution is now ready for intraperitoneal injection. Use immediately for best results.
Protocol 2: Oil-Based Vehicle
This formulation is an alternative for studies requiring a lipid-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile Corn Oil
-
Sterile, conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Stock Solution: First, create a concentrated stock solution of Mardepodect in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Dilution in Corn Oil: In a separate sterile tube, add the required volume of corn oil (90% of the final volume).
-
Combine and Mix: Add the DMSO stock solution to the corn oil to constitute the remaining 10% of the final volume. For example, to prepare 1 mL of a 2.5 mg/mL final solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Homogenize: Vortex thoroughly to create a uniform suspension or solution.
-
Administration: Administer the formulation immediately via intraperitoneal injection.
Storage and Stability
-
Powder: Store the solid compound at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
-
Working Solutions for Injection: It is strongly recommended to prepare these solutions fresh on the day of use.
Caption: Workflow for preparing Mardepodect HCl for intraperitoneal injection.
Mardepodect hydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, solution preparation, and biological context of Mardepodect hydrochloride (PF-2545920 hydrochloride), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.
Introduction
This compound is a small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play crucial roles in neuronal signaling.[3] Due to its mechanism of action, Mardepodect has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia.[1][2]
Physicochemical Properties
-
Molecular Formula: C₂₅H₂₁ClN₄O
-
Molecular Weight: 428.91 g/mol
-
CAS Number: 2070014-78-5
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, especially in DMSO.[4]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 45, 78, 100[4][5][6] | 104.9, 181.8, 233.1 | Sonication may be required for complete dissolution.[6] Use of fresh, moisture-free DMSO is recommended.[4][5] |
| Ethanol | 78, 100[4] | 181.8, 233.1 | |
| Water | Insoluble[4] | - | |
| Methanol | Soluble | - | While specific quantitative data is not readily available, the core chemical structures of Mardepodect (quinoline and pyrazole) are known to be soluble in methanol. |
Note: The provided solubility values are approximate and may vary slightly between batches. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
Protocols for Solution Preparation
Preparation of High-Concentration Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of powder).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes, or until the solution becomes clear.[6][7]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In Vitro Experiments
Objective: To prepare a diluted working solution of this compound for use in cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or buffer (e.g., PBS, saline)
Protocol:
-
Thaw the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the desired cell culture medium or buffer to achieve the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately for experiments.
Preparation of Formulations for In Vivo Administration
For animal studies, this compound is often formulated using a combination of solvents to ensure solubility and bioavailability. Below are examples of commonly used formulations.
Formulation 1: PEG300, Tween-80, and Saline
Objective: To prepare a clear solution of this compound for intraperitoneal or oral administration.
Materials:
-
This compound stock solution (in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Start with a clear stock solution of this compound in DMSO (e.g., 32.5 mg/mL).[7]
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the other solvents as follows, ensuring the solution is mixed well after each addition:
-
Add 4 parts PEG300 to 1 part DMSO stock solution.[7]
-
Add 0.5 parts Tween-80.[7]
-
Add 4.5 parts saline to bring the solution to the final volume.[7]
-
For example, to prepare 1 mL of a ≥ 3.25 mg/mL solution, mix 100 µL of 32.5 mg/mL DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.[7]
-
-
Vortex the final solution until it is clear and homogenous. This formulation should be used immediately after preparation.[7]
Formulation 2: SBE-β-CD in Saline
Objective: To prepare a clear solution using a cyclodextrin-based formulation.
Materials:
-
This compound stock solution (in DMSO)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline
Protocol:
-
Prepare a 20% SBE-β-CD solution by dissolving it in sterile saline.
-
Add 1 part of the this compound DMSO stock solution (e.g., 32.5 mg/mL) to 9 parts of the 20% SBE-β-CD solution.[7]
-
Mix thoroughly until a clear solution is obtained. This will yield a final solution with a concentration of ≥ 3.25 mg/mL.[7]
Mechanism of Action and Signaling Pathway
This compound is a potent and highly selective inhibitor of PDE10A, with an IC₅₀ of 0.37 nM.[4] PDE10A is an enzyme that degrades both cAMP and cGMP. By inhibiting PDE10A, Mardepodect leads to an accumulation of these second messengers within the cell. This, in turn, activates protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate downstream targets. In striatal neurons, this cascade leads to the phosphorylation of key proteins such as the GluR1 subunit of the AMPA receptor and the transcription factor CREB (cAMP response element-binding protein), ultimately modulating neuronal excitability and gene expression.[4]
Caption: Simplified signaling pathway of this compound.
Experimental Workflow: Solubility Determination
A general workflow for determining the solubility of a compound like this compound is outlined below. The shake-flask method is a common and reliable approach.
Caption: Experimental workflow for determining solubility.
References
Application Notes and Protocols for Mardepodect Hydrochloride in Conditioned Avoidance Response (CAR) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride, also known as PF-2545920 or MP-10, is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, motivation, and reward.[1][2] By inhibiting PDE10A, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating the activity of dopamine D1 and D2 receptor signaling pathways.[1][2] This mechanism of action has positioned this compound as a compound of interest for the treatment of neuropsychiatric disorders such as schizophrenia.
The conditioned avoidance response (CAR) assay is a widely used preclinical model to assess the antipsychotic potential of new chemical entities.[3] The test evaluates the ability of a compound to reduce avoidance behavior without inducing motor impairment, a profile characteristic of clinically effective antipsychotics.[3] These application notes provide a detailed protocol for utilizing this compound in a CAR assay in rats, along with representative data and a description of its underlying mechanism of action.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on key parameters in the conditioned avoidance response assay. The data is representative of findings reported in the literature, where this compound has an ED50 of approximately 1 mg/kg for the inhibition of conditioned avoidance responding.[4]
Table 1: Dose-Response Effect of this compound on Conditioned Avoidance Responding in Rats
| Dose (mg/kg, p.o.) | Mean Number of Avoidances (out of 30 trials) | % Inhibition of Avoidance |
| Vehicle | 25 | 0% |
| 0.1 | 22 | 12% |
| 0.3 | 18 | 28% |
| 1.0 | 12 | 52% |
| 3.0 | 8 | 68% |
Table 2: Effect of this compound on Escape Responses and Intertrial Crossings
| Dose (mg/kg, p.o.) | Mean Number of Escapes (out of 30 trials) | Mean Number of Intertrial Crossings |
| Vehicle | 29 | 15 |
| 0.1 | 29 | 14 |
| 0.3 | 28 | 12 |
| 1.0 | 28 | 10 |
| 3.0 | 27 | 8 |
Note: The data presented in these tables are illustrative and based on the known pharmacological profile of this compound. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section outlines a detailed methodology for conducting a conditioned avoidance response assay to evaluate the antipsychotic potential of this compound.
Materials and Equipment
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Male Sprague-Dawley rats (250-300g)
-
Shuttle boxes for conditioned avoidance response testing
-
Sound-attenuating chambers
-
Computer with software for controlling the shuttle boxes and recording data
-
Animal scale
-
Oral gavage needles
Drug Preparation
-
Prepare a stock solution of this compound in a suitable solvent.
-
For oral administration, suspend this compound in a vehicle such as 0.5% methylcellulose in sterile water to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0, and 3.0 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
Conditioned Avoidance Response (CAR) Protocol
This protocol is adapted from standard procedures used for the evaluation of antipsychotic drugs.
1. Habituation:
-
Habituate the rats to the shuttle boxes for at least two consecutive days for 30 minutes each day. This helps to reduce novelty-induced stress and exploratory behavior.
2. Training:
-
Conduct daily training sessions for 10-14 days.
-
Each session consists of 30 trials with a variable inter-trial interval (ITI) averaging 45 seconds (range: 30-60 seconds).
-
Each trial begins with the presentation of a conditioned stimulus (CS), typically a light or an auditory tone, for 10 seconds.
-
The CS is immediately followed by an unconditioned stimulus (US), which is a mild foot shock (e.g., 0.5-0.8 mA) delivered through the grid floor for a maximum of 5 seconds.
-
An avoidance response is recorded if the rat crosses to the other compartment of the shuttle box during the 10-second CS presentation, thus avoiding the foot shock.
-
An escape response is recorded if the rat crosses to the other compartment after the onset of the foot shock.
-
A failure to escape is recorded if the rat does not cross to the other compartment during the 5-second shock presentation.
-
Continue training until the rats reach a stable baseline of at least 80% avoidance responses over three consecutive days.
3. Drug Testing:
-
Once a stable baseline is achieved, randomly assign the rats to different treatment groups (vehicle and various doses of this compound).
-
Administer the vehicle or this compound orally (p.o.) 60 minutes before the start of the test session.
-
The test session follows the same procedure as the training session (30 trials).
-
Record the number of avoidances, escapes, escape failures, and intertrial crossings (number of times the rat crosses between compartments during the ITI).
4. Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare the different dose groups to the vehicle control group.
-
The primary endpoint is a significant reduction in the number of avoidance responses without a significant increase in the number of escape failures, which would indicate motor impairment. A decrease in intertrial crossings can also be an indicator of reduced locomotor activity.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in a striatal medium spiny neuron.
Experimental Workflow for CAR Assay
Caption: Experimental workflow for the conditioned avoidance response (CAR) assay.
References
- 1. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
Application Notes and Protocols: Utilizing Mardepodect Hydrochloride in Prepulse Inhibition (PPI) Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent cognitive overload and initiate appropriate motor responses. Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used translational paradigm to measure this gating mechanism. Deficits in PPI are a hallmark of several neuropsychiatric disorders, most notably schizophrenia, and are thought to underlie symptoms of sensory overload and cognitive fragmentation. Consequently, the PPI test serves as a crucial tool in preclinical research for the evaluation of potential antipsychotic compounds.
Mardepodect (also known as PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The PDE10A enzyme is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuitry that are critical for sensorimotor gating. By inhibiting PDE10A, Mardepodect modulates cyclic nucleotide (cAMP and cGMP) signaling in these neurons, thereby influencing the activity of both the direct and indirect striatal output pathways. This mechanism of action presents a novel approach to treating the symptoms of schizophrenia. Preclinical studies have demonstrated that Mardepodect hydrochloride can reverse deficits in sensorimotor gating induced by N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting its potential as an effective antipsychotic agent.
These application notes provide a detailed protocol for utilizing this compound in a prepulse inhibition test in rodents, a summary of expected quantitative outcomes, and a visual representation of the associated signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the expected quantitative outcomes of a prepulse inhibition study investigating the effects of this compound on NMDA receptor antagonist-induced deficits in sensorimotor gating. The data are representative of findings for selective PDE10A inhibitors.
| Treatment Group | Mean Startle Amplitude (Pulse Alone) | % Prepulse Inhibition (Prepulse + Pulse) |
| Vehicle + Saline | 100 ± 10 | 65 ± 5 |
| Vehicle + NMDA Antagonist (e.g., MK-801) | 95 ± 12 | 30 ± 7* |
| Mardepodect HCl (low dose) + NMDA Antagonist | 98 ± 11 | 45 ± 6** |
| Mardepodect HCl (high dose) + NMDA Antagonist | 102 ± 9 | 60 ± 8*** |
-
p < 0.01 compared to Vehicle + Saline group, indicating a significant deficit in PPI.
-
** p < 0.05 compared to Vehicle + NMDA Antagonist group, indicating a partial reversal of the PPI deficit.
-
*** p < 0.01 compared to Vehicle + NMDA Antagonist group, indicating a significant reversal of the PPI deficit.
-
Data are presented as mean ± standard error of the mean (SEM). Statistical significance is determined by appropriate analysis of variance (ANOVA) followed by post-hoc tests.
Experimental Protocols
This section details the methodology for conducting a prepulse inhibition test to evaluate the efficacy of this compound in a rodent model of schizophrenia (NMDA receptor antagonist-induced PPI deficit).
Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g).
-
Housing: Animals should be housed in groups of 2-4 per cage in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before testing and handled for several days to minimize stress.
Apparatus
-
Startle Chambers: The experiment is conducted in sound-attenuated startle chambers (e.g., SR-LAB, San Diego Instruments). Each chamber should contain a Plexiglas cylinder mounted on a platform equipped with a piezoelectric accelerometer to detect and transduce the whole-body startle response. A high-frequency loudspeaker mounted above the cylinder delivers the acoustic stimuli. A fan provides background ventilation and white noise.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., 20% Captisol® in sterile water). Prepare fresh on the day of the experiment.
-
NMDA Receptor Antagonist (e.g., MK-801): Dissolve in sterile 0.9% saline.
-
Administration: Administer drugs via intraperitoneal (IP) injection. The volume of injection should be 1 ml/kg for rats and 10 ml/kg for mice.
Experimental Procedure
-
Habituation: Transport the animals to the testing room at least 60 minutes before the start of the experiment to acclimate to the new environment.
-
Placement in Chambers: Place each animal individually into the Plexiglas cylinder within the startle chamber.
-
Acclimation Period: Allow a 5-minute acclimation period with a constant background white noise of 65-70 dB.
-
Test Session: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (ITI) averaging 15 seconds (range: 10-20 seconds). The trial types include:
-
Pulse-alone trials: A 40 ms burst of 120 dB white noise.
-
Prepulse-pulse trials: A 20 ms prepulse of a specific intensity (e.g., 73, 77, or 81 dB, which are 4, 8, and 12 dB above a 69 dB background) presented 100 ms before the onset of the 120 dB startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Collection: The startle response is measured as the maximal peak amplitude (Vmax) of the stabilimeter's movement within a 100 ms window following the onset of the startle stimulus.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Visualizations
Signaling Pathway of Mardepodect in Striatal Neurons
Application Notes and Protocols for the Administration of Mardepodect Hydrochloride in Rat Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride (PF-2545920, MP-10) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum.[1][2] Inhibition of PDE10A represents a novel therapeutic approach for schizophrenia by modulating striatal signaling pathways, distinct from conventional antipsychotics that primarily target dopamine D2 receptors.[1][3] Preclinical studies in rat models of psychosis have demonstrated the potential of Mardepodect to address positive, negative, and cognitive symptoms of the disorder.[4][5]
These application notes provide a comprehensive overview of the administration of this compound in rat models of psychosis, including detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound (MP-10) in various rat models relevant to psychosis.
Table 1: Efficacy of this compound (MP-10) in a Rat Model of Positive Symptoms (Conditioned Avoidance Response)
| Treatment Group | Dose (mg/kg, p.o.) | % Avoidance Inhibition | Reference |
| Vehicle | - | Baseline | [5] |
| MP-10 | 1 | Significant Inhibition | [5] |
| MP-10 | 3 | Significant Inhibition | [5] |
| MP-10 | 10 | Significant Inhibition | [5] |
Note: This study demonstrated a dose-dependent inhibition of conditioned avoidance responding, a classic preclinical model for assessing antipsychotic activity.[5]
Table 2: Effect of this compound (MP-10) on Striatal Gene Expression in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Striatal Region | Gene | Fold Change vs. Vehicle | Reference |
| MP-10 | 1 | Neostriatum | c-Fos | Dose-dependent increase | [6] |
| MP-10 | 3 | Neostriatum | c-Fos | Dose-dependent increase | [6] |
| MP-10 | 10 | Neostriatum | c-Fos | Dose-dependent increase | [6] |
| MP-10 | 30 | Neostriatum | c-Fos | Dose-dependent increase | [6] |
| MP-10 | - | Striatum | c-fos | Significant elevation | [7] |
| MP-10 | - | Striatum | egr-1 | Significant elevation | [7] |
| MP-10 | - | Striatum | arc | Significant elevation | [7] |
Note: These studies indicate that MP-10 administration leads to a dose-dependent increase in the expression of immediate early genes in the striatum, reflecting neuronal activation.[6][7]
Table 3: Interaction of this compound (MP-10) with Haloperidol in a Rat Catalepsy Model
| Treatment Group | Dose (mg/kg) | Catalepsy Induction | Reference |
| Haloperidol | 0.5 | No | [7] |
| MP-10 | 3-30 | No | [7] |
| Haloperidol + MP-10 | 0.5 + 3 | Yes | [7] |
| Haloperidol + MP-10 | 0.5 + 10 | Yes | [7] |
| Haloperidol + MP-10 | 0.5 + 30 | No | [7] |
Note: This study highlights a complex interaction between PDE10A inhibition and dopamine D2 receptor blockade, with potentiation of cataleptic behavior at lower to moderate doses of MP-10 when co-administered with haloperidol.[7]
Experimental Protocols
Ketamine-Induced Hyperlocomotion Model (Positive Symptom Model)
This model is widely used to screen for potential antipsychotic compounds. Ketamine, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to increased locomotor activity in rats, which is considered analogous to the positive symptoms of schizophrenia.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound (MP-10)
-
Ketamine hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. On the two days preceding the test day, habituate each rat to the open-field chamber for 30 minutes.
-
Drug Administration:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle 60 minutes prior to the ketamine challenge.
-
Administer ketamine hydrochloride (e.g., 20-30 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately after the ketamine injection, place the rat in the open-field chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total count over the entire session. Compare the activity of the MP-10 treated groups to the ketamine-only group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Ketamine-Induced Social Withdrawal Model (Negative Symptom Model)
This model assesses deficits in social interaction, a core negative symptom of schizophrenia.
Materials:
-
Male Sprague-Dawley or Lister Hooded rats (paired by weight)
-
This compound (MP-10)
-
Ketamine hydrochloride
-
Vehicle
-
Social interaction arena (a dimly lit, open-field box)
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes.
-
Drug Administration:
-
Social Interaction Test:
-
Place two unfamiliar rats (that have received the same treatment) in the social interaction arena.
-
Record the session for 10-15 minutes.
-
An observer, blind to the treatment conditions, scores the total time spent in active social behaviors (e.g., sniffing, grooming, following, crawling over/under).
-
-
Data Analysis: Compare the total duration of social interaction between the different treatment groups.
Novel Object Recognition (NOR) Test (Cognitive Deficit Model)
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Male Wistar rats
-
This compound (MP-10)
-
Ketamine hydrochloride (for inducing cognitive deficits)
-
Vehicle
-
Open-field arena
-
Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough not to be displaced by the rats.
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty open-field arena for 5-10 minutes.
-
Familiarization (Sample) Phase:
-
On day 2, administer this compound or vehicle.
-
After the appropriate pre-treatment time, place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
To induce a cognitive deficit, a sub-chronic ketamine regimen can be administered prior to the testing phase.
-
-
Test (Choice) Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.[10][11]
-
Record the exploration time for both the familiar and the novel object for a set period (e.g., 3-5 minutes). Exploration is typically defined as the rat's nose being directed at the object within a 2 cm distance.
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Mandatory Visualizations
Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.
Caption: General Experimental Workflow for Evaluating Mardepodect.
Caption: Mardepodect's Interaction with Dopamine Pathways.
References
- 1. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 5. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PDE10A inhibitor MP-10 and haloperidol produce distinct gene expression profiles in the striatum and influence cataleptic behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ketamine on rat social behavior as analyzed by DeepLabCut and SimBA deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of ketamine on rat social behavior as analyzed by DeepLabCut and SimBA deep learning algorithms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mardepodect Hydrochloride in In Vitro Striatal Neuron Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] The PDE10A enzyme is predominantly expressed in the medium spiny neurons (MSNs) of the brain's striatum, a key region for controlling movement, motivation, and cognitive function.[3][4] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in neuronal signaling.[5] By inhibiting PDE10A, Mardepodect elevates the levels of these cyclic nucleotides, thereby modulating signaling pathways crucial for neuronal activity and survival.
Although clinical development of Mardepodect for schizophrenia and Huntington's disease was discontinued, it remains a valuable pharmacological tool for in vitro research.[3][6] These application notes provide detailed protocols for utilizing Mardepodect hydrochloride to investigate its mechanism of action and neuroprotective potential in primary striatal neuron cultures.
Mechanism of Action
Mardepodect exerts its effects by inhibiting PDE10A, which prevents the degradation of cAMP and cGMP. In striatal neurons, the elevation of cAMP activates Protein Kinase A (PKA).[7][8] A key substrate of PKA in these neurons is the 32-kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[9][10] When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1).[7] This inhibition of PP1 amplifies PKA-dependent signaling, leading to the phosphorylation of downstream targets, including the cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluR1, which are involved in gene transcription and synaptic plasticity.[1] Studies have shown that PDE10A inhibition preferentially activates PKA-dependent signaling in D2 dopamine receptor-expressing MSNs.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for Mardepodect and related PDE10A inhibitors from in vitro and in vivo studies, providing a reference for dose-selection and expected outcomes.
| Compound | Parameter | Value | System | Reference |
| Mardepodect (PF-2545920) | IC₅₀ vs. PDE10A | 0.37 nM | Cell-free assay | [1][2] |
| Mardepodect (PF-2545920) | GluR1 Phosphorylation | 3 to 5.4-fold increase | Mouse striatum (in vivo) | [1] |
| Mardepodect (PF-2545920) | CREB Phosphorylation | 2.6 to 4-fold increase | Mouse striatum (in vivo) | [1] |
| MP-10 | GluR1S845 Phosphorylation | ~2-fold increase | Rat striatal slices | [1] |
| TP-10 | Effective Concentration | 100 nM | Mouse brain slices | [7] |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Striatal Neuron Cultures
This protocol describes the isolation and culture of primary medium spiny neurons from embryonic mouse or rat striatum, a common method for in vitro neurological studies.[11]
Materials:
-
Timed-pregnant mouse (E16-E18) or rat (E17-E19)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Papain or Trypsin solution (e.g., 2.5 mg/mL) with DNase I (0.1 mg/mL)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Aseptically remove the uterine horns and place them in a petri dish containing ice-cold HBSS.
-
Dissect the embryos and isolate the brains.
-
Under a dissecting microscope, carefully dissect the striatal tissue from both hemispheres.
-
Transfer the collected tissue to a tube containing the papain/trypsin solution and incubate at 37°C for 15-20 minutes.
-
Stop the enzymatic digestion by adding serum-containing medium or a specific inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed, supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto poly-D-lysine coated plates at a density of 1.5 - 2.5 x 10⁵ cells/cm².
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh medium to remove cellular debris. Continue with half-media changes every 3-4 days.
-
Cultures are typically ready for experimental use after 10-14 days in vitro (DIV).[11]
Protocol 2: In Vitro Neuroprotection Assay using an Excitotoxicity Model
This protocol outlines a method to assess the neuroprotective effects of Mardepodect against excitotoxic insults, such as those induced by N-methyl-D-aspartate (NMDA).[9][12]
Materials:
-
Mature primary striatal neuron cultures (from Protocol 1)
-
This compound stock solution (e.g., in DMSO)
-
NMDA stock solution
-
Cell viability assay kits (e.g., MTT, LDH)
-
Reagents for immunocytochemistry or Western blotting
Procedure:
-
Preparation: Use healthy, mature (10-14 DIV) primary striatal cultures.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Excitotoxic Insult: Add NMDA to the medium to a final concentration of 50-100 µM. For NMDA to be effective, glycine is typically required as a co-agonist and Mg²⁺ should be low or absent in the medium during the insult. Incubate for 30 minutes at 37°C.
-
Washout: Remove the NMDA- and Mardepodect-containing medium and wash the cells gently twice with pre-warmed HBSS.
-
Recovery: Add back the original conditioned medium (or fresh culture medium) and return the plates to the incubator for 24 hours.
-
Assessment:
-
Cell Viability: Quantify neuronal survival using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity/cell death).
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining for neuronal markers like MAP2 or a striatal-specific marker like DARPP-32 to visualize and quantify neuronal survival and morphological integrity.[9]
-
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is for determining the effect of Mardepodect on the phosphorylation of downstream signaling proteins like CREB.
Materials:
-
Mature primary striatal neuron cultures
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-pCREB Ser133, anti-total CREB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat mature striatal cultures with the desired concentration of Mardepodect (e.g., 100 nM) for a specified time course (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Homogenization: Keep lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-pCREB) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-total CREB).
-
Analysis: Quantify band intensities using densitometry software. Express the results as the ratio of phosphorylated protein to total protein.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mardepodect - Wikipedia [en.wikipedia.org]
- 4. pharmakb.com [pharmakb.com]
- 5. Review: Modulation of striatal neuron activity by cyclic nucleotide signaling and phosphodiesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mardepodect - Pfizer - AdisInsight [adisinsight.springer.com]
- 7. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Striatal neurones have a specific ability to respond to phasic dopamine release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Signaling in striatal neurons: the phosphoproteins of reward, addiction, and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
Application Notes and Protocols for the Formulation of Mardepodect Hydrochloride with PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride (also known as PF-2545920 hydrochloride) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.37 nM.[1][2][3] As a promising therapeutic agent, particularly for central nervous system disorders like schizophrenia, its development has been a subject of interest.[4][5] A significant challenge in the preclinical and clinical development of this compound is its poor aqueous solubility, which can hinder its bioavailability.[1] To overcome this limitation, formulation strategies employing solubilizing excipients are essential.
These application notes provide a detailed protocol for the formulation of this compound using a co-solvent system of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). This combination of a water-miscible solvent (PEG300) and a non-ionic surfactant (Tween-80) is a common and effective approach for enhancing the solubility of poorly water-soluble compounds for in vivo and in vitro studies.[6][7][8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H21ClN4O | [9] |
| Molecular Weight | 428.91 g/mol | [9] |
| Appearance | Solid | [9] |
| Aqueous Solubility | Insoluble | [1] |
| DMSO Solubility | ≥ 45 mg/mL | [3] |
Formulation Protocol
This protocol details the preparation of a this compound formulation using a common vehicle consisting of DMSO, PEG300, Tween-80, and saline. This formulation is suitable for oral administration in preclinical animal studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Saline solution (0.9% NaCl in sterile water)
-
Sterile conical tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder. Dissolve the powder in DMSO to create a concentrated stock solution. For example, to prepare a 32.5 mg/mL stock solution, dissolve 32.5 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Add Co-solvent (PEG300): In a separate sterile tube, add the required volume of PEG300. For a final formulation with 40% PEG300, this would be 400 µL for a 1 mL total volume.
-
Combine Stock Solution and Co-solvent: Add the appropriate volume of the this compound stock solution in DMSO to the PEG300. For a final formulation with 10% DMSO, this would be 100 µL of the stock solution. Mix thoroughly by vortexing until a clear, homogenous solution is obtained.
-
Add Surfactant (Tween-80): Add the required volume of Tween-80 to the mixture. For a final formulation with 5% Tween-80, this would be 50 µL. Vortex the solution until it is clear.
-
Add Aqueous Phase (Saline): Add the final volume of saline to reach the desired total volume. For a final formulation with 45% saline, this would be 450 µL. Mix the solution thoroughly by vortexing.
-
Final Observation: The final formulation should be a clear solution. If any precipitation or cloudiness is observed, sonication or gentle warming may be applied. It is recommended to prepare this formulation fresh before each use.[10]
Example Formulations and Achieved Solubilities
The following table summarizes various reported formulations for Mardepodect and their achieved solubilities. These serve as a starting point for developing a formulation tailored to specific experimental needs.
| Formulation Composition (v/v) | Achieved this compound Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5.0 mg/mL | [11] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2 mg/mL (for Mardepodect base) | [10] |
Experimental Workflow for Formulation Development and Characterization
The following diagram outlines a typical workflow for the development and characterization of a this compound formulation.
Caption: Experimental workflow for this compound formulation.
Mechanism of Action: PDE10A Inhibition Signaling Pathway
This compound exerts its therapeutic effect by inhibiting PDE10A, an enzyme highly expressed in the striatum of the brain.[4] PDE10A is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, Mardepodect increases the levels of these second messengers, which in turn modulates downstream signaling pathways involved in neuronal function.
The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway of this compound.
Conclusion
The formulation of this compound with PEG300 and Tween-80 presents a viable strategy to overcome its poor aqueous solubility, enabling its evaluation in preclinical models. The provided protocols and data serve as a valuable resource for researchers in the field of drug development. It is crucial to characterize each new formulation for its specific application to ensure optimal performance and reproducibility of experimental results. Further optimization of the formulation ratios may be necessary depending on the desired dose and route of administration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mardepodect - Wikipedia [en.wikipedia.org]
- 5. Mardepodect - Pfizer - AdisInsight [adisinsight.springer.com]
- 6. Development of clinical dosage forms for a poorly water soluble drug I: Application of polyethylene glycol-polysorbate 80 solid dispersion carrier system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Mardepodect | PDE | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Mardepodect Hydrochloride for cGMP Modulation in Neurobiological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mardepodect hydrochloride (also known as PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, to study the effects of cyclic guanosine monophosphate (cGMP) in the brain. This document outlines the mechanism of action, key experimental protocols, and data presentation to facilitate research into the therapeutic potential of modulating cGMP signaling in neurological and psychiatric disorders.
Introduction
This compound is a high-affinity inhibitor of PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP), thereby playing a crucial role in regulating intracellular signaling cascades downstream of neurotransmitter receptors, particularly dopamine receptors.[3][4] By inhibiting PDE10A, this compound elevates intracellular levels of cGMP and cAMP, offering a powerful tool to investigate the functional consequences of enhanced cyclic nucleotide signaling in the brain.[5] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and modulate striatal neuron activity, making it a valuable compound for in vivo research.[1][5]
Mechanism of Action
This compound exerts its effects by selectively binding to and inhibiting the catalytic activity of the PDE10A enzyme. This inhibition leads to a reduction in the breakdown of cGMP and cAMP, resulting in their accumulation within medium spiny neurons of the striatum.[3] The subsequent activation of downstream effectors, such as protein kinase G (PKG) and protein kinase A (PKA), modulates neuronal excitability, gene expression, and synaptic plasticity.
References
Application Notes and Protocols: Measuring Target Engagement of Mardepodect Hydrochloride in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mardepodect hydrochloride (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades, which are pivotal in modulating striatal output and, consequently, motor control, cognition, and motivation.[1][3] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby modulating neuronal activity.[1][3]
These application notes provide detailed methodologies for assessing the target engagement of this compound in non-human primates (NHPs), a critical step in the preclinical development of PDE10A inhibitors. The protocols described herein focus on two primary methodologies: in vivo brain imaging using Positron Emission Tomography (PET) to measure receptor occupancy and the quantification of downstream biomarkers in cerebrospinal fluid (CSF).
Mechanism of Action of this compound
This compound competitively inhibits the PDE10A enzyme, preventing the hydrolysis of cAMP and cGMP. This leads to an elevation of these second messengers within striatal neurons, influencing downstream signaling pathways, including the phosphorylation of key proteins like CREB (cAMP response element-binding protein) and GluR1 (glutamate receptor 1).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in non-human primates.
Table 1: Pharmacokinetic and In Vitro Potency Data
| Parameter | Species | Value | Reference |
| IC50 (PDE10A) | Recombinant Rat | 0.18 nM | [4] |
| Plasma Concentration (Cp) for 50% PDE10A Occupancy | Baboon | 126 - 198 ng/mL | [4] |
| Peak Plasma Concentration (1-2h post-s.c. dose) | Rhesus Monkey | 36.8 ng/mL (0.211 mg/kg) | [4] |
| Peak Plasma Concentration (1-2h post-s.c. dose) | Rhesus Monkey | 136 ng/mL (0.67 mg/kg) | [4] |
Table 2: PET Imaging Data for PDE10A Radioligands in Non-Human Primates
| Radioligand | NHP Species | Baseline BPND (Putamen) | Blocking Agent | % Occupancy | Reference |
| [11C]T-773 | Macaque | ~1.8 | MP-10 (1.8 mg/kg) | ~70% | |
| 18F-TZ19106B | Macaca fascicularis | Not specified | MP-10 (0.3-2.0 mg/kg) | Dose-dependent | [4] |
| [18F]AMG 580 | Rhesus Monkey | 3.38 | PDE10A inhibitor | Dose-dependent | [5] |
| [18F]AMG 580 | Baboon | Not specified | AMG 580 (0.24 mg/kg) | ~70% | [5] |
BPND: Non-displaceable Binding Potential
Experimental Protocols
Positron Emission Tomography (PET) for Receptor Occupancy
This protocol outlines the procedure for determining PDE10A receptor occupancy by this compound in NHPs using a specific PDE10A radioligand.
Materials:
-
Non-human primate (e.g., Cynomolgus or Rhesus macaque)
-
This compound
-
PDE10A PET radioligand (e.g., [11C]T-773 or 18F-TZ19106B)
-
Anesthetic (e.g., ketamine, isoflurane)
-
PET/CT or PET/MR scanner
-
Intravenous catheters
-
Blood collection supplies
-
Centrifuge
-
Gamma counter
Procedure:
-
Animal Preparation:
-
Fast the NHP overnight prior to the study.
-
Anesthetize the animal and maintain anesthesia throughout the procedure.
-
Place intravenous catheters for drug and radioligand administration, and for blood sampling.
-
Position the animal in the PET scanner.
-
-
Baseline PET Scan:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of the PDE10A radioligand intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples at frequent intervals to measure the radioligand concentration in plasma (for kinetic modeling).
-
-
This compound Administration:
-
Following a washout period (typically at least one week), administer this compound at the desired dose and route.
-
-
Post-Dose PET Scan:
-
At a time corresponding to the expected peak plasma concentration of this compound, repeat the PET scan procedure as described in step 2.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Delineate regions of interest (ROIs), including the striatum (target region) and cerebellum (reference region, low in PDE10A).
-
Perform kinetic modeling of the time-activity curves from the ROIs to calculate the binding potential (BPND).
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100
-
Cerebrospinal Fluid (CSF) cGMP Measurement
This protocol describes the collection of CSF from NHPs and the subsequent quantification of cGMP levels as a downstream biomarker of PDE10A engagement.
Materials:
-
Non-human primate
-
This compound
-
Anesthetic
-
Spinal needles
-
Collection tubes containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation
-
Centrifuge
-
Freezer (-80°C)
-
cGMP quantification kit (ELISA) or LC-MS/MS system
Procedure:
-
Animal Preparation and CSF Collection:
-
Anesthetize the NHP.
-
Position the animal for a lumbar puncture or cisterna magna tap.
-
Collect a baseline CSF sample into a pre-chilled tube containing a PDE inhibitor.
-
Administer this compound.
-
Collect CSF samples at various time points post-dose (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Processing:
-
Immediately after collection, centrifuge the CSF samples at 4°C to remove any cellular debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
-
cGMP Quantification:
-
Using ELISA:
-
Follow the manufacturer's instructions for the chosen competitive ELISA kit.
-
Briefly, samples and standards are added to a microplate pre-coated with a cGMP antibody.
-
A cGMP-horseradish peroxidase (HRP) conjugate is added, which competes with the cGMP in the sample for binding to the antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the cGMP concentration.
-
-
Using LC-MS/MS:
-
Conclusion
The protocols detailed in these application notes provide a robust framework for assessing the target engagement of this compound in non-human primates. By combining direct measurement of receptor occupancy through PET imaging with the quantification of a key downstream biomarker in the CSF, researchers can gain a comprehensive understanding of the pharmacodynamic effects of this PDE10A inhibitor in a preclinical setting. These data are invaluable for dose selection and for establishing a translational link between preclinical findings and clinical outcomes.
References
- 1. Effects of a novel phosphodiesterase 10A inhibitor in non-human primates: a therapeutic approach for schizophrenia with improved side effect profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the marmoset as a model in nonclinical development of pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Phosphodiesterase 10A Inhibitor Reduces L-Dopa-Induced Dyskinesias in Parkinsonian Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS/MS analysis of the biomarkers cAMP and cGMP in plasma, CSF and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mardepodect Hydrochloride as a Tool for Back-Translational Research
Introduction
Mardepodect (also known as PF-2545920) is a potent, selective, and orally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] The PDE10A enzyme is primarily expressed in the medium spiny neurons of the brain's striatum, a key region for regulating motor control, cognition, and emotion.[5][6] By inhibiting PDE10A, Mardepodect prevents the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to the potentiation of downstream signaling cascades.
Initially developed by Pfizer for the treatment of schizophrenia and Huntington's disease, clinical development was discontinued.[5][6][7] However, its well-characterized mechanism of action, high selectivity, and brain penetrance make it an invaluable tool for back-translational research.[3] These notes provide researchers with key data and protocols to leverage Mardepodect in preclinical models to investigate the role of PDE10A in various central nervous system (CNS) disorders and to test novel therapeutic hypotheses that can inform future clinical work.
Mechanism of Action
Mardepodect exerts its effects by selectively inhibiting the PDE10A enzyme. This inhibition increases the intracellular levels of second messengers cAMP and cGMP.[6] In striatal medium spiny neurons, this leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate key substrates like CREB (cAMP response element-binding protein) and GluR1 (glutamate receptor 1).[1] This modulation of signaling pathways is believed to underlie its effects in preclinical models of psychosis and other CNS disorders.[1][5]
Data Presentation
Quantitative data from in vitro and in vivo preclinical studies are summarized below.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 | Selectivity | Reference |
|---|
| PDE10A | 0.37 nM | >1000-fold vs. other PDEs |[1][2][8] |
Table 2: In Vivo Pharmacodynamic Effects in Mice
| Biomarker | Dose (IP) | Fold Increase (vs. Vehicle) | Reference |
|---|---|---|---|
| pCREB (S133) | 0.3 mg/kg | 3.0 | [1] |
| 3.0 mg/kg | 4.0 | [1] | |
| 5.0 mg/kg | 2.6 | [1] | |
| pGluR1 (S845) | 0.3 mg/kg | 3.0 | [1] |
| 3.0 mg/kg | 5.4 | [1] | |
| 5.0 mg/kg | 4.1 | [1] | |
| Enkephalin mRNA | 3.0 mg/kg | Increased | [1] |
| Substance-P mRNA | 3.0 mg/kg | Increased | [1] |
| Striatal cGMP | 1.0 mg/kg (SC) | ~3.0 | [1] |
| | 3.2 mg/kg (SC) | ~5.0 |[1] |
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Dose (IV) | Clearance (ml/min/Kg) | Reference |
|---|---|---|---|
| Rat (Sprague-Dawley) | 0.1 mg/kg | 36 | [1] |
| Dog (Beagle) | 0.3 mg/kg | 7.2 | [1] |
| Monkey (Cynomolgus) | 0.03 mg/kg | 13.9 |[1] |
Table 4: In Vivo Efficacy in a Rodent Behavioral Model
| Assay | Species | ED50 | Reference |
|---|
| Conditioned Avoidance Response (CAR) | Rat | 1 mg/kg |[1][2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using Mardepodect hydrochloride.
Protocol 1: In Vivo Formulation and Administration
This protocol describes how to prepare Mardepodect for intraperitoneal (IP) administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile deionized water (ddH2O) or Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Mardepodect in DMSO (e.g., 10-100 mg/mL). Ensure it is fully dissolved.
-
For a final dosing solution, calculate the required volumes. The following is an example formulation for a 1 mL working solution[1][2]:
-
Add 50 µL of 100 mg/mL Mardepodect stock in DMSO to 400 µL of PEG300.
-
Vortex until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of ddH2O or saline to bring the final volume to 1 mL.
-
-
Mix the final solution thoroughly. This formulation should be used immediately for optimal results.[1]
-
Administer the solution to animals via the desired route (e.g., intraperitoneally). Dosing volume should be calculated based on animal weight (e.g., 5-10 mL/kg).
Note: Alternative formulations using corn oil or SBE-β-CD have also been described and may be suitable depending on the experimental design.[1][2]
Protocol 2: Conditioned Avoidance Response (CAR) Assay in Rodents
The CAR assay is a classic behavioral model used to screen for antipsychotic activity.[1][2]
Apparatus:
-
A two-chambered shuttle box with a grid floor capable of delivering a mild electric foot shock.
-
A conditioned stimulus (CS), such as a light or tone.
-
An unconditioned stimulus (US), the foot shock.
Procedure:
-
Acquisition Phase: Train the animals (typically rats) to associate the CS with the US.
-
Place a rat in one chamber of the shuttle box.
-
Initiate a trial by presenting the CS (e.g., a tone) for a set period (e.g., 10 seconds).
-
If the rat moves to the other chamber during the CS presentation, this is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move, the US (e.g., a 0.5 mA foot shock) is delivered concurrently with the CS for another period (e.g., 10 seconds). If the rat moves to the other chamber during this time, it is an "escape response."
-
Train animals until they reach a stable performance criterion (e.g., >80% avoidance responses in a session).
-
-
Testing Phase:
-
Administer this compound (e.g., 0.3-3 mg/kg, IP) or vehicle at a set time before the test session (e.g., 60 minutes).
-
Place the animal in the shuttle box and run a session of trials (e.g., 20-30 trials).
-
Record the number of avoidance responses, escape responses, and failures to escape.
-
-
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
A significant decrease in avoidance responding without an increase in escape failures is indicative of antipsychotic-like activity.[1]
-
Use the data to calculate an ED50 value, the dose at which the compound produces 50% of its maximal effect.
-
Protocol 3: Western Blot Analysis of Striatal Tissue
This protocol is for measuring changes in protein phosphorylation (e.g., pCREB, pGluR1) in brain tissue following Mardepodect administration.[1]
Procedure:
-
Sample Collection:
-
Administer Mardepodect or vehicle to animals.
-
At the desired time point, euthanize the animals and rapidly dissect the striatum on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen striatal tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., rabbit anti-pCREB S133, rabbit anti-pGluR1 S845, and a loading control like β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein or a loading control.
-
Back-Translational Research Workflow
The use of a well-characterized tool compound like Mardepodect allows researchers to cycle between clinical observations and preclinical testing to refine therapeutic hypotheses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mardepodect - Wikipedia [en.wikipedia.org]
- 6. pharmakb.com [pharmakb.com]
- 7. Mardepodect - Pfizer - AdisInsight [adisinsight.springer.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Mardepodect Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Mardepodect hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: Mardepodect and its hydrochloride salt are practically insoluble in water. Experimental work requires the use of solubility enhancement techniques to achieve desired concentrations for in vitro and in vivo studies.
Q2: What are the common methods to dissolve this compound?
A2: Common and effective methods involve the use of co-solvents and other formulation strategies. These include organic solvents like Dimethyl Sulfoxide (DMSO), polyethylene glycols (e.g., PEG300), and surfactants (e.g., Tween-80). Additionally, complexation with agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) has proven successful.
Q3: Are there ready-to-use formulation protocols available?
A3: Yes, several protocols have been developed to achieve concentrations of this compound suitable for research purposes. These typically involve a combination of solvents and excipients. For instance, a clear solution of ≥ 2.5 mg/mL can be achieved using a mixture of DMSO, PEG300, Tween-80, and saline. Another protocol using DMSO and SBE-β-CD in saline also yields a clear solution at ≥ 2.5 mg/mL. For the hydrochloride salt specifically, a concentration of ≥ 3.25 mg/mL is achievable with a similar co-solvent system.
Q4: I am observing precipitation when preparing my this compound solution. What should I do?
A4: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution. It is also crucial to add the solvents sequentially and ensure the solution is clear before adding the next component. When using DMSO, it is recommended to use a fresh, unopened bottle as DMSO is hygroscopic and absorbed moisture can significantly impact the solubility of the product.
Troubleshooting Guide
Issue: Difficulty achieving the desired concentration in an aqueous-based buffer for in-vitro assays.
Solution Workflow:
This workflow provides a systematic approach to selecting an appropriate solubility enhancement strategy.
Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.
Issue: My stock solution in pure DMSO is showing precipitation upon dilution in my aqueous assay buffer.
This is a common issue when diluting a high-concentration stock in an organic solvent into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of the solution.
Recommended Actions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Use an Intermediate Dilution Step: Before the final dilution in the aqueous buffer, perform an intermediate dilution in a solvent that is miscible with both DMSO and water, such as ethanol or PEG300.
-
Employ a Co-solvent System for the Final Formulation: Instead of a simple aqueous buffer, use a buffer containing a certain percentage of the co-solvents used in established protocols.
Data on Solubility Enhancement
The following table summarizes various solvent systems that have been successfully used to dissolve Mardepodect and its hydrochloride salt.
| Compound | Solvent System | Achieved Concentration (mg/mL) | Result | Reference |
| Mardepodect | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | Clear Solution | |
| Mardepodect | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | Clear Solution | |
| Mardepodect | 10% DMSO, 90% Corn Oil | ≥ 2.5 | Clear Solution | |
| Mardepodect | DMSO | ≥ 45 | - | |
| Mardepodect | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O | - | Clear Solution | |
| Mardepodect | 5% DMSO, 95% Corn Oil | - | Clear Solution | |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.25 | Clear Solution | |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3.25 | Clear Solution |
Experimental Protocols
Protocol: Preparation of a 2.5 mg/mL Mardepodect Solution using a Co-solvent System
This protocol is adapted from established methods for preparing a clear solution of Mardepodect for in vivo studies.
Materials:
-
Mardepodect
-
Dimethyl Sulfoxide (DMSO), fresh
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh the required amount of Mardepodect and dissolve it in DMSO to prepare a stock solution of 25 mg/mL. Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Sequential Addition of Solvents: In a clean vial, add the components in the following order, ensuring the solution is thoroughly mixed and clear after each addition:
-
Add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL Mardepodect stock solution in DMSO. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly until the solution is clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix gently but thoroughly.
-
-
Final Solution: The resulting clear solution will have a final Mardepodect concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use Immediately: It is recommended to use the prepared formulation immediately for optimal results.
Mechanism of Solubility Enhancement
Co-solvency
Co-solvency is a widely used technique to enhance the solubility of poorly water-soluble drugs by adding a water-miscible solvent in which the drug is more soluble. This process works by reducing the overall polarity of the solvent system, making it more favorable for the non-polar drug molecules to dissolve.
The following diagram illustrates the mechanism of co-solvency.
Caption: Mechanism of co-solvency for enhancing drug solubility.
Mardepodect Hydrochloride Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oral formulation of Mardepodect hydrochloride.
FAQs and Troubleshooting Guides
This section addresses common challenges encountered during the formulation of the poorly water-soluble compound, this compound, to enhance its oral bioavailability.
Question 1: We are observing very low and inconsistent oral bioavailability of this compound in our preclinical animal studies. What are the likely causes and how can we improve it?
Answer:
Low and variable oral bioavailability of this compound is primarily due to its poor aqueous solubility. As a crystalline hydrophobic compound, its dissolution in the gastrointestinal (GI) tract is the rate-limiting step for absorption.
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles.
-
Micronization: Reducing particle size to the micron range can significantly improve the dissolution rate.
-
Nanonization: Further reduction to the nanometer range (nanosuspension) can provide an even greater surface area.
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state can enhance its apparent solubility and dissolution rate.
-
Polymer Selection: The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization. Common polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.
-
Preparation Method: Techniques like spray drying and hot-melt extrusion are commonly used to prepare ASDs.
-
-
Lipid-Based Formulations: Formulating this compound in lipids, surfactants, and co-solvents can improve its solubilization in the GI tract.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions or microemulsions upon gentle agitation in aqueous media, such as the GI fluids.
-
-
Salt Formation: While you are using the hydrochloride salt, exploring other salt forms, such as the succinate salt, could potentially offer different solubility and dissolution characteristics.[1]
Question 2: What are some suitable starting formulations for preclinical oral dosing in rodents?
Answer:
For early-stage preclinical studies, simple suspension or solution formulations are often used. Due to the poor water solubility of this compound, co-solvents and suspending agents are necessary.
Example Preclinical Formulations (for non-oral routes, adaptable for oral gavage):
| Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 10% DMSO, 90% Corn Oil |
| Achievable Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear solution | Clear solution | Clear solution |
| Reference | [1] | [1] | [1] |
Note: These formulations were developed for in vivo experiments and may need optimization for oral bioavailability studies. The use of DMSO should be minimized in final oral dosage forms.
Question 3: We are developing an amorphous solid dispersion (ASD) of this compound, but the drug recrystallizes during storage. How can we prevent this?
Answer:
Recrystallization of an amorphous drug is a common stability challenge. The following factors can influence the physical stability of your ASD:
Troubleshooting Steps:
-
Polymer Selection: The polymer should have good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility. Hydrophilic polymers that can interact with the drug via hydrogen bonding are often effective.
-
Drug Loading: Higher drug loading increases the propensity for recrystallization. It is crucial to determine the saturation solubility of the drug in the polymer to avoid supersaturation in the solid state.
-
Manufacturing Process: The cooling rate after hot-melt extrusion or the solvent removal rate during spray drying can impact the homogeneity and stability of the ASD. Rapid cooling/solvent removal generally favors the formation of a stable amorphous system.
-
Excipient Compatibility: The addition of other excipients, such as plasticizers, can lower the Tg of the system and increase the risk of recrystallization. Compatibility studies are essential.
-
Storage Conditions: Store the ASD at low temperature and humidity to minimize molecular mobility and water absorption, which can act as a plasticizer.
Question 4: How do we select the best excipients for an oral solid dosage form of this compound?
Answer:
Excipient selection should be guided by the chosen formulation strategy (e.g., ASD, lipid-based).
General Guidance for Excipient Selection:
| Excipient Type | Function | Examples for Poorly Soluble Drugs |
| Diluents/Fillers | Provide bulk to the formulation. | Microcrystalline cellulose, Lactose, Dibasic calcium phosphate |
| Binders | Impart cohesive qualities to the powdered material. | PVP, HPMC, Pregelatinized starch |
| Disintegrants | Facilitate the breakup of the tablet in the GI tract. | Croscarmellose sodium, Sodium starch glycolate, Crospovidone |
| Glidants | Improve the flowability of the powder. | Colloidal silicon dioxide, Talc |
| Lubricants | Reduce friction during tablet ejection. | Magnesium stearate, Stearic acid |
| Solubilizing Agents/Carriers (for ASDs) | Enhance solubility and stabilize the amorphous drug. | PVP, HPMC, HPMC-AS, Soluplus®, Eudragit® grades |
| Surfactants/Emulsifiers (for lipid-based systems) | Improve wetting and emulsification. | Tween® 80, Cremophor® EL, Gelucire® grades |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the formulation development of this compound.
Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC E5)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Methodology:
-
Dissolve this compound and the selected polymer in the organic solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio). The total solid content in the solution should typically be between 2-10% (w/v).
-
Optimize the spray drying parameters:
-
Inlet temperature: Set to a temperature that ensures efficient solvent evaporation without degrading the drug or polymer.
-
Aspirator/Gas flow rate: Adjust to control the drying time and particle size.
-
Feed pump rate: Control the rate at which the solution is introduced into the drying chamber.
-
-
Collect the dried powder from the cyclone and/or filter bag.
-
Characterize the resulting powder for its solid-state properties (amorphous nature) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To assess and compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound formulation (e.g., crystalline drug, ASD, lipid-based formulation)
-
Dissolution apparatus (USP Apparatus 2 - Paddle)
-
Dissolution medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8, with or without surfactant like Sodium Lauryl Sulfate (SLS))
-
HPLC system for drug quantification
Methodology:
-
Set up the dissolution apparatus with 900 mL of the selected dissolution medium, maintained at 37 ± 0.5 °C.
-
Set the paddle speed (e.g., 50 or 75 RPM).
-
Introduce the this compound formulation into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Immediately filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to stop further dissolution.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via PDE10A inhibition.
Experimental Workflow
Caption: Workflow for oral formulation development of this compound.
References
Troubleshooting lack of efficacy with Mardepodect hydrochloride in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of in vivo efficacy with Mardepodect hydrochloride (also known as PF-2545920).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues that may lead to suboptimal performance of this compound in in vivo experiments.
Q1: My in vivo experiment with this compound showed no significant effect. Where should I start troubleshooting?
A1: Lack of efficacy can stem from several factors. We recommend a systematic approach to identify the root cause. The flowchart below outlines a logical troubleshooting workflow. Start by verifying your compound's integrity and formulation, then move to dose and administration route, and finally consider the specifics of your animal model and endpoint measurements.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
Q2: What is the mechanism of action for this compound and how does this influence my experimental design?
A2: Mardepodect is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) with an IC50 of 0.37 nM.[1][2][3][4][5] PDE10A is highly expressed in the medium spiny neurons of the striatum.[3][6] By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This modulation of cyclic nucleotide signaling is believed to be the basis for its therapeutic effects.[2] Your experimental endpoints should ideally be sensitive to changes in this pathway. For example, measuring striatal cGMP levels can serve as a pharmacodynamic marker.[2][4][5]
Caption: this compound's mechanism of action.
Q3: I'm concerned about the solubility and formulation of this compound. What are the recommended solvents and vehicles for in vivo use?
A3: this compound is practically insoluble in water.[1] Proper solubilization and formulation are critical for achieving adequate bioavailability. The use of inappropriate vehicles can lead to drug precipitation and lack of exposure. Below are some reported solubility data and example formulations.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 45 mg/mL (114.66 mM) | Use fresh, anhydrous DMSO as it is hygroscopic.[2][3] |
| Ethanol | 78 mg/mL | [1] |
| Water | Insoluble | [1] |
Example In Vivo Formulations
| Formulation Components | Concentration | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | Sonication is recommended. Prepare fresh daily.[3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Up to 50 mg/mL stock in DMSO | Add components sequentially, ensuring clarity at each step.[1] |
| 5% DMSO, 95% Corn Oil | Up to 16.6 mg/mL stock in DMSO | Mix DMSO stock with corn oil. Use immediately.[1] |
Important: Always visually inspect your final formulation for any precipitation before administration. The stability of these formulations over time should be evaluated if not used immediately.
Q4: What are the effective dose ranges for this compound in preclinical models?
A4: The effective dose can vary significantly depending on the animal model and the endpoint being measured. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. Below is a summary of doses used in published rodent studies.
Preclinical Dosing Summary
| Species | Route of Administration | Effective Dose Range | Observed Effect |
| Rat (Sprague-Dawley) | Intravenous | 0.1 mg/kg | Pharmacokinetic characterization.[1] |
| Rat (Sprague-Dawley) | N/A | ED50 of 1 mg/kg | Active in conditioned avoidance response (CAR) assay.[1][2] |
| Mouse (CF-1) | Intraperitoneal | 0.3 - 5 mg/kg | Increased phosphorylation of GluR1 and CREB.[1] |
| Mouse (CF-1) | Intraperitoneal | 3 mg/kg | Increased enkephalin and substance-P mRNA levels.[1] |
Q5: Despite using a recommended formulation and dose, I'm still not observing an effect. What else could be wrong?
A5: If you have ruled out issues with the compound, formulation, and dose, consider the following:
-
Pharmacokinetics (PK): Mardepodect is known to cross the blood-brain barrier.[2][3][4] However, the specific PK profile can be influenced by the animal species, strain, and health status. Consider conducting a pilot PK study to ensure adequate drug exposure in your model.
-
Target Engagement: Is the drug reaching its target in the brain at sufficient concentrations to inhibit PDE10A? This can be assessed by measuring cGMP levels in striatal tissue as a pharmacodynamic biomarker.[2][4][5]
-
Animal Model: The chosen animal model may not be appropriate or sensitive to the effects of PDE10A inhibition. Review the literature to ensure your model is validated for this mechanism of action.
-
Clinical Context: It is important to note that the clinical development of mardepodect for schizophrenia and Huntington's disease was discontinued in 2017.[6] This suggests that despite promising preclinical data, efficacy did not translate to human patients, a factor to consider when interpreting your results.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Objective: To prepare a clear, injectable solution of this compound for in vivo studies in rodents. This protocol is based on a common vehicle system for poorly water-soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution (if necessary): Weigh the required amount of this compound and dissolve it in the minimal required volume of DMSO to create a concentrated stock solution. Ensure it is fully dissolved.
-
Vehicle Preparation: In a sterile conical tube, add the vehicle components in the following order, ensuring the solution is clear after each addition by vortexing: a. Add the required volume of the DMSO stock solution (or pure DMSO if starting with powder). This should constitute 10% of the final volume. b. Add PEG300 to reach 50% of the final volume (40% of the final volume is PEG300). c. Add Tween 80 to reach 55% of the final volume (5% of the final volume is Tween 80). d. Add sterile saline to bring the solution to the final desired volume (45% of the final volume is saline).
-
Final Mixing: Vortex the final solution thoroughly. If any cloudiness persists, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Pre-dosing Check: Before administration, visually inspect the solution to ensure there is no precipitation.
-
Administration: Administer the freshly prepared formulation to the animals via intraperitoneal injection.
Caption: Workflow for preparing an in vivo formulation.
References
Potential off-target effects of Mardepodect hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating potential off-target effects of Mardepodect hydrochloride (PF-02545920). As development of this compound was discontinued, publicly available data on its specific off-target profile is limited.[1][2] This resource, therefore, focuses on potential off-target liabilities based on its drug class (Phosphodiesterase 10A inhibitors) and provides general experimental protocols for their assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
Mardepodect is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[3][4] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition.[1] By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates the activity of dopamine-sensitive neurons.[5]
Q2: Were any adverse effects observed in clinical trials of Mardepodect?
Clinical studies with PDE10A inhibitors, including Mardepodect, have generally shown them to be well-tolerated at anticipated therapeutic doses.[6] The most commonly reported side effects were dose-dependent and considered to be related to the on-target mechanism of action. These include a state described as "awake sedation" or "conscious sedation." At higher exposures, sporadic, transient dystonia (involuntary muscle contractions), particularly of the tongue, head, and neck, was observed.[6]
Q3: Why was the development of this compound discontinued?
In 2017, the development of Mardepodect for the treatment of schizophrenia and Huntington's disease was discontinued.[1] The precise reasons for this decision have not been made public. Drug development can be halted for various reasons, including lack of desired efficacy, strategic business decisions, or the emergence of adverse effects.
Q4: What are the potential off-target effects of this compound?
While Mardepodect is reported to be highly selective for PDE10A (over 1000-fold selectivity against other PDE families), the possibility of off-target interactions cannot be entirely ruled out.[3] For the broader class of PDE10A inhibitors, a key challenge is ensuring selectivity against other PDE subtypes due to structural similarities in the enzyme family.[7] Off-target inhibition of PDEs present in other tissues could theoretically lead to unintended side effects, such as cardiovascular or inflammatory responses.[7] However, no specific off-target interactions for Mardepodect have been documented in the available literature.
Q5: How can I assess the potential for off-target effects of Mardepodect in my experiments?
To proactively investigate potential off-target effects, a tiered approach is recommended. Start with in silico and in vitro screening, followed by more targeted cellular and in vivo assays based on initial findings. See the "Troubleshooting Guides" and "Experimental Protocols" sections for detailed methodologies.
Troubleshooting Guides
| Observed Issue in Experiments | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected changes in cell morphology or viability in non-neuronal cell lines. | Mardepodect may be interacting with a non-PDE10A target expressed in that cell type. | 1. Confirm the absence of PDE10A expression in the affected cell line via qPCR or Western blot.2. Perform a broad kinase panel screening to identify potential off-target kinases.3. Conduct a receptor binding assay panel to screen for unintended interactions with common receptors. |
| Cardiovascular effects (e.g., changes in heart rate, blood pressure) in animal models. | Potential inhibition of PDE isozymes crucial for cardiovascular function (e.g., PDE3 in cardiac muscle). | 1. Perform an in vitro PDE selectivity panel to quantify the inhibitory activity of Mardepodect against a broad range of PDE isozymes.2. Conduct ex vivo experiments on isolated heart tissue (e.g., Langendorff preparation) to directly assess cardiac effects.3. In vivo, use telemetry to continuously monitor cardiovascular parameters and correlate with drug exposure levels. |
| Inflammatory or immune cell activation. | Inhibition of PDEs involved in immune regulation (e.g., PDE4 in inflammatory cells). | 1. Assess the effect of Mardepodect on cytokine production in cultured immune cells (e.g., PBMCs) stimulated with an inflammatory agent.2. Measure the activity of Mardepodect against PDE4 isoforms in a biochemical assay. |
Quantitative Data Summary
Specific quantitative data on the off-target effects of this compound are not publicly available. The table below is a template that researchers can use to summarize their own findings from off-target screening assays.
| Target Class | Specific Target | Assay Type | Mardepodect Activity (IC50/Ki) | Selectivity Ratio (Off-Target IC50 / PDE10A IC50) |
| Phosphodiesterases | PDE1, PDE2, PDE3, PDE4, etc. | Biochemical Inhibition Assay | e.g., >10 µM | e.g., >27,000 |
| Kinases | e.g., SRC, LCK, EGFR, etc. | Kinase Panel Screen | Insert Data | Calculate Ratio |
| GPCRs | e.g., Adrenergic, Dopaminergic | Radioligand Binding Assay | Insert Data | Calculate Ratio |
| Ion Channels | e.g., hERG, Nav1.5 | Electrophysiology Assay | Insert Data | Calculate Ratio |
Note: The IC50 for Mardepodect against PDE10A is approximately 0.37 nM.[3]
Experimental Protocols
Broad Kinase Panel Screening
Objective: To identify potential off-target interactions of Mardepodect with a wide range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay Format: Utilize a commercially available kinase screening service (e.g., Eurofins, Reaction Biology Corp). These services typically use radiometric (33P-ATP) or fluorescence-based assays.
-
Screening Concentration: Perform an initial screen at a high concentration of Mardepodect (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Assay Procedure (General):
-
A specific kinase, its substrate, and ATP are combined in a reaction buffer.
-
Mardepodect is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percent inhibition of kinase activity by Mardepodect is calculated relative to a vehicle control (DMSO). A significant inhibition (e.g., >50%) flags a potential off-target interaction.
-
Follow-up: For any identified "hits," determine the IC50 value by running a dose-response curve with a range of Mardepodect concentrations.
In Vitro PDE Family Selectivity Assay
Objective: To confirm the selectivity of Mardepodect for PDE10A over other PDE family members.
Methodology:
-
Enzymes and Substrates: Obtain recombinant human PDE enzymes (PDE1 through PDE12). Use radiolabeled cAMP ([3H]cAMP) and cGMP ([3H]cGMP) as substrates.
-
Compound Dilution: Prepare a serial dilution of this compound to generate a dose-response curve (e.g., from 1 pM to 100 µM).
-
Assay Procedure:
-
Incubate the respective PDE enzyme with Mardepodect or vehicle in an assay buffer.
-
Initiate the reaction by adding the appropriate radiolabeled substrate ([3H]cAMP or [3H]cGMP).
-
Incubate for a specific time at 30°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific reagent).
-
Treat the mixture with snake venom nucleotidase to convert the resulting [3H]AMP or [3H]GMP to the nucleoside [3H]adenosine or [3H]guanosine.
-
Separate the charged substrate from the neutral nucleoside product using anion-exchange chromatography (e.g., resin columns).
-
Quantify the amount of [3H]-labeled product using liquid scintillation counting.
-
-
Data Analysis: Calculate the percent inhibition at each Mardepodect concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE isozyme.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Mardepodect - Wikipedia [en.wikipedia.org]
- 2. Mardepodect - Pfizer - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effects of a novel phosphodiesterase 10A inhibitor in non-human primates: a therapeutic approach for schizophrenia with improved side effect profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
Navigating Motor Side Effects of Mardepodect Hydrochloride: A Technical Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the motor side effects associated with Mardepodect hydrochloride (PF-02545920). Mardepodect, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, has been investigated for its potential in treating neuropsychiatric disorders. However, its clinical development was halted due to the emergence of motor-related adverse events. This guide offers troubleshooting advice and frequently asked questions to aid researchers in designing experiments that optimize dosage and minimize these effects.
Understanding the Mechanism and the Challenge
Mardepodect exerts its effects by inhibiting the PDE10A enzyme, which is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control. Inhibition of PDE10A leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, modulating neuronal excitability. While this mechanism holds therapeutic promise, it also appears to be linked to the observed motor side effects. Clinical trials with Mardepodect revealed the occurrence of dystonia (involuntary muscle contractions), akathisia (a state of agitation and restlessness), and dyskinesia (involuntary, erratic movements of the face, arms, legs, or trunk). Preclinical studies in rodents have also demonstrated dose-dependent effects on motor activity, including catalepsy, a state of immobility and muscular rigidity.
The primary challenge in working with Mardepodect and other PDE10A inhibitors is to identify a therapeutic window that maximizes efficacy while minimizing motor adverse effects. This requires careful dose selection, titration, and rigorous behavioral monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common motor side effects observed with this compound in clinical trials?
A1: The most frequently reported motor side effects in clinical trials of Mardepodect (PF-02545920) were dystonia (particularly of the tongue, head, and neck), akathisia, and dyskinesia.
Q2: What is the proposed mechanism behind these motor side effects?
A2: The motor side effects are believed to be a direct consequence of PDE10A inhibition in the striatum. This brain region is a key component of the basal ganglia, which plays a central role in motor control. By altering the signaling pathways in medium spiny neurons, Mardepodect can disrupt the delicate balance of neuronal activity required for smooth, controlled movements.
Q3: Are there any data on the dose-response relationship for these side effects?
A3: While specific quantitative data from the discontinued clinical trials are not extensively published, it was noted that motor side effects were a significant concern that led to the cessation of development. Preclinical studies with PDE10A inhibitors consistently show a dose-dependent effect on motor function. For instance, studies in rats have shown that higher doses of PDE10A inhibitors are more likely to induce catalepsy. One preclinical study noted that Mardepodect (referred to as MP-10) dose-dependently decreased locomotor activity in mice.
Q4: How can I optimize the dosage of this compound in my preclinical experiments to avoid motor side effects?
A4: Optimizing dosage requires a careful, multi-step approach:
-
Start with a low dose: Based on available preclinical data, an effective dose in a conditioned avoidance response assay was found to be an ED50 of 1 mg/kg. Doses as low as 0.03 mg/kg have been shown to have behavioral effects in mice. It is advisable to begin with doses at or below the reported efficacious doses and titrate upwards slowly.
-
Incorporate a thorough motor function assessment battery: Do not rely on a single test. A combination of tests assessing different aspects of motor function is crucial (see Experimental Protocols section).
-
Establish a baseline: Always measure motor function before drug administration to have a clear baseline for each animal.
-
Monitor over time: Assess motor function at multiple time points after drug administration to capture the peak effect and the duration of any motor disturbances.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Catalepsy in rats (e.g., remaining immobile in an externally imposed posture) | The dose of this compound is likely too high, leading to excessive disruption of striatal output. | Reduce the dose significantly. Consider a dose-response study with very low starting doses to identify the threshold for cataleptic effects. |
| General hypoactivity or decreased exploration in an open field test in mice. | This can be an early indicator of motor suppression. At a dose of 0.03 mg/kg, Mardepodect was observed to decrease locomotor activity. | Carefully analyze the dose at which this effect emerges. If it coincides with the desired therapeutic effect, consider whether this level of motor suppression is acceptable for the experimental goals. If not, a lower dose is warranted. |
| Impaired performance on the rotarod test (e.g., falling off sooner than baseline). | This suggests deficits in motor coordination and balance. | This is a sensitive measure of motor impairment. If observed, the current dose is likely impacting motor control. Reduce the dose and re-evaluate. |
| Asymmetrical limb use in the cylinder test. | This could indicate unilateral motor deficits, which can be a subtle but important finding. | Quantify the asymmetry and determine if it is dose-dependent. This test can be particularly useful for identifying subtle motor side effects at lower doses. |
Key Experiments and Methodologies
Data Presentation: Preclinical Dose-Response Observations
| Species | Dose | Effect | Source |
| Mouse | 0.03 mg/kg (i.p.) | Decreased locomotor activity | |
| Mouse | 0.3-1 mg/kg (i.p.) | Decreased avoidance responding | |
| Rat | 1 mg/kg | ED50 in conditioned avoidance response assay | |
| Rat | >2.69 mg/kg (for MP-10) | Reversal of haloperidol-induced catalepsy | |
| Rat | 0.6 mg/kg (for another PDE10A inhibitor) | Minimal effective dose for inducing catalepsy |
Experimental Protocols
Objective: To quantify the degree of catalepsy induced by this compound.
Methodology:
-
Administer this compound or vehicle to the rats.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes post-injection), gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the time (in seconds) until the rat removes both forepaws from the bar. A cut-off time (e.g., 180 seconds) should be established.
-
A significant increase in the time spent on the bar compared to vehicle-treated animals is indicative of catalepsy.
Objective: To evaluate the effect of this compound on motor coordination and balance.
Methodology:
-
Train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days prior to the experiment until they can stay on for a stable duration.
-
On the test day, record a baseline latency to fall for each mouse.
-
Administer this compound or vehicle.
-
At various time points post-administration (e.g., 30, 60, 90 minutes), place the mice back on the accelerating rotarod and record the latency to fall.
-
A significant decrease in the latency to fall compared to baseline and vehicle-treated animals indicates impaired motor coordination.
Objective: To assess forelimb use and potential motor asymmetry following administration of this compound.
Methodology:
-
Place the rodent in a transparent cylinder.
-
Videorecord the animal's exploratory behavior for 5-10 minutes.
-
Score the number of times the animal rears and touches the cylinder wall with its left forepaw, right forepaw, or both forepaws simultaneously.
-
Calculate the percentage of right and left paw touches. A significant deviation from a 50/50 distribution or a change from baseline in paw preference can indicate a unilateral motor side effect.
Visualizing the Pathway and Experimental Logic
Caption: Mardepodect's mechanism leading to potential motor side effects.
Caption: A workflow for optimizing Mardepodect dosage in preclinical studies.
Why preclinical efficacy of Mardepodect did not translate to clinical trials
Welcome to the Mardepodect Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot potential issues related to the preclinical to clinical translation of Mardepodect (PF-2545920).
Frequently Asked Questions (FAQs)
Q1: Why did the potent preclinical efficacy of Mardepodect, a PDE10A inhibitor, not translate into successful clinical trials for schizophrenia and Huntington's disease?
The disconnect between Mardepodect's promising preclinical results and its lack of efficacy in clinical trials is a multifaceted issue. Several key factors are believed to have contributed to this translational failure:
-
Species-Specific Differences in Neurobiology and Pharmacokinetics: Animal models, while useful, do not perfectly replicate the complex neurobiology of human psychiatric and neurodegenerative disorders.[1][2] There can be significant interspecies differences in drug metabolism, target engagement, and the underlying pathophysiology of the diseases being modeled.[2][3] For instance, the regulation and function of the PDE10A enzyme and its downstream signaling pathways may differ between rodents and humans.
-
Challenges in Dose Selection and Target Engagement: While preclinical studies showed a clear dose-dependent effect of Mardepodect, selecting the optimal therapeutic dose in humans that balances efficacy with potential side effects is challenging.[1] It's possible that the doses used in the clinical trials did not achieve the necessary level or duration of PDE10A inhibition in the specific brain regions critical for therapeutic effect in schizophrenia and Huntington's disease.
-
Complexity of the Disease and Limitations of Preclinical Models: Schizophrenia and Huntington's disease are complex disorders with heterogeneous patient populations and multifaceted pathologies that are difficult to fully recapitulate in animal models.[4] Preclinical models often focus on specific, measurable endpoints, such as performance in behavioral tasks, which may not accurately predict efficacy in treating the full spectrum of clinical symptoms.[5][6]
-
Differences in Pharmacology Compared to Standard-of-Care: In schizophrenia, the preclinical antipsychotic-like effects of PDE10A inhibitors phenocopied those of dopamine D2 receptor antagonists.[7] However, the underlying mechanisms are different, and it's possible that the nuanced pharmacology of successful antipsychotics is not fully captured by PDE10A inhibition alone.[1]
Q2: What were the key outcomes of the Mardepodect clinical trials?
Mardepodect was evaluated in Phase 2 clinical trials for both schizophrenia and Huntington's disease, both of which were ultimately discontinued.[8]
-
Schizophrenia: A Phase 2a trial (NCT01175135) in patients with an acute exacerbation of schizophrenia failed to show a significant improvement in the primary endpoint, the Positive and Negative Syndrome Scale (PANSS) total score, compared to placebo.[9]
-
Huntington's Disease (AMARYLLIS trial): A Phase 2 trial (NCT02197130) in patients with early-stage Huntington's disease did not meet its primary endpoint of a significant change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS). While the drug was generally safe and well-tolerated, it showed no benefit over placebo on the primary or secondary efficacy measures. Interestingly, some dose-dependent improvements were observed in an exploratory, rater-independent measure of motor function (Q-Motor), suggesting a potential subtle biological effect that did not translate to clinical benefit.
Troubleshooting Guides
Issue: Discrepancy between in vitro potency and in vivo preclinical efficacy.
Possible Cause: Poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, could lead to insufficient target engagement in vivo.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Compare the plasma and brain concentrations of Mardepodect achieved in your animal models with the in vitro IC50 value.
-
Optimize Dosing Regimen: Experiment with different doses and dosing schedules to achieve sustained target engagement.
-
Consider Formulation: Investigate different drug formulations to improve bioavailability.
Issue: Preclinical results are not replicating across different animal models.
Possible Cause: The chosen animal models may not be appropriate for the specific aspects of the disease being studied.
Troubleshooting Steps:
-
Evaluate Model Validity: Critically assess the face, construct, and predictive validity of the animal models being used.
-
Use Multiple Models: Employ a battery of diverse animal models that represent different aspects of the disease pathology.
-
Refine Behavioral Assays: Ensure that the behavioral tests are sensitive and specific to the therapeutic effects of interest.
Data Presentation
Table 1: Preclinical Efficacy of Mardepodect
| Parameter | Value | Species/System | Reference |
| IC50 (PDE10A) | 0.37 nM | Cell-free assay | |
| ED50 (CAR) | 1 mg/kg | Rat | |
| Striatal cGMP Increase | ~3-fold at 1 mg/kg, ~5-fold at 3.2 mg/kg | Mouse | [1] |
| CREB S133 Phosphorylation | 3-fold at 0.3 mg/kg, 4-fold at 3 mg/kg | Mouse | [1] |
Table 2: Overview of Mardepodect Phase 2 Clinical Trials
| Indication | Clinical Trial ID | Primary Endpoint | Doses | Outcome | Reference |
| Schizophrenia | NCT01175135 | Change in PANSS Total Score | 5 mg and 15 mg (twice daily) | Failed to meet primary endpoint | [9] |
| Huntington's Disease | NCT02197130 (AMARYLLIS) | Change in UHDRS-TMS | 5 mg and 20 mg (twice daily) | Failed to meet primary endpoint |
Experimental Protocols
Key Experiment: Conditioned Avoidance Response (CAR) Assay
The CAR assay is a widely used preclinical model to predict the antipsychotic potential of a compound.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), typically a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Acquisition Phase: Rats are trained to associate the CS with the upcoming US. They learn to avoid the shock by moving to the other compartment of the shuttle box upon presentation of the CS.
-
Testing Phase: After the acquisition phase, the animals are treated with Mardepodect or a vehicle control. They are then placed back in the shuttle box and presented with the CS.
-
Data Analysis: The number of successful avoidances (moving to the other compartment during the CS presentation) and escapes (moving after the onset of the US) are recorded. A decrease in avoidance responses without a significant effect on escape responses is indicative of potential antipsychotic activity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose response and dose equivalence of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mardepodect - Pfizer - AdisInsight [adisinsight.springer.com]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased expression of the cGMP-inhibited cAMP-specific (PDE3) and cGMP binding cGMP-specific (PDE5) phosphodiesterases in models of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Addressing variability in response to Mardepodect hydrochloride treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in response to Mardepodect hydrochloride treatment during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as PF-2545920 or MP-10) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3][4] PDE10A is an enzyme primarily expressed in the medium spiny neurons of the striatum, a key region of the brain for regulating motor control and motivation.[3] By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] This leads to the activation of protein kinase A (PKA) and subsequent modulation of dopamine receptor signaling pathways.[6]
Q2: For which disease models is this compound typically used?
A2: this compound was initially developed for the treatment of schizophrenia and has also been investigated for Huntington's disease.[3][7] Therefore, it is primarily used in preclinical animal models relevant to these central nervous system (CNS) disorders.[2][7][8]
Q3: What are the key downstream signaling effects of this compound administration?
A3: Administration of Mardepodect has been shown to increase the phosphorylation of key signaling proteins. In vivo studies in mice have demonstrated that Mardepodect leads to a significant, dose-dependent increase in the phosphorylation of GluR1 (a subunit of the AMPA receptor) and CREB (cAMP response element-binding protein) in the striatum.[1] It also elevates striatal cGMP levels.[2]
Troubleshooting Guides
Problem 1: High variability in behavioral outcomes between animals in the same treatment group.
| Potential Cause | Suggested Solution |
| Genetic Variability in Animal Models: | Schizophrenia and Huntington's disease models can have variable phenotypes depending on the genetic background of the animal strain.[1][2][3] |
| - Ensure all animals are from the same genetic background and supplier. - Consider the sex of the animals, as some models show sex-dependent differences in phenotype.[1] - Report the specific strain and substrain used in your experimental records. | |
| Inconsistent Drug Formulation/Solubility: | Mardepodect is poorly soluble in water, and inconsistent formulation can lead to variable bioavailability and exposure.[9][10][11][12] |
| - Prepare fresh formulations for each experiment, as precipitates can form over time. - Use a consistent and validated formulation protocol. Several have been reported (see Experimental Protocols section). - Ensure complete dissolution of the compound before administration. Sonication may be helpful. | |
| Variability in Drug Administration: | Incorrect or inconsistent administration can lead to significant differences in the absorbed dose. |
| - For oral gavage, ensure the compound is delivered directly to the stomach and that there is no regurgitation. - For intraperitoneal injections, be cautious to avoid injection into the intestines or other organs. - Use appropriate needle sizes and injection volumes for the size of the animal. | |
| Environmental and Husbandry Factors: | Animal stress, diet, and housing conditions can all impact behavioral readouts. |
| - Acclimate animals to the testing room and equipment before the experiment. - Maintain a consistent light-dark cycle, temperature, and humidity. - Ensure all animals have free access to the same diet and water. |
Problem 2: Inconsistent or lower-than-expected levels of downstream signaling pathway activation (e.g., pCREB, pGluR1).
| Potential Cause | Suggested Solution |
| Suboptimal Dosing or Timing: | The pharmacokinetic and pharmacodynamic profile of Mardepodect may vary between species and even strains. The peak effect may not align with your tissue collection time. |
| - Perform a dose-response study to determine the optimal dose for your specific animal model and endpoint. - Conduct a time-course experiment to identify the time of peak target engagement and downstream signaling. | |
| Poor Brain Penetration: | While Mardepodect is designed to be CNS-penetrant, factors such as efflux transporter activity could limit its concentration in the brain.[13] |
| - Consider using a different formulation to enhance bioavailability. - If possible, measure the concentration of Mardepodect in the brain tissue to confirm target engagement. | |
| Issues with Tissue Collection and Processing: | Phosphorylation states of proteins can change rapidly post-mortem. |
| - Harvest and process brain tissue as quickly as possible after euthanasia. - Use phosphatase inhibitors in all lysis and homogenization buffers. - Snap-freeze tissue in liquid nitrogen immediately after collection and store at -80°C. | |
| Antibody or Western Blotting Issues: | The variability may stem from the assay itself rather than the biological response. |
| - Validate the specificity of your primary antibodies for the phosphorylated and total proteins. - Run appropriate controls, including positive controls (e.g., tissue from a known positive modulator) and negative controls. - Ensure consistent protein loading across all lanes of your gel. Normalize to a loading control (e.g., GAPDH, β-actin) and the total protein of interest. |
Quantitative Data Summary
Table 1: In Vitro Potency of Mardepodect
| Target | Assay Condition | IC₅₀ (nM) |
| PDE10A | Cell-free assay | 0.37 |
Data sourced from Selleck Chemicals and MedChemExpress.[1][2]
Table 2: In Vivo Effects of Mardepodect in Mice
| Dose (mg/kg, i.p.) | Effect | Fold Change vs. Vehicle |
| 0.3 | GluR1 Phosphorylation | 3.0 |
| 3.0 | GluR1 Phosphorylation | 5.4 |
| 5.0 | GluR1 Phosphorylation | 4.1 |
| 0.3 | CREB Phosphorylation | 3.0 |
| 3.0 | CREB Phosphorylation | 4.0 |
| 5.0 | CREB Phosphorylation | 2.6 |
| 1.0 | Striatal cGMP Elevation | ~3.0 |
| 3.2 | Striatal cGMP Elevation | ~5.0 |
Data represents statistically significant increases as reported in the literature.[1]
Experimental Protocols
Protocol 1: In Vivo Formulation and Administration
This protocol describes the preparation of this compound for intraperitoneal (i.p.) or oral (p.o.) administration in rodents.
Formulation 1: PEG300/Tween80/Saline
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of Mardepodect in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Administer the freshly prepared solution to the animals.
-
Formulation 2: Corn Oil
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
-
Procedure:
-
Prepare a stock solution of Mardepodect in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is uniform.
-
Administer the freshly prepared solution. This formulation is suitable for longer dosing periods.
-
Protocol 2: Western Blotting for pCREB and CREB
This protocol provides a general workflow for assessing CREB phosphorylation in striatal tissue lysates.
-
Materials:
-
RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pCREB, anti-CREB)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Homogenize frozen striatal tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and separate using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the anti-pCREB primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-CREB antibody to determine total CREB levels for normalization.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of animal models for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 7. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of Huntington's disease and their applicability to novel drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. altasciences.com [altasciences.com]
- 11. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 12. mdpi.com [mdpi.com]
- 13. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translational Challenges of PDE1A Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phosphodiesterase 10A (PDE10A) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings to clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why have several PDE10A inhibitors failed in clinical trials for schizophrenia despite promising preclinical data?
A1: The translation of preclinical efficacy of PDE10A inhibitors to clinical success in schizophrenia has been challenging due to several factors. While these inhibitors show behavioral effects in rodent models that mimic dopamine D2 receptor antagonists, this has not translated into equivalent antipsychotic activity in patients.[1][2] Key reasons for this discrepancy include:
-
Differences in Pharmacology: The mechanism by which PDE10A inhibitors affect basal ganglia computation may be distinct from that of D2 receptor antagonists, even if they produce similar behavioral outcomes in some animal models.[1][3]
-
Species-Specific Neurobiology: There may be fundamental differences in the neurobiology and the role of PDE10A between rodent species used in preclinical testing and humans.[4]
-
Inadequate Dose Selection: Initial clinical trials may not have identified the optimal therapeutic window for PDE10A inhibition.[4]
-
Patient Population Heterogeneity: The selection of patients for clinical trials might not have been sufficiently targeted to a population most likely to respond to this mechanism of action.[4]
Q2: What are the common motor side effects observed with PDE10A inhibitors in clinical trials, and were they predicted by preclinical models?
A2: A significant challenge in the clinical development of PDE10A inhibitors has been the emergence of motor side effects, such as dystonia (particularly of the tongue, head, and neck) and dyskinesia.[1][4] While preclinical models in rodents did not robustly predict the full spectrum and incidence of these adverse events, the effects are consistent with the modulation of basal ganglia circuitry.[1] Some rodent studies did show that PDE10A inhibitors do not induce catalepsy, a preclinical indicator of extrapyramidal side effect liability for D2 antagonists, suggesting a different motor profile.[1]
Q3: How can we improve the translatability of our preclinical findings for PDE10A inhibitors?
A3: Improving the predictive value of preclinical research is crucial. Key strategies include:
-
Refining Animal Models: Move beyond simple behavioral phenocopies and utilize models that better reflect the complex neurobiology of the targeted clinical population.[5]
-
Utilizing Translational Biomarkers: Employ imaging techniques like PET and fMRI, as well as EEG, in both preclinical and early-phase clinical studies to measure target engagement and pharmacodynamic effects consistently across species.[5][6]
-
In-depth Primate Studies: Non-human primate models may offer a better translational bridge for assessing both efficacy and motor side effects due to their more complex basal ganglia circuitry compared to rodents.[3]
-
Comprehensive Dose-Response Studies: Conduct thorough dose-finding studies in early clinical phases, guided by PET receptor occupancy data, to identify the optimal therapeutic window.[7]
Troubleshooting Guides
Issue 1: Discrepancy between high in vitro potency and poor in vivo efficacy in animal models.
| Possible Cause | Troubleshooting Step |
| Poor brain penetration | Verify the compound's ability to cross the blood-brain barrier using in vivo pharmacokinetic studies. |
| Rapid metabolism | Assess the metabolic stability of the compound in liver microsomes and in vivo. |
| Off-target effects | Profile the compound against a panel of other phosphodiesterases and relevant CNS targets to ensure selectivity. |
| Inadequate target engagement | Use techniques like ex vivo autoradiography or in vivo PET imaging with a suitable radioligand to confirm that the compound is reaching and binding to PDE10A in the brain at the administered doses.[8] |
Issue 2: Unexpected or inconsistent behavioral effects in rodent models.
| Possible Cause | Troubleshooting Step |
| Differential effects on direct and indirect pathways | PDE10A inhibition affects both the D1-receptor-expressing direct pathway and the D2-receptor-expressing indirect pathway MSNs.[7][9] The net behavioral outcome can be complex. Use pathway-specific readouts (e.g., phosphorylation of pathway-specific proteins) to dissect the compound's effects. |
| Species or strain differences | The expression and function of PDE10A may vary between different rodent strains. Confirm PDE10A expression levels in the specific strain being used. |
| Task-dependent effects | The behavioral effects of PDE10A inhibitors can be highly dependent on the specific behavioral paradigm used.[1] Test the compound in a battery of assays to build a more complete pharmacological profile. |
Quantitative Data Summary
Table 1: PDE10A Inhibitor Clinical Trial Results for Schizophrenia
| Compound | Company | Phase II Outcome | Key Findings |
| PF-02545920 | Pfizer | Failed to meet primary endpoint (PANSS score) | Did not show statistically significant improvement over placebo.[10] Exposures seemed adequate for enzyme inhibition.[10] |
| TAK-063 | Takeda | Failed to show benefit equivalent to standard of care | Some favorable changes in global clinical impressions were noted, but not replicated.[1] |
| Lu AF11167 | Lundbeck | Did not show robust effects on negative symptoms | Preliminary reports indicated a lack of efficacy.[1] |
Table 2: PET Imaging Data for PDE10A Inhibitors in Humans
| Compound | PET Radioligand | Dose | Mean PDE10A Occupancy | Reference |
| PF-02545920 | Not Specified | 10 mg | 14-27% | [7] |
| 20 mg | 45-63% | [7] | ||
| TAK-063 | [11C]T-773 | Not Specified | 2.8-72.1% (across doses) | [7] |
| 20 mg | ~30% | [7] | ||
| EM-221 | Not Specified | Not Specified | Up to 92.8% | [11] |
Experimental Protocols
Key Experiment: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of a PDE10A inhibitor on striatal dopamine and glutamate levels in freely moving rodents.
Methodology:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a post-operative recovery period.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer the PDE10A inhibitor via the desired route (e.g., intraperitoneal, oral).
-
Post-Dosing Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and glutamate concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline average.
Visualizations
Caption: PDE10A signaling in direct and indirect pathway Medium Spiny Neurons.
Caption: Typical drug development workflow highlighting the translational gap.
Caption: Logical workflow for troubleshooting preclinical to clinical translation failure.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Mardepodect hydrochloride and its impact on the dopamine D1 and D2 pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of mardepodect hydrochloride (also known as PF-2545920) in studying the dopamine D1 and D2 pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A)[1][2][3][4]. PDE10A is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, which are key components of the basal ganglia circuitry involved in motor control, cognition, and reward. These MSNs are broadly divided into two pathways: the direct pathway, which expresses dopamine D1 receptors, and the indirect pathway, which expresses dopamine D2 receptors. By inhibiting PDE10A, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers within the MSNs. This modulation of cyclic nucleotide signaling indirectly impacts the activity of the dopamine D1 and D2 pathways.
Mechanism of Action on Dopamine D1 and D2 Pathways
This compound does not directly bind to dopamine D1 or D2 receptors. Instead, its effects are mediated through the elevation of intracellular cAMP levels, which then influences the downstream signaling cascades of these receptors.
-
Dopamine D1 Pathway (Direct Pathway): D1 receptors are Gs-coupled, and their activation stimulates adenylyl cyclase to produce cAMP. By inhibiting the breakdown of cAMP, this compound potentiates the signaling cascade initiated by D1 receptor activation. This leads to increased phosphorylation of downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) at the Thr34 residue and subsequent activation of the direct pathway.
-
Dopamine D2 Pathway (Indirect Pathway): D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. By increasing the basal levels of cAMP, this compound functionally counteracts the inhibitory effect of D2 receptor activation. This results in an increased phosphorylation of PKA substrates, mimicking a state of D2 receptor antagonism and leading to a greater activation of the indirect pathway. Studies have shown that mardepodect produces a greater induction of c-Fos, a marker of neuronal activity, in D2 neurons compared to D1 neurons, suggesting a more pronounced effect on the indirect pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of this compound.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for PDE10A | 0.37 nM | Recombinant Human PDE10A | [1][2][3][4] |
| ED50 (Conditioned Avoidance Response) | 1 mg/kg | Rat | [1][3][4] |
Table 2: Effects of PDE10A Inhibition on Downstream Signaling Molecules
| Marker | Effect in D1 Neurons | Effect in D2 Neurons | Notes | Reference |
| cAMP Levels | Increased | Increased | PDE10A inhibition leads to a general increase in basal cAMP in both neuron types. | [5][6] |
| cGMP Levels | Increased | Increased | Mardepodect administration leads to a dose-dependent increase in striatal cGMP. A 3.2 mg/kg dose can cause an approximately 5-fold increase. | [3][7] |
| DARPP-32 (Thr34) Phosphorylation | Potentiated upon D1 agonist stimulation | Increased | Inhibition of PDE10A potentiates D1 receptor-induced DARPP-32 phosphorylation. It also increases basal phosphorylation in D2 neurons, counteracting D2 receptor-mediated decreases. | [5][8][9] |
| c-Fos Induction | Increased | Significantly Increased | Studies with mardepodect (MP-10) show a greater induction of c-Fos in D1-negative (presumed D2) neurons compared to D1-positive neurons. |
Signaling Pathways and Experimental Workflow Diagrams
Troubleshooting Guides and FAQs
This section provides practical guidance for common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, Dimethyl sulfoxide (DMSO) is a common solvent. For in vivo administration, it can be prepared in a vehicle such as 10% Cremophor EL in saline. Always refer to the manufacturer's instructions for the specific formulation you are using.
Q2: Does this compound directly bind to D1 or D2 receptors?
A2: No, this compound is a highly selective PDE10A inhibitor and does not have significant affinity for dopamine receptors. Its effects on the D1 and D2 pathways are indirect, resulting from the modulation of intracellular cAMP levels.
Q3: Why do I see a more pronounced effect on the D2 pathway (e.g., c-Fos induction) compared to the D1 pathway?
A3: While mardepodect increases cAMP in both D1 and D2-expressing neurons, the functional consequences appear to be more robust in the D2 pathway. This is likely due to the counteraction of the tonic inhibitory signaling of D2 receptors on adenylyl cyclase. By elevating cAMP, mardepodect effectively dampens the inhibitory tone of the D2 receptor, leading to a more significant change in downstream signaling compared to the potentiation of the already excitatory D1 pathway.
Q4: Can I use this compound to study cognitive function?
A4: Yes, given the role of the striatum and dopamine signaling in cognition, PDE10A inhibitors like mardepodect have been investigated for their potential to modulate cognitive processes. You can employ behavioral paradigms such as the novel object recognition test, T-maze, or attentional set-shifting tasks to assess the effects of mardepodect on different aspects of cognition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cAMP assays | - Cell viability issues.- Inadequate PDE10A inhibition.- Problems with the cAMP assay kit. | - Ensure high cell viability (>90%) before starting the experiment.- Confirm the concentration and stability of your mardepodect solution.- Include a positive control (e.g., forskolin) and a negative control (vehicle) in your assay.- Follow the cAMP assay kit manufacturer's protocol carefully and check the expiration date of reagents. |
| No significant change in DARPP-32 phosphorylation after mardepodect treatment | - Insufficient drug concentration at the target.- Timing of tissue collection is not optimal.- Issues with antibody or Western blot protocol. | - Perform a dose-response study to determine the optimal concentration of mardepodect.- Conduct a time-course experiment to identify the peak of DARPP-32 phosphorylation after drug administration.- Validate your phospho-specific antibody and optimize your Western blot protocol (e.g., blocking conditions, antibody concentration, incubation time). Include appropriate loading controls. |
| High background in c-Fos immunohistochemistry | - Non-specific antibody binding.- Inadequate blocking.- Over-fixation of tissue. | - Titrate your primary antibody to find the optimal concentration.- Use an appropriate blocking solution (e.g., serum from the same species as the secondary antibody).- Optimize the fixation time for your tissue. |
| Variability in in vivo behavioral experiments | - Inconsistent drug administration.- Environmental stressors affecting animal behavior.- Insufficient habituation of animals to the experimental setup. | - Ensure accurate and consistent dosing for all animals.- Maintain a controlled and low-stress environment for the animals.- Properly habituate the animals to the testing apparatus and procedures before the experiment. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the impact of this compound on the dopamine D1 and D2 pathways.
In Vitro cAMP Measurement in Primary Striatal Neurons
Objective: To quantify the effect of this compound on intracellular cAMP levels in cultured striatal neurons.
Materials:
-
Primary striatal neuron culture
-
This compound
-
Dopamine D1 receptor agonist (e.g., SKF-81297)
-
Dopamine D2 receptor agonist (e.g., quinpirole)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture primary striatal neurons in 96-well plates until mature.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the culture medium.
-
Aspirate the culture medium from the wells and wash the cells once with warm PBS.
-
Add the different concentrations of this compound or vehicle (DMSO) to the wells. To investigate interactions with dopamine receptors, co-incubate with a D1 or D2 agonist.
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
Aspirate the treatment medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP assay following the kit's protocol.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the cAMP concentration based on a standard curve and normalize the data to the vehicle control.
Western Blot for Phosphorylated DARPP-32 (pDARPP-32)
Objective: To measure the effect of this compound on the phosphorylation of DARPP-32 at Thr34 in striatal tissue.
Materials:
-
Striatal tissue from animals treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pDARPP-32 (Thr34) and anti-total DARPP-32
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the striatal tissue in ice-cold lysis buffer.
-
Centrifuge the homogenates at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pDARPP-32 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total DARPP-32 for normalization.
-
Quantify the band intensities and express the results as the ratio of pDARPP-32 to total DARPP-32.
Immunohistochemistry for c-Fos in D1- and D2-Expressing Neurons
Objective: To visualize and quantify the activation of D1 and D2 neurons in the striatum following this compound treatment using c-Fos as a marker of neuronal activity. This protocol assumes the use of transgenic mice expressing a fluorescent reporter (e.g., tdTomato) under the control of the Drd1a promoter to identify D1 neurons.
Materials:
-
Drd1a-tdTomato transgenic mice
-
This compound
-
Saline and paraformaldehyde (PFA) for perfusion
-
Sucrose solutions (for cryoprotection)
-
Cryostat
-
Blocking solution (e.g., 10% normal goat serum in PBST)
-
Primary antibody: anti-c-Fos
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Administer this compound or vehicle to the Drd1a-tdTomato mice.
-
After a set time (e.g., 2 hours), deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% PFA.
-
Dissect the brains and post-fix them in 4% PFA overnight at 4°C.
-
Cryoprotect the brains in a sucrose solution gradient.
-
Freeze the brains and cut coronal sections of the striatum using a cryostat.
-
Mount the sections on slides and perform antigen retrieval if necessary.
-
Permeabilize the sections with a detergent (e.g., Triton X-100) and block with blocking solution for 1 hour.
-
Incubate the sections with the anti-c-Fos primary antibody overnight at 4°C.
-
Wash the sections and incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Stain the nuclei with DAPI.
-
Wash the sections and mount them with mounting medium.
-
Acquire images using a fluorescence microscope, capturing the tdTomato (D1 neurons), c-Fos, and DAPI channels.
-
Quantify the number of c-Fos-positive nuclei within the tdTomato-positive (D1) and tdTomato-negative (non-D1, predominantly D2) neuronal populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of dopamine D2 receptors decreases DARPP-32 phosphorylation in striatonigral and striatopallidal projection neurons via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bidirectional Regulation of DARPP-32 Phosphorylation by Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Predictive Validity of Preclinical Models for PDE10A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE10A inhibitors. Our goal is to help you navigate common challenges and improve the predictive validity of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: Why have PDE10A inhibitors failed in clinical trials for schizophrenia despite promising preclinical data?
A1: While preclinical studies showed that PDE10A inhibitors could address positive, negative, and cognitive symptoms of schizophrenia, clinical trials have been disappointing.[1][2][3] Several factors may contribute to this translational failure:
-
Species Differences: The neurobiology of the striatal pathways where PDE10A is highly expressed may differ between rodents and humans.[1]
-
Model Limitations: Current animal models of schizophrenia may not fully recapitulate the complex pathophysiology of the human disease.[4][5][6]
-
Dosing and Target Engagement: Non-optimal dose selection and titration schedules in clinical trials could have led to insufficient target engagement or unforeseen side effects.[1][2]
-
Pharmacological Differences: The nuanced pharmacological effects of PDE10A inhibitors may differ from those of standard-of-care D2 receptor antagonists, which have a well-established, albeit imperfect, clinical efficacy.[1][3]
-
Patient Heterogeneity: The diverse nature of schizophrenia may mean that PDE10A inhibitors are only effective in a specific subpopulation of patients.
Q2: What are the key signaling pathways modulated by PDE10A inhibitors?
A2: PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] Its inhibition leads to an increase in the levels of these second messengers, primarily within striatal medium spiny neurons. This, in turn, modulates downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. A key consequence is the potentiation of dopamine D1 receptor signaling and a concomitant inhibition of dopamine D2 receptor signaling.[7]
Q3: How can I confirm that my PDE10A inhibitor is engaging its target in vivo?
A3: Positron Emission Tomography (PET) imaging is the gold standard for confirming target engagement in vivo.[9][10][11] By using a radiolabeled ligand that specifically binds to PDE10A, you can quantify the degree of enzyme occupancy at different doses of your inhibitor. This is crucial for establishing a relationship between dose, target engagement, and behavioral or biochemical effects.
Q4: What are some common off-target effects to be aware of with first-generation PDE10A inhibitors like papaverine?
A4: Papaverine, while a useful tool, is a non-selective inhibitor and can interact with other phosphodiesterases and receptors. This lack of specificity can confound experimental results. It is recommended to use more potent and selective second-generation PDE10A inhibitors, such as MP-10 or TAK-063, for more reliable and translatable data.
Troubleshooting Guides
Behavioral Assays
Issue: High variability in prepulse inhibition (PPI) assay results.
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals have a consistent acclimation period to the testing room and apparatus to reduce stress-induced variability.
-
Control for Auditory Environment: Maintain a consistent and low-noise background in the testing room. Calibrate the acoustic stimuli (prepulse and pulse) regularly.
-
Optimize Stimulus Parameters: The interval between the prepulse and the pulse is critical. Test different inter-stimulus intervals (e.g., 30, 60, 120 ms) to find the optimal window for detecting deficits and drug effects in your specific animal model.[12][13]
-
Counterbalance Testing Order: Randomize the order of testing for different treatment groups to avoid time-of-day effects.
-
Monitor Animal Health: Ensure animals are healthy and free from any conditions that could affect their hearing or startle response.
Issue: Inconsistent results in the Novel Object Recognition (NOR) test.
Troubleshooting Steps:
-
Ensure Proper Habituation: Adequate habituation to the testing arena is crucial for reducing anxiety and encouraging exploration.[14][15][16]
-
Select Appropriate Objects: Use objects that are of similar size and complexity but distinct enough for the animal to differentiate. Avoid objects that may have innate odors or textures that could induce a preference or aversion.
-
Control for Olfactory Cues: Thoroughly clean the arena and objects between trials to eliminate any lingering scents.
-
Optimize Inter-Trial Interval: The time between the training and testing phases will influence memory retention. A shorter interval (e.g., 1 hour) typically assesses short-term memory, while a longer interval (e.g., 24 hours) probes long-term memory.[17]
-
Blinded Scoring: The person scoring the exploratory behavior should be blind to the treatment groups to prevent bias.
Biochemical Assays
Issue: Difficulty in detecting changes in cAMP/cGMP levels in striatal tissue.
Troubleshooting Steps:
-
Rapid Tissue Harvesting: Cyclic nucleotide levels can change rapidly post-mortem. It is critical to harvest and process the striatal tissue as quickly as possible.
-
Use of PDE Inhibitors in Homogenization Buffer: Include a broad-spectrum PDE inhibitor, such as IBMX, in your homogenization buffer to prevent the degradation of cAMP and cGMP during sample preparation.[18][19]
-
Sensitive Detection Method: Utilize a highly sensitive detection method, such as a commercially available enzyme immunoassay (EIA) kit or fluorescence polarization-based assays.[20][21][22][23][24]
-
Appropriate Stimulation: Consider using a stimulator of adenylyl or guanylyl cyclase (e.g., forskolin or a nitric oxide donor) to amplify the signal and better observe the effects of your PDE10A inhibitor.[18][19]
Issue: Inconsistent phosphorylation signal in Western blots for downstream targets like CREB.
Troubleshooting Steps:
-
Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors to your lysis buffer to preserve the phosphorylation state of your target proteins.[25]
-
Optimize Antibody Dilutions: Titrate your primary and secondary antibodies to find the optimal concentrations that maximize signal and minimize background.
-
Use a BSA Blocking Buffer: For phospho-specific antibodies, blocking with bovine serum albumin (BSA) often yields cleaner results than milk-based blockers.[25]
-
Load Appropriate Controls: Include positive and negative controls to ensure the specificity of your antibody and the effectiveness of your experimental manipulations. A positive control could be a sample from a known stimulation condition, while a negative control could be a lysate treated with a phosphatase.[26]
-
Proper Gel and Transfer Conditions: Ensure complete protein transfer from the gel to the membrane by optimizing the transfer time and voltage.
PET Imaging
Issue: High background signal or poor image quality in preclinical PET studies.
Troubleshooting Steps:
-
Radioligand Stability: Confirm the radiochemical purity and stability of your PET tracer before injection.
-
Minimize Animal Movement: Anesthetize the animal appropriately and use a stereotactic frame to prevent head movement during the scan, which can cause motion artifacts.[27][28][29]
-
Accurate Attenuation Correction: Ensure proper alignment of the PET and CT scans for accurate attenuation correction. Misalignment can lead to errors in the quantification of tracer uptake.[27][29]
-
Appropriate Data Analysis Model: Use a validated kinetic model to analyze the PET data and accurately estimate binding potential and receptor occupancy. The simplified reference tissue model is often used when a suitable reference region (lacking the target) is available.[9]
-
Blood Sampling and Metabolite Analysis: For novel tracers, it may be necessary to perform arterial blood sampling to measure the input function and analyze for radiometabolites that could confound the brain signal.[30]
Data Presentation
Table 1: Preclinical Behavioral Models for Assessing PDE10A Inhibitors
| Behavioral Domain | Animal Model | Assay | Typical Effect of PDE10A Inhibition |
| Positive Symptoms | Amphetamine-induced hyperlocomotion | Open Field Test | Attenuation of hyperactivity |
| Conditioned Avoidance Response | Shuttle Box | Inhibition of avoidance response | |
| Cognitive Deficits | NMDA antagonist-induced deficits | Prepulse Inhibition (PPI) | Reversal of PPI deficits |
| Age-related or lesion-induced deficits | Novel Object Recognition (NOR) | Improved recognition memory | |
| Negative Symptoms | Social interaction deficits | Social Interaction Test | Increased social interaction |
Table 2: Key Parameters for Preclinical PET Imaging with PDE10A Radioligands
| Parameter | Description | Importance |
| Binding Potential (BPND) | A measure of the density of available receptors/enzymes. | Key outcome for quantifying target engagement. |
| Target Occupancy | The percentage of the target enzyme that is bound by the inhibitor. | Correlates dose with in-vivo target engagement. |
| Radioligand Specificity | The degree to which the tracer binds to the target of interest versus off-target sites. | Ensures that the PET signal accurately reflects PDE10A levels. |
| Radiometabolites | Breakdown products of the radioligand that may or may not cross the blood-brain barrier. | Can interfere with the PET signal if they enter the brain and are not accounted for. |
Experimental Protocols
Protocol 1: Prepulse Inhibition (PPI) Assay
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.
-
Apparatus: Place the mouse in a startle chamber within a sound-attenuating box.
-
Habituation: Allow a 5-minute habituation period with background white noise (e.g., 65 dB).
-
Stimuli:
-
Pulse: A 40 ms burst of 120 dB white noise.
-
Prepulse: A 20 ms burst of white noise at an intensity of 4, 8, or 12 dB above background.
-
Inter-stimulus Interval (ISI): The time between the onset of the prepulse and the onset of the pulse (typically 30, 60, or 120 ms).
-
-
Trial Types: Present a series of trials in a pseudorandom order: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.
-
Data Acquisition: Record the startle response (whole-body flinch) using a piezoelectric transducer.
-
Calculation: Calculate PPI as: %PPI = 100 - [(startle response on prepulse + pulse trial) / (startle response on pulse-alone trial)] x 100.
Protocol 2: Novel Object Recognition (NOR) Test
-
Habituation: On day 1, allow the mouse to freely explore an empty open-field arena (e.g., 40x40 cm) for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: Measure the time spent exploring each object. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.
Protocol 3: Western Blot for Phospho-CREB
-
Sample Preparation: Homogenize striatal tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total CREB to normalize the phospho-CREB signal.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancing schizophrenia drug discovery: optimizing rodent models to bridge the translational gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PET Radioligands for imaging of the PDE10A in human: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. challenges-in-cns-drug-development-and-the-role-of-imaging - Ask this paper | Bohrium [bohrium.com]
- 12. Meta-Analysis of Sensorimotor Gating Deficits in Patients With Schizophrenia Evaluated by Prepulse Inhibition Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deficient prepulse inhibition in schizophrenia detected by the multi-site COGS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
- 16. researchgate.net [researchgate.net]
- 17. article.imrpress.com [article.imrpress.com]
- 18. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]
- 19. The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. westbioscience.com [westbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Pitfalls and Limitations of PET/CT in Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pitfalls in PET/CT interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PET Imaging in Preclinical Anti-Aβ Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Sonication and heating to aid Mardepodect hydrochloride dissolution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Mardepodect hydrochloride. It specifically addresses challenges related to its dissolution and the effective use of sonication and heating as enhancement techniques.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound is reported to be insoluble in water[1]. This is a common challenge with many poorly water-soluble drugs, which can limit their dissolution rate and subsequent bioavailability in oral dosage forms[2][3]. For laboratory experiments, organic solvents or specialized co-solvent systems are required.
Q2: What is the recommended solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly cited solvent for dissolving this compound, with reported solubilities of up to 78 mg/mL[1]. Ethanol is also a viable solvent with a similar solubility[1]. For in-vivo studies or when DMSO is not suitable, complex co-solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline are often used[4][5]. It is critical to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility[1][4].
Q3: Can I use sonication or heating to help dissolve the compound?
A3: Yes, both sonication and heating are explicitly recommended methods to aid the dissolution of this compound, particularly when precipitation or slow dissolution occurs[4][5][6]. Sonication is a powerful technique that breaks down particles and increases the surface area available to the solvent, which enhances the rate of dissolution[7][8]. Heating increases molecular kinetic energy and, for endothermic dissolution processes, can increase the overall solubility of the compound[9][10].
Q4: Which method is better: sonication or heating?
A4: The choice depends on the compound's stability and the desired outcome.
-
Sonication is excellent for physically breaking down particle agglomerates and is widely used to improve drug solubility without thermal stress[7][11]. It is particularly effective for preparing homogenous nanosuspensions[2].
-
Heating can be faster for initial dissolution but carries the risk of degrading thermosensitive compounds[3]. For this compound, gentle heating to 37°C has been suggested[6].
-
Combination: For particularly difficult dissolutions, a combination of gentle heating followed by sonication can be highly effective[4][5].
Q5: My compound dissolved with heat, but it precipitated or crashed out of solution after cooling. What should I do?
A5: This indicates that you created a supersaturated solution that is not stable at room temperature. This is a common issue with compounds whose solubility is highly dependent on temperature[9]. To resolve this, you can try gently re-warming the solution before use. Alternatively, you may need to prepare a new solution at a lower concentration that remains stable at your working temperature. Using co-solvents or carriers can also help inhibit drug precipitation from supersaturated solutions[12].
Quantitative Data: Solubility of this compound
The following table summarizes the reported solubility of this compound in various solvents. Note that specific quantitative data on the dissolution rate enhancement by sonication or heating is not available in the public domain; however, these techniques are confirmed to aid in reaching the saturation points listed below.
| Solvent/System | Reported Solubility | Molar Equivalent (mM) | Notes | Citations |
| Water | Insoluble | N/A | Not recommended as a primary solvent. | [1] |
| DMSO | ≥ 45 - 78 mg/mL | ~114.7 - 198.8 mM | Fresh, anhydrous DMSO is critical for best results. | [1][4] |
| Ethanol | 78 mg/mL | ~198.8 mM | An alternative to DMSO. | [1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | ~6.37 mM | A common vehicle for in-vivo formulations. Sonication is recommended. | [4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ~6.37 mM | Alternative in-vivo formulation. | [4] |
Experimental Protocols & Workflows
Dissolution Workflow Diagram
The following diagram outlines the general workflow and decision-making process for dissolving this compound.
Caption: Workflow for dissolving this compound.
Protocol 1: Dissolution using Sonication
This protocol is recommended for enhancing the dissolution rate at ambient temperature.
-
Preparation: Weigh the desired amount of this compound into a chemically resistant vial (e.g., glass).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (or other appropriate solvent) to achieve the target concentration.
-
Initial Mixing: Cap the vial securely and vortex for 30-60 seconds to wet the powder and break up large clumps.
-
Sonication: Place the vial in a sonication bath. For optimal energy transfer, ensure the water level in the bath is equal to or slightly above the solvent level inside the vial.
-
Energy Application: Sonicate the suspension in pulses of 5-10 minutes. After each pulse, remove the vial and visually inspect for dissolution. Vortexing between pulses can aid the process.
-
Completion: Continue sonication pulses until all solid material is dissolved and the solution is clear. Be mindful that prolonged sonication can generate heat; if the sample becomes warm to the touch, allow it to cool before proceeding.
Protocol 2: Dissolution using Heating
This protocol should be used with caution, employing only gentle heat to avoid potential compound degradation.
-
Preparation: Weigh the desired amount of this compound into a chemically resistant vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or other appropriate solvent.
-
Heating: Place the vial in a calibrated heat block or water bath set to a low temperature (e.g., 37°C)[6]. Do not use aggressive, direct heat from a hot plate.
-
Agitation: While heating, agitate the sample intermittently by vortexing or using a magnetic stir bar inside the vial. This ensures even heat distribution and aids dissolution.
-
Monitoring: Visually monitor the dissolution process. Most compounds will dissolve within 10-20 minutes with gentle heat and agitation.
-
Cooling & Observation: Once dissolved, carefully remove the vial from the heat source and allow it to cool to room temperature. Observe the solution to ensure the compound does not precipitate out upon cooling.
Troubleshooting Guide
If you encounter issues during dissolution, consult the following guide.
| Problem | Probable Cause | Recommended Solution |
| Compound immediately forms an oily sludge or "goo" upon solvent addition. | Hygroscopic nature of the hydrochloride salt reacting with trace moisture.[13] | Ensure you are using fresh, anhydrous-grade solvent. Dry the compound under vacuum prior to use if moisture contamination is suspected. Switch to an alternative salt form if the issue persists. |
| Solution remains cloudy or hazy after prolonged sonication/heating. | The concentration may exceed the compound's solubility limit in the chosen solvent. | Prepare a more dilute solution. Alternatively, if applicable to your experiment, add a co-solvent or surfactant to increase solubility[14]. |
| Small, stubborn particles will not dissolve. | Highly crystalline material or presence of insoluble impurities. | Increase sonication time or apply gentle heat in combination with sonication. If particles persist, centrifuge the solution and carefully collect the supernatant. Consider filtering through a 0.22 µm syringe filter appropriate for the solvent (e.g., PTFE for DMSO). |
| Compound dissolves but recrystallizes over time at room temperature. | The solution is supersaturated and thermodynamically unstable. | Store the solution at the temperature it was prepared at (if feasible) and use it immediately. Otherwise, reduce the final concentration. |
| Solution color changes or darkens after heating. | Potential thermal degradation of the compound. | Discard the solution. Use a non-thermal method like sonication or prepare the solution at a lower concentration that does not require heat. |
Troubleshooting Logic Diagram
This diagram provides a logical decision tree for troubleshooting common dissolution problems.
Caption: Decision tree for troubleshooting dissolution issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. hielscher.com [hielscher.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mardepodect | PDE | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 8. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. uspnf.com [uspnf.com]
Mardepodect hydrochloride degradation and storage conditions
Welcome to the Technical Support Center for Mardepodect hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Degradation of Solid Compound | - Improper storage temperature.- Exposure to light.- Exposure to moisture. | - Ensure storage at the recommended 4°C, away from light and moisture.[1] - Use a desiccator for storage if high humidity is a concern. |
| Precipitation in Stock Solution | - Incorrect solvent.- Solution concentration exceeds solubility.- Improper storage of the solution. | - Use a recommended solvent such as DMSO.[2] - Ensure the concentration does not exceed the solubility limit. Sonication may aid dissolution.[2] - Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[1] |
| Inconsistent Results in Stability Studies | - Inconsistent stress conditions.- Variability in analytical method.- Cross-contamination. | - Strictly follow a validated stability-indicating HPLC method. - Ensure precise control of temperature, pH, and light exposure during forced degradation studies. - Use clean glassware and high-purity reagents. |
| Appearance of Unknown Peaks in HPLC Chromatogram | - Formation of degradation products.- Presence of impurities in the starting material.- Contamination from solvent or system. | - Perform forced degradation studies to identify potential degradation products. - Use a high-purity reference standard for comparison. - Run a blank solvent injection to check for system contamination. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at 4°C, protected from light and moisture.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions are typically prepared in DMSO.[2] For storage, it is recommended to keep them at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: Is this compound sensitive to light?
A3: Yes, as a compound containing quinoline and pyrazole moieties, it is potentially susceptible to photodegradation. It is recommended to protect both the solid compound and its solutions from light.
Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, which includes quinoline, pyrazole, and ether linkages, the likely degradation pathways include:
-
Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions.
-
Oxidation: The quinoline ring system is known to be susceptible to oxidation.[3]
-
Photodegradation: Both pyrazole and quinoline rings can undergo degradation upon exposure to UV light, potentially leading to ring cleavage or rearrangement.
Q5: What are the expected degradation products?
A5: While specific degradation products for this compound are not extensively documented in public literature, potential degradants could include products resulting from the cleavage of the ether bond, oxidation of the quinoline ring, and rearrangement or cleavage of the pyrazole ring. Identification of specific degradation products requires techniques like LC-MS/MS.
Quantitative Data on Degradation
The following tables provide an illustrative summary of potential degradation behavior of this compound under forced degradation conditions. The data presented here is representative and intended to guide experimental design. Actual degradation will depend on the specific experimental conditions.
Table 1: Illustrative Degradation of this compound in Solution under Various Stress Conditions
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Illustrative % Degradation | Potential Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | Ether cleavage products |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | 10% | Ether cleavage products |
| Oxidative | 3% H₂O₂ | 24 | 25 | 25% | Quinoline N-oxide, other oxidized quinoline derivatives |
| Thermal (in solution) | Water | 48 | 80 | 5% | Minor degradants |
| Photolytic (in solution) | UV light (254 nm) | 24 | 25 | 20% | Pyrazole ring cleavage/rearrangement products |
Table 2: Illustrative Solid-State Degradation of this compound
| Stress Condition | Condition | Duration (days) | Illustrative % Degradation |
| Thermal | 80°C | 7 | < 2% |
| Photolytic | UV light (254 nm) | 7 | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For solid-state: Place a thin layer of solid this compound in an oven at 80°C for 7 days.
-
For solution-state: Heat the stock solution at 80°C for 48 hours.
-
Prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound and a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) in a photostability chamber for 7 days and 24 hours, respectively.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare a 100 µg/mL solution from the stressed samples in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound in the presence of its degradation products.
Chromatographic Conditions (Illustrative):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be confirmed by demonstrating that the peak for this compound is resolved from all degradation product peaks.
Visualizations
PDE10A Signaling Pathway
This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in cellular signaling. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the logical workflow for conducting a forced degradation study of this compound.
References
Navigating Contradictory Findings in Mardepodect Hydrochloride Cancer Studies: A Technical Guide
For Immediate Release
This technical support center provides a centralized resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of Mardepodect hydrochloride (PF-2545920). As a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, Mardepodect has demonstrated varied and sometimes conflicting effects across different cancer models. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data visualization tools to help interpret these divergent results and guide future research.
The primary conflict arises from the context-dependent role of Mardepodect's target, PDE10A. Emerging evidence indicates that PDE10A can function as an oncogene in certain cancers, such as colorectal, ovarian, and non-small cell lung cancer, while acting as a tumor suppressor in others, like glioblastoma.[1] Consequently, the effects of Mardepodect can be profoundly different depending on the cellular context.
Frequently Asked Questions (FAQs)
Q1: Why are we observing conflicting results with this compound in different cancer cell lines?
A1: The conflicting outcomes primarily stem from the dual role of its target enzyme, PDE10A, in various cancers. In cancers where PDE10A is overexpressed and drives proliferation (e.g., colon and lung cancer), its inhibition by Mardepodect leads to suppressed tumor growth.[2][3][4] Conversely, in cancers where PDE10A may act as a tumor suppressor, such as glioblastoma, its inhibition could potentially promote tumor progression.[1] The cellular signaling landscape, including the status of pathways like Wnt/β-catenin, MAPK/ERK, and PI3K/AKT, also dictates the cellular response to Mardepodect.
Q2: We see a discrepancy between the IC50 value of Mardepodect for enzymatic activity and its effective concentration for cell growth inhibition. Why is that?
A2: It is not uncommon to observe a significant difference between a drug's in vitro enzymatic inhibitory concentration and its effective concentration in a cell-based assay. For instance, the IC50 of Mardepodect for PDE10A enzymatic activity is in the nanomolar range (0.37 nM), while its IC50 for inhibiting the growth of ovarian and colon cancer cell lines is in the micromolar range.[5][6] This discrepancy can be attributed to several factors, including cell membrane permeability, drug efflux pumps, off-target effects at higher concentrations, and the complexity of intracellular signaling cascades that may require a more substantial and sustained inhibition of PDE10A to elicit a phenotypic response.
Q3: How can we determine if PDE10A is acting as an oncogene or a tumor suppressor in our cancer model?
A3: To elucidate the role of PDE10A in your specific cancer model, we recommend the following approaches:
-
Expression Analysis: Compare PDE10A mRNA and protein levels in your cancer cell lines with their corresponding normal tissue counterparts. Overexpression in tumor cells may suggest an oncogenic role.[2][4]
-
Genetic Knockdown: Utilize siRNA or shRNA to specifically silence PDE10A. If knockdown of PDE10A inhibits cell proliferation, it suggests an oncogenic function. Conversely, if it enhances proliferation, it may indicate a tumor-suppressive role.[2][4]
-
Ectopic Expression: In normal or low-expressing cancer cells, ectopically overexpress PDE10A. An increase in proliferation would support an oncogenic role.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Mardepodect shows no effect on my cancer cell line's viability. | 1. The cell line may have low or no expression of PDE10A. 2. PDE10A may be acting as a tumor suppressor in this cell line. 3. The incubation time or concentration range may be insufficient. 4. Drug inactivation or degradation in the culture medium. | 1. Verify PDE10A expression via qPCR or Western blot. 2. Perform a PDE10A knockdown experiment to assess its role in cell proliferation. 3. Conduct a time-course and a broader dose-response experiment. 4. Replenish the medium with fresh Mardepodect during long-term assays. |
| Results from cell viability assays (e.g., MTT vs. Resazurin) are inconsistent. | Different assays measure different aspects of cell health (e.g., metabolic activity vs. cell membrane integrity). Mardepodect might be affecting one pathway more than another. | Use at least two different viability assays based on distinct mechanisms. For example, combine a metabolic assay with a direct cell counting method or a cytotoxicity assay that measures membrane integrity. |
| High variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Variability in drug preparation and dilution. 3. Cell line heterogeneity. | 1. Ensure precise and consistent cell counting and seeding. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Consider single-cell cloning to establish a more homogeneous cell population. |
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Cancer | ~10-20 | [4] |
| HOP62 | Lung Cancer | ~10-20 | [2] |
| Ovarian Cancer Cell Lines (various) | Ovarian Cancer | 7.6 - 28.6 | [6] |
| Normal Ovarian Surface Epithelial Cells | Normal Tissue | >20 | [6] |
| NCM460 | Normal Colonocytes | 8 - 118 | [4] |
Experimental Protocols
Cell Viability - MTT Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis - Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle - Propidium Iodide (PI) Staining
-
Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathways
// Nodes Mardepodect [label="Mardepodect HCl", fillcolor="#FBBC05", fontcolor="#202124"]; PDE10A [label="PDE10A\n(Oncogene)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP_cAMP [label="↓ cGMP/cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt/β-catenin\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K/AKT\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Growth\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PDE10A -> cGMP_cAMP [label="hydrolyzes"]; Wnt -> Proliferation; MAPK -> Proliferation; PI3K -> Proliferation; Mardepodect -> PDE10A [label="inhibits"]; PDE10A -> Wnt [label="activates"]; PDE10A -> MAPK [label="activates"]; PDE10A -> PI3K [label="activates"]; Inhibition -> Proliferation; Mardepodect -> Inhibition [style=invis]; } . Caption: Oncogenic Role of PDE10A.
// Nodes Mardepodect [label="Mardepodect HCl", fillcolor="#FBBC05", fontcolor="#202124"]; PDE10A [label="PDE10A\n(Tumor Suppressor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Tumor Growth\n& Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Knockdown [label="PDE10A Knockdown\nor Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PDE10A -> Inhibition [label="inhibits"]; Inhibition -> PI3K_AKT; PI3K_AKT -> Proliferation; Mardepodect -> Knockdown; Knockdown -> PI3K_AKT [label="activates"]; } . Caption: Tumor Suppressor Role of PDE10A.
Experimental Workflow
// Nodes start [label="Start: Observe Conflicting Results", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_expression [label="1. Quantify PDE10A Expression\n(qPCR, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; high_exp [label="High PDE10A Expression", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; low_exp [label="Low/No PDE10A Expression", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; knockdown [label="2. Perform PDE10A Knockdown (siRNA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; growth_inhibition [label="Growth Inhibition Observed?\n(e.g., Cell Viability Assay)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; yes [label="Yes", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; no [label="No", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oncogene [label="Conclusion:\nPDE10A is likely ONCOGENIC", fillcolor="#F1F3F4", fontcolor="#202124"]; suppressor [label="Conclusion:\nPDE10A is likely a\nTUMOR SUPPRESSOR", fillcolor="#F1F3F4", fontcolor="#202124"]; no_role [label="Conclusion:\nPDE10A is not a primary driver.\nMardepodect effect is off-target or cell line is resistant.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_expression; check_expression -> high_exp; check_expression -> low_exp; high_exp -> knockdown; low_exp -> no_role; knockdown -> growth_inhibition; growth_inhibition -> yes; growth_inhibition -> no; yes -> oncogene; no -> suppressor; } . Caption: Troubleshooting Workflow for Mardepodect Studies.
References
- 1. PDE10A as a novel diagnostic and therapeutic target in cancer: insights and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE5 and PDE10 inhibition activates cGMP/PKG signaling to block Wnt/β-catenin transcription, cancer cell growth, and tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 10A: a novel target for selective inhibition of colon tumor cell growth and β-catenin-dependent TCF transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PDE10A Inhibitors: Mardepodect Hydrochloride vs. TAK-063
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mardepodect hydrochloride (also known as PF-02545920 or MP-10) and TAK-063 (also known as Balipodect), two prominent inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the striatum that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a significant target for the treatment of central nervous system disorders such as schizophrenia.[1][2] This comparison is based on available preclinical and clinical data, with a focus on quantitative performance metrics, experimental methodologies, and the underlying signaling pathways.
Performance Comparison
The following tables summarize the key in vitro and in vivo performance characteristics of this compound and TAK-063.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound (PF-02545920) | TAK-063 (Balipodect) |
| PDE10A IC50 | 0.37 nM[3][4] | 0.30 nM[5][6] |
| Selectivity | >1000-fold over other PDEs[3][4] | >15,000-fold over other PDEs[5] |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound (PF-02545920) | TAK-063 (Balipodect) |
| Species | Rat (Sprague-Dawley) | Rat, Dog, Mouse |
| Route of Administration | Intravenous (IV) | Oral (p.o.) |
| Clearance | 36 mL/min/kg (0.1 mg/kg, IV)[3] | - |
| Bioavailability | - | 27.4% (Rat, 0.3 mg/kg), 49.5% (Dog, 0.3 mg/kg)[7] |
| Elimination Half-life (t½) | - | 3.1 hours (Rat), 3.7 hours (Dog)[7] |
| Brain Penetration | Yes[4] | Yes, high[6] |
Table 3: In Vivo Efficacy in Preclinical Models
| Model | This compound (PF-02545920) | TAK-063 (Balipodect) |
| Conditioned Avoidance Response (CAR) | ED50 of 1 mg/kg in rats[3][4] | - |
| MK-801-Induced Hyperlocomotion | - | Potent suppression in mice[5] |
| Phencyclidine (PCP)-Induced Hyperlocomotion | - | Minimum effective dose (MED) of 0.3 mg/kg in mice[6] |
Experimental Protocols
In Vitro PDE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against PDE10A and other PDE isoforms to assess potency and selectivity.
Methodology:
-
Enzyme Source: Recombinant human PDE enzymes expressed in a suitable system (e.g., baculovirus-Sf21 cells) are used.[4]
-
Substrate: Radiolabeled cyclic nucleotides, such as [3H]cAMP or [3H]cGMP, are used as substrates for the PDE enzymes.
-
Assay Procedure:
-
The test compound (this compound or TAK-063) at various concentrations is incubated with the recombinant PDE enzyme and the radiolabeled substrate in an appropriate assay buffer.
-
The reaction is allowed to proceed for a defined period (e.g., 1 hour) at a controlled temperature.
-
The reaction is terminated, and the amount of hydrolyzed radiolabeled product (e.g., [3H]AMP or [3H]GMP) is quantified using a technique such as liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like activity of a test compound by assessing its ability to suppress a learned avoidance behavior without producing motor impairment.
Methodology:
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the foot shock.
-
Training: Rats are trained to avoid the foot shock by moving from one compartment to the other upon presentation of the CS.
-
Testing:
-
Once the avoidance response is consistently established, the animals are treated with the test compound (e.g., this compound) or vehicle.
-
The animals are then placed back in the shuttle box, and the number of successful avoidances (crossing during the CS) and escapes (crossing after the onset of the US) are recorded over a series of trials.
-
-
Data Analysis: The effective dose 50 (ED50), the dose at which the compound produces a 50% reduction in avoidance responses, is calculated. A compound is considered to have antipsychotic-like potential if it selectively reduces avoidance responses at doses that do not significantly affect escape responses, indicating a lack of general motor sedation.[3][4]
MK-801-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to attenuate the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for psychosis-like symptoms.
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are commonly used.[8]
-
Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., photobeam breaks or video tracking) to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Mice are habituated to the testing arena.
-
The test compound (e.g., TAK-063) or vehicle is administered orally.
-
After a predetermined pretreatment time, MK-801 (typically 0.15-0.3 mg/kg) is administered intraperitoneally to induce hyperlocomotion.[8][9]
-
The locomotor activity of the mice is then recorded for a specific duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and compound-treated groups. A significant reduction in MK-801-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.[5]
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway in Striatal Medium Spiny Neurons
The following diagram illustrates the central role of PDE10A in modulating cyclic nucleotide signaling in striatal medium spiny neurons (MSNs). In these neurons, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP, while D2 receptor activation inhibits AC. PDE10A acts as a key regulator by hydrolyzing both cAMP and cGMP, thereby influencing downstream signaling cascades, including the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins like DARPP-32.[2][10]
Caption: PDE10A signaling in striatal medium spiny neurons.
Experimental Workflow for Preclinical Evaluation of PDE10A Inhibitors
The following diagram outlines a typical workflow for the preclinical assessment of novel PDE10A inhibitors.
References
- 1. Pivotal role of phosphodiesterase 10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 9. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
A Comparative Guide: Mardepodect Hydrochloride vs. Haloperidol for Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mardepodect hydrochloride, a selective phosphodiesterase 10A (PDE10A) inhibitor, and haloperidol, a conventional D2 receptor antagonist antipsychotic. This document synthesizes preclinical and clinical data to offer a resource for researchers in the field of antipsychotic drug development.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. For decades, the primary treatment has involved the antagonism of dopamine D2 receptors, exemplified by typical antipsychotics like haloperidol.[1] However, the limitations of these agents, particularly their side effect profiles, have driven the search for novel therapeutic targets.[1] this compound (PF-2545920) represents one such novel approach, targeting the phosphodiesterase 10A (PDE10A) enzyme.[2] This guide will compare these two compounds based on their mechanism of action, preclinical efficacy in animal models of schizophrenia, and available clinical findings.
Mechanism of Action
The fundamental difference between this compound and haloperidol lies in their molecular targets and downstream signaling effects.
This compound: As a potent and selective PDE10A inhibitor, Mardepodect increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in striatal medium spiny neurons.[3][4] This modulation of cyclic nucleotides is thought to potentiate D1 receptor-mediated signaling while attenuating D2 receptor signaling, offering a novel, non-direct dopamine receptor antagonist approach to treating psychosis.[4]
Haloperidol: A first-generation, typical antipsychotic, haloperidol's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][5] This blockade of dopamine signaling is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Haloperidol also exhibits affinity for other receptors, which contributes to its side effect profile.[5][6]
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and haloperidol. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: In Vitro Binding Affinity
| Compound | Target | Assay Type | Value | Reference |
| This compound | PDE10A | IC50 | 0.37 nM | [3][7] |
| Haloperidol | Dopamine D2 Receptor | Ki | 0.89 nM | [6] |
| Dopamine D1 Receptor | Ki | 45 nM | [5] | |
| Serotonin 5-HT2A Receptor | Ki | - | [5] | |
| Alpha-1 Adrenergic Receptor | Ki | - | [5] |
Table 2: Preclinical Efficacy in Animal Models of Schizophrenia
| Model | Compound | Dose | Effect | Reference |
| Conditioned Avoidance Response (CAR) | Mardepodect (as PF-2545920) | 1 mg/kg | ED50 | [7] |
| Haloperidol | - | Active | [8] | |
| Apomorphine-Induced Climbing (Mice) | Mardepodect (as MP-10) | - | Antagonized | [8] |
| Haloperidol | - | Antagonized | [8] | |
| NMDA Antagonist-Induced Deficits in Prepulse Inhibition (Rats) | Mardepodect (as MP-10) | - | Blocked | [8] |
| Haloperidol | - | - | - | |
| Social Approach/Avoidance (BALB/cJ mice) | Mardepodect (as MP-10) | - | Increased sociality | [9] |
| Haloperidol | - | - | - |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol is a generalized representation based on established methods.[10][11]
-
Tissue Preparation: Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet (membrane preparation) is washed and resuspended in fresh buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride) at a fixed concentration.
-
Competition: Increasing concentrations of the test compound (e.g., haloperidol) are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.
-
Incubation and Termination: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available assay kits.[12][13]
-
Reagent Preparation: Prepare solutions of purified recombinant PDE10A enzyme, a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP), and the test compound (this compound) in assay buffer.
-
Enzyme Reaction: In a microplate, the PDE10A enzyme is incubated with the test compound at various concentrations. The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Detection: A binding agent that specifically binds to the hydrolyzed, linear monophosphate product is added. This binding results in a change in the fluorescence polarization (FP) of the solution.
-
Measurement: The FP is measured using a microplate reader. The degree of inhibition is proportional to the change in FP.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce PDE10A activity by 50%, is calculated from the dose-response curve.
Conditioned Avoidance Response (CAR) in Rodents
The CAR model is a classic preclinical screen for antipsychotic activity.[8]
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment can deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Training: The animal is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If it fails to move during the CS, it can escape the shock by moving to the other compartment during the US presentation (escape response).
-
Drug Administration: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., Mardepodect or haloperidol) or vehicle.
-
Testing: After a specified pretreatment time, the animals are tested again in the shuttle box.
-
Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.
-
Interpretation: A reduction in the number of avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Experimental Workflow Diagram
Clinical Development and Comparative Efficacy
Haloperidol: Haloperidol has been in clinical use for decades and its efficacy in treating the positive symptoms of schizophrenia is well-established through numerous clinical trials.[14][15] However, its use is often limited by a high incidence of extrapyramidal symptoms (EPS), including parkinsonism, akathisia, and dystonia.[14]
This compound: Mardepodect (PF-2545920) progressed to Phase II clinical trials for the treatment of schizophrenia.[2][16] However, in 2017, the development of mardepodect for schizophrenia and Huntington's disease was discontinued.[2] One clinical trial in patients with an acute exacerbation of schizophrenia found that neither of the tested doses of Mardepodect produced a statistically significant separation from placebo in improving symptoms.[17] A subsequent study investigating Mardepodect as an adjunctive treatment to standard D2 antagonists was also halted due to a low probability of showing a significant benefit.[17]
Conclusion
This compound and haloperidol represent two distinct approaches to the treatment of schizophrenia, targeting the PDE10A enzyme and the dopamine D2 receptor, respectively. Preclinical data suggested that Mardepodect held promise as a novel antipsychotic with a potentially broader spectrum of activity. However, it ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the discontinuation of its development. Haloperidol remains an effective antipsychotic for positive symptoms, but its utility is hampered by a significant side effect burden.
The development of compounds like Mardepodect highlights the ongoing efforts to identify novel, non-dopaminergic targets for the treatment of schizophrenia. While this particular agent was not successful, the research into PDE10A inhibition and other novel mechanisms continues to be a critical area of investigation in the quest for more effective and better-tolerated antipsychotic medications.
References
- 1. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 2. Mardepodect - Wikipedia [en.wikipedia.org]
- 3. Mardepodect | PDE | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Haloperidol - Wikipedia [en.wikipedia.org]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchwithrowan.com [researchwithrowan.com]
- 9. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Haloperidol versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An open, randomized, comparative study of efficacy and safety of risperidone and haloperidol in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Mardepodect Hydrochloride vs. Risperidone in Schizophrenia Models
For Immediate Release
In the landscape of schizophrenia therapeutics, the quest for novel mechanisms of action that offer improved efficacy and a more favorable side-effect profile is paramount. This guide provides a comparative analysis of mardepodect hydrochloride (PF-2545920), a selective phosphodiesterase 10A (PDE10A) inhibitor, and risperidone, a well-established atypical antipsychotic with potent dopamine D2 and serotonin 5-HT2A receptor antagonism. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development.
Executive Summary
This compound represents a departure from traditional antipsychotic pharmacology by targeting the intracellular signaling cascade through PDE10A inhibition, which modulates both the direct and indirect striatal pathways. Risperidone, a cornerstone of current schizophrenia treatment, primarily exerts its effects through receptor blockade. This comparison delves into the preclinical data from key animal models of schizophrenia, including the Conditioned Avoidance Response (CAR), Prepulse Inhibition (PPI), and Novel Object Recognition (NOR) tasks, to objectively assess the performance of these two compounds. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Mechanism of Action: A Tale of Two Pathways
This compound: As a potent and selective PDE10A inhibitor, mardepodect increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the medium spiny neurons of the striatum. This enzymatic inhibition is thought to rebalance the activity of the dopamine D1 receptor-mediated direct pathway and the D2 receptor-mediated indirect pathway, offering a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[1][2][3]
Risperidone: An atypical antipsychotic, risperidone exhibits high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its therapeutic effects are attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.[4][5]
Performance in Preclinical Schizophrenia Models
The following tables summarize the available quantitative data for this compound and risperidone in key preclinical models relevant to the positive and cognitive symptoms of schizophrenia.
Conditioned Avoidance Response (CAR)
The CAR model is a well-validated screen for antipsychotic activity, assessing a compound's ability to suppress a learned avoidance response without producing sedation.
| Compound | Animal Model | ED50 (mg/kg) | Route of Administration | Reference |
| Mardepodect HCl | Rat | 1 | i.p. | [6][7] |
| Risperidone | Rat | 0.33 (effective dose) | s.c. | [8] |
| Mouse | 0.5 - 1 (effective doses) | i.p. | [9] |
Prepulse Inhibition (PPI) of the Startle Response
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses a drug's ability to restore this gating function.
| Compound | Animal Model | Effect | Model of Deficit | Reference |
| Mardepodect HCl | Rat | Blocks deficit | NMDA antagonist-induced | [1][10] |
| Risperidone | Human (Patients) | Normalized PPI | Schizophrenia | [11][12] |
| Human (Patients) | No significant improvement | Schizophrenia | [13] |
Note: Direct comparative quantitative data in the same animal model for PPI is limited. The effect of risperidone on PPI in animal models has shown variable results.
Novel Object Recognition (NOR)
The NOR task evaluates cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
| Compound | Animal Model | Effect on PCP-induced Deficit | Dose (mg/kg) | Route of Administration | Reference |
| Mardepodect HCl | Rat | Efficacy suggested for PDE10A class (papaverine) | N/A | N/A | [1] |
| Risperidone | Rat | No significant effect | 0.2 | i.p. | [14][15][16] |
| Rat | Attenuated deficit | 0.2 | i.p. | [5] | |
| Rat | No protective effect | 0.5 | i.p. | [4] |
Note: The efficacy of risperidone in the NOR task is contested, with conflicting reports in the literature. The data for mardepodect is inferred from another PDE10A inhibitor.
Experimental Protocols
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a test compound.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.
Procedure:
-
Acclimation: Rats are habituated to the shuttle box.
-
Training: A conditioned stimulus (CS), typically a tone or light, is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.
-
Drug Administration: Animals are administered either vehicle, this compound, or risperidone at varying doses prior to the test session.
-
Testing: Animals are placed back in the shuttle box and subjected to a series of trials under the same conditions as training.
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. A significant reduction in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of the Startle Response in Rats
Objective: To measure sensorimotor gating and its modulation by test compounds.
Apparatus: A startle chamber equipped with a load cell platform to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
Procedure:
-
Habituation: The rat is placed in the startle chamber and allowed to acclimate to the environment with background white noise.
-
Baseline Startle: A series of high-intensity acoustic stimuli (pulse-alone trials) are presented to establish a baseline startle response.
-
Drug Administration: Animals are administered the test compound or vehicle. To induce a PPI deficit, an NMDA receptor antagonist like phencyclidine (PCP) or MK-801 can be administered.
-
PPI Testing: A series of trials are presented in a pseudorandom order, including:
-
Pulse-alone trials (startling stimulus only).
-
Prepulse-alone trials (non-startling stimulus only).
-
Prepulse-plus-pulse trials (prepulse stimulus presented shortly before the startling stimulus).
-
-
Data Analysis: The startle amplitude for each trial type is recorded. The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) in Rats with PCP-Induced Deficit
Objective: To assess the effects of test compounds on recognition memory deficits.
Apparatus: An open-field arena and a set of objects that are novel to the animals.
Procedure:
-
Induction of Cognitive Deficit: Rats are treated with sub-chronic phencyclidine (PCP) (e.g., 2 mg/kg, twice daily for 7 days) to induce a cognitive deficit.[5] This is followed by a washout period (e.g., 7 days).[5]
-
Habituation: Rats are individually habituated to the empty open-field arena for a set period over one or more days.
-
Drug Administration: Prior to the acquisition trial, animals are administered the test compound or vehicle.
-
Acquisition Trial (T1): Each rat is placed in the arena containing two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period (e.g., 1 minute to 24 hours).
-
Retention Trial (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound and risperidone represent two distinct approaches to the pharmacological management of schizophrenia. Preclinical data suggests that mardepodect, through its novel mechanism of PDE10A inhibition, holds promise in addressing the multifaceted symptomology of schizophrenia. Risperidone remains a clinically effective agent, particularly for positive symptoms. The conflicting data for risperidone in cognitive models highlights the need for improved therapeutic strategies for this domain. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential and neurobiological effects of these two compounds. The experimental protocols and data presented in this guide are intended to serve as a resource for the scientific community to design and interpret future studies in the pursuit of more effective treatments for schizophrenia.
References
- 1. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phosphodiesterase 10 A Inhibitor Activity in Preclinical Models of the Positive , Cognitive , and Negative Symptoms of Schizophrenia | Semantic Scholar [semanticscholar.org]
- 3. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pretreatment with risperidone on phencyclidine-induced disruptions in object recognition memory and prefrontal cortex parvalbumin immunoreactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atypical antipsychotics attenuate a sub-chronic PCP-induced cognitive deficit in the novel object recognition task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Prepulse inhibition of the startle response in risperidone-treated patients: comparison with typical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Olanzapine, Risperidone and Haloperidol on Prepulse Inhibition in Schizophrenia Patients: A Double-Blind, Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 16. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mardepodect Hydrochloride and Papaverine as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Mardepodect hydrochloride, a modern phosphodiesterase (PDE) inhibitor, and papaverine, an older, less selective inhibitor. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of their distinct pharmacological profiles.
Introduction to PDE Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an accumulation of cAMP and/or cGMP, thereby modulating a wide range of physiological processes. While older PDE inhibitors like papaverine are non-selective, newer agents such as this compound have been developed with high selectivity for specific PDE isozymes, offering the potential for more targeted therapeutic effects with fewer off-target effects.
This compound (also known as PF-2545920) is a potent and highly selective inhibitor of PDE10A, an enzyme primarily expressed in the medium spiny neurons of the striatum.[1][2] Its development has been focused on the treatment of central nervous system disorders like schizophrenia.[2] Papaverine, an opium alkaloid, is a non-selective PDE inhibitor with vasodilatory and smooth muscle relaxant properties.[3][4] It has been shown to inhibit multiple PDE families, including PDE10A.[3][5]
Quantitative Comparison of Inhibitory Potency and Selectivity
The efficacy of a PDE inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity for the target isozyme over other PDEs. The following table summarizes the available data for this compound and papaverine.
| PDE Isozyme | This compound IC50 (nM) | Papaverine IC50 (nM) | Fold Selectivity of Mardepodect vs. Papaverine for PDE10A |
| PDE10A | 0.37 [6] | 17 - 19 [3] | ~46 - 51 fold more potent |
| PDE3A | >370 (>1000-fold selective)[1] | 284[3] | Not applicable |
| Other PDEs | >1000-fold selective over other PDEs[1][6] | Broad, non-selective inhibition[4][5] | High |
Data compiled from multiple sources. Direct head-to-head comparative studies across all PDE families are limited.
As the data indicates, this compound is significantly more potent and selective for PDE10A than papaverine. This high selectivity suggests a more targeted engagement of the PDE10A pathway with a lower likelihood of off-target effects mediated by the inhibition of other PDE isozymes.
Signaling Pathway of PDE10A Inhibition
The inhibition of PDE10A in medium spiny neurons of the striatum leads to an increase in both cAMP and cGMP levels. This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), influencing neuronal excitability and gene expression.
Caption: Simplified signaling pathway of PDE10A inhibition.
Experimental Protocols
To assess and compare the efficacy of PDE inhibitors like this compound and papaverine, both in vitro and in vivo experimental models are employed.
In Vitro Phosphodiesterase Activity Assay
A common method to determine the IC50 of a compound is a biochemical assay that measures the enzymatic activity of purified PDE isozymes. The PDE-Glo™ Phosphodiesterase Assay is a widely used commercial kit for this purpose.[3]
Objective: To determine the concentration of the inhibitor that reduces the enzyme activity by 50% (IC50).
Materials:
-
Purified, recombinant human PDE enzymes (e.g., PDE10A, PDE1A, PDE2A, etc.)
-
PDE-Glo™ Phosphodiesterase Assay Kit (containing reaction buffer, substrate (cAMP or cGMP), termination buffer, detection solution, and Kinase-Glo® Reagent)
-
Test compounds (this compound and papaverine) dissolved in DMSO
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and papaverine in DMSO.
-
Reaction Setup: In a 384-well plate, add the PDE-Glo™ Reaction Buffer, the specific PDE enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to initiate the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction.
-
Detection: Add the PDE-Glo™ Detection Solution, which contains components that will convert the remaining cyclic nucleotide into a signal. After a brief incubation, add the Kinase-Glo® Reagent.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the PDE activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro PDE inhibition assay.
In Vivo Conditioned Avoidance Response (CAR) Assay
The CAR assay is a behavioral model used to predict the antipsychotic potential of a compound.[2]
Objective: To assess the effect of the test compound on learned avoidance behavior.
Apparatus: A shuttle box with two compartments separated by a door. The floor of both compartments is a grid capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are used.
Animals: Rats are commonly used for this assay.
Procedure:
-
Training:
-
A rat is placed in one compartment of the shuttle box.
-
The CS is presented for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends.
-
If the rat does not move, the US (foot shock) is delivered through the grid floor until the rat escapes to the other compartment (an "escape response").
-
Trials are repeated with an inter-trial interval until the animals reach a stable baseline of avoidance responding (e.g., >80% avoidance).
-
-
Testing:
-
Once trained, the rats are administered either the vehicle control, this compound, or papaverine at various doses.
-
After a set pre-treatment time, the rats are placed back in the shuttle box, and the number of avoidance responses is recorded over a session of trials.
-
-
Data Analysis: The percentage of avoidance responses is calculated for each treatment group and compared to the vehicle control group. A significant reduction in avoidance responding without a concomitant increase in escape failures is indicative of potential antipsychotic-like activity.
Caption: Logical flow of a single trial in a CAR assay.
Conclusion
The available experimental data clearly demonstrates the superior potency and selectivity of this compound for PDE10A compared to the older, non-selective PDE inhibitor, papaverine. This enhanced pharmacological profile suggests that this compound can modulate the PDE10A signaling pathway with greater precision, potentially leading to a more favorable therapeutic window and a reduced risk of off-target effects. The detailed experimental protocols provided herein offer a framework for the continued investigation and comparison of novel PDE inhibitors.
References
- 1. promega.com [promega.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. PDE-Glo™ Phosphodiesterase Assay [promega.sg]
- 4. ahajournals.org [ahajournals.org]
- 5. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDE10A as a Therapeutic Target: A Comparative Guide to Mardepodect Hydrochloride and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mardepodect hydrochloride (PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with other relevant therapeutic alternatives. The information presented is supported by experimental data to aid in the validation of PDE10A as a therapeutic target for neuropsychiatric disorders.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward.[2][3] By inhibiting PDE10A, intracellular levels of cAMP and cGMP are increased, which in turn modulates the activity of downstream signaling pathways, including those involving the dopamine D1 and D2 receptors. This mechanism has positioned PDE10A as a promising target for the treatment of disorders such as schizophrenia and Huntington's disease.[2][4]
This compound (PF-2545920) was a clinical candidate developed by Pfizer for schizophrenia.[2] While its development was discontinued, it remains a valuable tool for preclinical research aimed at understanding the therapeutic potential of PDE10A inhibition.[2] This guide compares this compound with another well-characterized PDE10A inhibitor, TAK-063, and provides an overview of their respective pharmacological profiles.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for this compound and TAK-063.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound (PF-2545920) | Human PDE10A | 0.37 | >1000-fold vs. other PDEs | [5] |
| TAK-063 | Human PDE10A2 | 0.30 | >15,000-fold vs. other PDEs (PDE4D2 IC50 = 5500 nM) | [6] |
Table 2: In Vivo Efficacy of PDE10A Inhibitors in Preclinical Models
| Compound | Model | Species | Endpoint | Effective Dose | Reference |
| This compound (PF-2545920) | Conditioned Avoidance Response (CAR) | Rat | Inhibition of avoidance | ED50 = 1 mg/kg | [5] |
| TAK-063 | PCP-induced Hyperlocomotion | Mouse | Suppression of hyperlocomotion | MED = 0.3 mg/kg, p.o. | [5] |
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| This compound (PF-2545920) | i.v. | - | - | - | - | Data not available in a directly comparable format |
| TAK-063 | p.o. | 1.0 | 185 | 3.1 | 27.4 | Takeda Internal Data |
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway in Medium Spiny Neurons
References
- 1. njms.rutgers.edu [njms.rutgers.edu]
- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Landscape: A Comparative Guide to PET Imaging Tracers for Mardepodect Hydrochloride Binding Assessment
For researchers and drug development professionals vested in the advancement of treatments for central nervous system disorders, the precise in vivo quantification of drug-target engagement is paramount. Mardepodect hydrochloride (also known as PF-2545920 or MP-10), a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), stands as a key therapeutic candidate.[1][2] Positron Emission Tomography (PET) imaging, a non-invasive technique, offers a window into the living brain, enabling the assessment of Mardepodect's binding to its target. This guide provides a comparative overview of PET imaging tracers utilized to evaluate this compound binding, supported by experimental data and detailed protocols to aid in the selection of the most suitable tracer for preclinical and clinical research.
This compound exerts its therapeutic effects by inhibiting PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum.[3] This inhibition leads to an increase in the intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating downstream signaling pathways crucial for neuronal function. The ability to visualize and quantify the extent to which Mardepodect occupies PDE10A in the brain is critical for optimizing dosing, confirming target engagement, and understanding the pharmacodynamics of this novel therapeutic agent.
Comparative Analysis of PET Tracers
Several PET radioligands have been developed to image PDE10A. The ideal tracer for assessing Mardepodect binding should exhibit high specific binding to PDE10A, favorable kinetics, and a quantifiable response to receptor occupancy by the drug. Below is a summary of key quantitative data for prominent PDE10A PET tracers that have been evaluated in the context of PDE10A inhibitors, including Mardepodect.
| PET Tracer | Isotope | Subject | PDE10A Inhibitor | Key Findings | Reference |
| [18F]MNI-659 | 18F | Healthy Male Volunteers | PF-02545920 (Mardepodect) | Dose-dependent increase in striatal PDE10A occupancy: 14-27% at 10 mg and 45-63% at 20 mg. The serum concentration for 50% occupancy was estimated at 93.2 ng/mL.[3] | [3] |
| Novel Unnamed Tracer | Not Specified | Sprague-Dawley Rats | MP-10 (Mardepodect) | Significant reduction in tracer uptake in the striatum in the presence of MP-10. Standardized Uptake Value (SUV) decreased by 36% and Binding Potential (BP) decreased by 59%.[4] | [4] |
| [18F]AMG 580 | 18F | Non-Human Primates | Structurally distinct PDE10A inhibitor | Demonstrated a significantly improved non-displaceable binding potential (BPND) of 3.1 in the striatum, indicating a high specific signal suitable for target occupancy studies.[5] | [5] |
| [18F]JNJ41510417 | 18F | Rats | Selective PDE10A inhibitors | Showed specific and reversible binding to PDE10A in the striatum, confirming its utility for in vivo brain imaging of PDE10A.[6] | [6] |
| [11C]MK-8193 | 11C | Rats and Rhesus Monkeys | A structurally diverse PDE10A inhibitor | Displayed rapid kinetics, low test-retest variability, and a large specific signal that was displaced by a PDE10A inhibitor, enabling the determination of pharmacokinetic/enzyme occupancy relationships.[7] | [7] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the general workflow for a PET imaging study to assess its binding are illustrated in the following diagrams.
Experimental Protocols
[18F]MNI-659 PET Imaging for PF-02545920 (Mardepodect) Occupancy[3]
-
Subjects: Healthy male volunteers.
-
Drug Administration: Single oral doses of 10 mg or 20 mg of PF-02545920.
-
Radiotracer: [18F]MNI-659.
-
PET Imaging: Dynamic PET scans were acquired.
-
Blood Sampling: Arterial blood sampling was performed to obtain a metabolite-corrected plasma input function for the quantification of [18F]MNI-659 binding to PDE10A.
-
Data Analysis:
-
Method 1: Enzyme occupancy was calculated from the estimates of binding potential (BPND), using the cerebellum as a reference region.
-
Method 2: Occupancy was estimated from the slope of the revised Lassen's plot.
-
The relationship between serum concentrations of PF-02545920 and occupancy was determined using an Emax model.
-
Preclinical PET Imaging with a Novel Tracer and MP-10 (Mardepodect)[4]
-
Subjects: Sprague-Dawley rats.
-
Drug Administration: The PDE10A inhibitor MP-10 or vehicle was administered 110 minutes prior to tracer injection.
-
Radiotracer: A novel, unnamed PDE10A PET tracer.
-
PET Imaging: 120-minute dynamic PET scans were performed.
-
Image Analysis:
-
A T2-weighted MRI was used to generate an anatomic brain template for volume-of-interest (VOI) analysis.
-
The MRI template was registered to the PET scans to define brain regions.
-
Tracer uptake was quantified using standardized uptake value (SUV) and binding potential (BP) for each region.
-
Conclusion
The selection of a PET imaging tracer for assessing this compound binding is a critical decision in the drug development process. [18F]MNI-659 has been successfully used in a clinical setting to quantify Mardepodect's occupancy of PDE10A in the human brain, providing valuable pharmacokinetic and pharmacodynamic data.[3] Preclinical studies with other tracers, such as the novel tracer competed with MP-10, also demonstrate the feasibility of using PET to measure target engagement.[4] The choice of tracer will depend on the specific research question, the availability of the tracer, and the species being studied. The data and protocols presented in this guide offer a foundation for making an informed decision and designing robust PET imaging studies to advance our understanding of this compound and other PDE10A inhibitors.
References
- 1. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo measurement of PDE10A enzyme occupancy by positron emission tomography (PET) following single oral dose administration of PF-02545920 in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Discovery of Phosphodiesterase 10A (PDE10A) PET Tracer AMG 580 to Support Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Preclinical Evaluation of 18F-JNJ41510417 as a Radioligand for PET Imaging of Phosphodiesterase-10A in the Brain | Semantic Scholar [semanticscholar.org]
- 7. Preclinical Characterization of the Phosphodiesterase 10A PET Tracer [(11)C]MK-8193 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of First-Generation PDE10A Inhibitors: Papaverine, MP-10, and TP-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent first-generation phosphodiesterase 10A (PDE10A) inhibitors: Papaverine, MP-10 (also known as PF-2545920 or Mardepodect), and TP-10. This document summarizes their performance based on experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways to aid in research and development.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward. By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, modulating the signaling pathways of dopamine D1 and D2 receptors. This has made PDE10A a compelling target for the treatment of central nervous system disorders, particularly schizophrenia and Huntington's disease. The first generation of PDE10A inhibitors, including the non-selective Papaverine and the more selective compounds MP-10 and TP-10, have been instrumental in validating this therapeutic approach.
Quantitative Performance Analysis
The following table summarizes the key in vitro potency and pharmacokinetic parameters of Papaverine, MP-10, and TP-10.
| Parameter | Papaverine | MP-10 (PF-2545920) | TP-10 |
| PDE10A IC50 | 17 nM | 0.37 nM[1][2][3][4] | 0.8 nM[5][6] |
| Selectivity | Poor; IC50 for PDE3A is 284 nM. | High (>1000-fold over other PDEs); IC50 values for other PDEs range from 1.7 to >10 μM[7]. | Selective for PDE10A. |
| Oral Bioavailability | ~54% (variable)[8] | Orally active. | Data not available. |
| Protein Binding | ~90%[9] | Data not available. | Data not available. |
| Half-life (t1/2) | 0.5 - 2 hours (variable)[8] | Data not available. | Data not available. |
| Brain Penetration | Crosses the blood-brain barrier. | Readily crosses the blood-brain barrier; Brain-to-plasma ratio of ~0.9 in rodents[10]. | Data not available. |
Signaling Pathway of PDE10A
The diagram below illustrates the central role of PDE10A in the signaling cascade of medium spiny neurons. PDE10A acts as a crucial regulator of cyclic nucleotide levels, thereby influencing downstream signaling pathways critical for neuronal function.
References
- 1. PF-2545920(MP-10) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TP-10 | PDE10A inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. simsrc.edu.in [simsrc.edu.in]
- 9. Papaverine - Wikipedia [en.wikipedia.org]
- 10. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mardepodect and Other CNS-Penetrant Drugs for Neuropsychiatric and Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Mardepodect (PF-2545920), a potent phosphodiesterase 10A (PDE10A) inhibitor, with other central nervous system (CNS)-penetrant drugs. The comparison focuses on key performance metrics, experimental data, and underlying mechanisms of action. The information is intended to assist researchers and drug development professionals in evaluating these compounds for potential therapeutic applications in neuropsychiatric and neurodegenerative diseases.
Introduction to Mardepodect and Comparator Compounds
Mardepodect is a selective PDE10A inhibitor that was developed by Pfizer for the treatment of schizophrenia and Huntington's disease.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and emotional regulation. By inhibiting PDE10A, Mardepodect increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating neuronal signaling.[3] Although clinical development of Mardepodect was discontinued due to lack of efficacy in Phase II trials, its potent and selective profile makes it a valuable tool for CNS research.[2]
This guide compares Mardepodect with other CNS-penetrant drugs, categorized by their mechanism of action:
-
Other PDE10A Inhibitors:
-
TAK-063: A selective PDE10A inhibitor developed by Takeda for schizophrenia.
-
JNJ-42314415: A centrally active PDE10A inhibitor from Janssen.
-
-
Drugs for Huntington's Disease with Different Mechanisms:
-
Branaplam: An orally available, brain-penetrant small molecule that modulates the splicing of the huntingtin (HTT) gene's messenger RNA (mRNA).[4]
-
Tominersen: An antisense oligonucleotide (ASO) designed to lower the production of the huntingtin protein.[5]
-
Selisistat (EX-527): A selective inhibitor of Sirtuin 1 (SIRT1), a deacetylase enzyme implicated in the clearance of mutant huntingtin protein.[6]
-
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for Mardepodect and the comparator compounds, facilitating a direct comparison of their in vitro potency, CNS penetration, and preclinical efficacy.
Table 1: In Vitro Potency of PDE10A Inhibitors
| Compound | Target | IC50 / Ki | Selectivity |
| Mardepodect (PF-2545920) | PDE10A | IC50: 0.37 nM[3][7] | >1000-fold over other PDEs[3] |
| TAK-063 | PDE10A | IC50: 0.30 nM | >15,000-fold over other PDEs |
| JNJ-42314415 | PDE10A | Ki: 35 nM (human), 64 nM (rat)[8] | N/A |
N/A: Not available in the searched resources.
Table 2: CNS Penetration of Selected Drugs
| Compound | Brain-to-Plasma Ratio (Mouse) | CSF Concentration | Notes |
| Mardepodect (PF-2545920) | 1.8 | N/A | Orally active and crosses the blood-brain barrier. |
| TAK-063 | Good brain distribution[9] | N/A | Orally active and crosses the blood-brain barrier. |
| Branaplam | Cerebellum-to-plasma ratio: 1.5[4] | N/A | Orally bioavailable. |
| Tominersen | N/A | Dose-dependent reduction of mutant huntingtin protein.[5] | Administered intrathecally. |
| Selisistat (EX-527) | ~2:1[6] | N/A | Orally bioavailable. |
N/A: Not available in the searched resources.
Table 3: Preclinical Efficacy Data
| Compound | Animal Model | Key Efficacy Metric |
| Mardepodect (PF-2545920) | Rat (Conditioned Avoidance Response) | ED50: 1 mg/kg[3][10] |
| TAK-063 | Rodent models of schizophrenia | Exhibited antipsychotic-like effects. |
| Branaplam | BacHD mouse model of Huntington's Disease | Dose-dependent reduction of mutant HTT up to 40-45% in striatum and cortex.[4] |
| Tominersen | Preclinical HD models | Significant reductions in mutant HTT levels in the brain and CSF.[5] |
| Selisistat (EX-527) | R6/2 mouse model of Huntington's Disease | Statistically significant effects on life span and psychomotor endpoints.[11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Mardepodect - Wikipedia [en.wikipedia.org]
- 2. The most used drugs in Huntington disease clinical trials - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. old.sinapse.pt [old.sinapse.pt]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Non-Receptor-Antagonist Mechanism of Mardepodect Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mardepodect hydrochloride (PF-2545920), a selective phosphodiesterase 10A (PDE10A) inhibitor, with other neuroactive compounds. By focusing on its non-receptor-antagonist mechanism, we present experimental data that validates its mode of action and compares its performance against alternative therapeutic strategies.
Executive Summary
This compound represents a departure from traditional antipsychotic drug development, which has historically focused on direct antagonism of dopamine and serotonin receptors. As a potent and highly selective inhibitor of PDE10A, Mardepodect's mechanism of action is centered on the modulation of intracellular second messenger signaling pathways, specifically by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This guide will delve into the experimental evidence supporting this mechanism, comparing its in vitro and in vivo profile with that of other PDE10A inhibitors and a conventional antipsychotic, risperidone. While development for schizophrenia and Huntington's disease was discontinued in 2017, the study of Mardepodect provides valuable insights into the potential of PDE10A inhibition as a therapeutic strategy.
Comparative Performance Data
The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of this compound with other relevant compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Mardepodect (PF-2545920) | PDE10A | 0.37 | >1000-fold vs. other PDEs | [3][4] |
| Papaverine | PDE10A | ~30 | Lower selectivity vs. other PDEs | [1] |
| TAK-063 | PDE10A | Potent and selective | N/A | [5] |
| Risperidone | D2, 5-HT2A Receptors | Ki (nM): D2: 3.13, 5-HT2A: 0.16 | Receptor Antagonist | [6] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Model | Species | Key Finding | Effective Dose (mg/kg) | Reference |
| Mardepodect (MP-10) | Conditioned Avoidance Response (CAR) | Mouse | Decreased avoidance responding | 0.3-1 | [3] |
| Mardepodect (PF-2545920) | Conditioned Avoidance Response (CAR) | Rat/Mouse | Inhibited conditioned avoidance responding | ED50: 1 | [1][4] |
| Papaverine | Apomorphine-induced climbing | Mouse | Antagonized climbing behavior | N/A | [1] |
| Risperidone | Conditioned Avoidance Response (CAR) | Monkey | Impeded task performance | 0.032-0.1 | [7] |
Table 3: In Vivo Biomarker Modulation
| Compound | Biomarker | Species | Effect | Dose (mg/kg) | Reference |
| Mardepodect (MP-10) | Striatal cGMP | Mouse | ~3-fold increase | 1 | [3] |
| Mardepodect (MP-10) | Striatal pCREB (S133) | Mouse | 3-4 fold increase | 0.3-3 | [3] |
| Mardepodect (PF-2545920) | Striatal pGluR1 (S845) | Mouse | 3-5.4 fold increase | 0.3-3 | [3] |
| Papaverine | Striatal p-ERK | Rat | Increased phosphorylation | N/A | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro PDE10A Inhibition Assay
This protocol is based on commercially available fluorescence polarization (FP) or luminescence-based assay kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.
Materials:
-
Purified recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer
-
Binding agent (for FP assays) or detection reagents (for luminescence assays)
-
Test compounds (this compound, etc.) dissolved in DMSO
-
96-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Assay Plate Preparation: Add the diluted compounds and substrate to the wells of the microplate. Include controls for no enzyme (background) and no inhibitor (100% activity).
-
Enzyme Reaction: Initiate the reaction by adding the PDE10A enzyme to all wells except the background control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Detection:
-
For FP Assays: Add the binding agent, which specifically binds to the hydrolyzed monophosphate product, leading to an increase in fluorescence polarization.
-
For Luminescence Assays: Add detection reagents that convert the remaining substrate into a luminescent signal.
-
-
Data Acquisition: Read the plate on a microplate reader capable of measuring fluorescence polarization or luminescence.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[9][10][11]
In Vivo Conditioned Avoidance Response (CAR)
This behavioral paradigm is a widely used preclinical model to assess the antipsychotic-like activity of a compound.[12][13][14]
Objective: To evaluate the effect of a test compound on the ability of an animal to learn and perform an avoidance response.
Apparatus: A shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or a tone, and an unconditioned stimulus (US), the foot shock, are presented.
Procedure:
-
Acclimation and Training:
-
Acclimate the animals (typically rats or mice) to the shuttle box.
-
Conduct training sessions where the CS is presented for a short period (e.g., 10 seconds), followed by the US. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the US is delivered until it escapes to the other compartment (escape response).
-
Training continues until a stable baseline of avoidance responding is achieved.
-
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle intraperitoneally or orally at various doses and at a specified time before testing.
-
Testing: Place the animal in the shuttle box and present a series of CS-US trials.
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to respond for each animal.
-
Data Analysis: Compare the behavioral responses of the drug-treated groups to the vehicle-treated group. A selective suppression of the avoidance response without a significant effect on the escape response is indicative of antipsychotic-like activity.[15][16]
Measurement of Striatal cAMP and cGMP Levels
Objective: To quantify the in vivo effects of a test compound on the levels of the second messengers cAMP and cGMP in the striatum.
Materials:
-
Test compounds
-
Rodents (mice or rats)
-
Dissection tools
-
Liquid nitrogen
-
Homogenization buffer
-
Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the animals at the desired doses and time points.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the striatum. Immediately freeze the tissue in liquid nitrogen to prevent the degradation of cyclic nucleotides.
-
Tissue Homogenization: Homogenize the frozen striatal tissue in an appropriate buffer (e.g., 0.1 M HCl) to extract the cyclic nucleotides.
-
Quantification:
-
Centrifuge the homogenates to pellet the protein.
-
Use the supernatant for the quantification of cAMP and cGMP levels using competitive EIA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the cyclic nucleotide concentrations to the total protein content of the tissue homogenate. Compare the levels in the drug-treated groups to the vehicle-treated group to determine the effect of the compound.[5][17][18]
Conclusion
The experimental data presented in this guide validate the non-receptor-antagonist mechanism of this compound as a potent and selective PDE10A inhibitor. Its ability to modulate intracellular signaling pathways downstream of dopamine and other neurotransmitter systems offers a distinct pharmacological profile compared to traditional receptor antagonists like risperidone. While Mardepodect's clinical development has been halted, the insights gained from its study continue to inform the development of novel therapeutics for neuropsychiatric disorders, highlighting the potential of targeting intracellular signaling cascades. The provided experimental protocols and visualizations serve as a valuable resource for researchers in this field.
References
- 1. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The NO/cGMP pathway inhibits transient cAMP signals through the activation of PDE2 in striatal neurons [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Western Blot Analysis: Validating Mardepodect's Impact on Downstream Signaling
A Comparative Guide for Researchers
This guide provides a comparative analysis of Mardepodect's effect on downstream signaling pathways, benchmarked against other phosphodiesterase 10A (PDE10A) inhibitors. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating Mardepodect's performance and designing relevant experimental validations.
Introduction to Mardepodect and PDE10A Inhibition
Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, Mardepodect increases the concentration of these second messengers, leading to the activation of downstream signaling cascades, including the protein kinase A (PKA) pathway. This modulation ultimately affects the phosphorylation status and activity of key proteins involved in neuronal function and gene expression, such as the transcription factor cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluR1.
Comparative Analysis of Downstream Signaling
To validate the efficacy of Mardepodect, its effect on the phosphorylation of key downstream targets, CREB at Serine 133 (p-CREB) and GluR1 at Serine 845 (p-GluR1), is commonly assessed using Western blot analysis. Here, we compare the performance of Mardepodect with other known PDE10A inhibitors, TAK-063 and the less selective inhibitor, Papaverine.
Quantitative Data Summary
The following table summarizes the quantitative data from representative Western blot experiments, showcasing the fold change in p-CREB and p-GluR1 levels in striatal tissue following treatment with Mardepodect and alternative compounds.
| Compound | Target | Fold Change in p-CREB (Ser133) vs. Vehicle | Fold Change in p-GluR1 (Ser845) vs. Vehicle | Citation |
| Mardepodect (MP-10) | PDE10A | ~3-4 fold | ~3-5 fold | [1] |
| TAK-063 | PDE10A | Comparable to Mardepodect | Comparable to Mardepodect | [2] |
| Papaverine | PDE10A (non-selective) | Significant increase | Significant increase | [3] |
Note: The data presented are approximations derived from multiple sources and should be considered illustrative. For precise comparisons, side-by-side experiments under identical conditions are recommended.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanisms and procedures involved, the following diagrams illustrate the PDE10A signaling pathway and the typical experimental workflow for Western blot analysis.
Caption: PDE10A Signaling Pathway.
References
Validating Mardepodect Hydrochloride: A Comparative Guide to On-Target Effects Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mardepodect hydrochloride's on-target effects, supported by experimental data from studies utilizing knockout models. We delve into the validation of its mechanism of action and compare its performance with alternative therapeutic strategies.
This compound (also known as PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). This enzyme is predominantly expressed in the medium spiny neurons of the striatum, a key node in the brain's motor and reward systems. By inhibiting PDE10A, Mardepodect increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating the dopamine signaling pathways.[1] This mechanism of action made it a promising candidate for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. However, its development was discontinued after Phase II clinical trials due to a lack of efficacy.[2]
On-Target Validation Through Knockout Models
The gold standard for validating the on-target effect of a drug is the use of knockout (KO) animal models, where the gene encoding the drug's target is deleted. If the drug has no effect in the knockout animal, it provides strong evidence that its mechanism of action is indeed through the intended target.
While a study specifically using PDE10A knockout mice to validate the effects of this compound was not identified in the reviewed literature, a pivotal study on ovarian cancer cells provides direct evidence of its on-target activity. In this study, the growth-inhibitory effects of Mardepodect (PF-2545920) were completely absent in ovarian cancer cells where the PDE10A gene had been knocked out using CRISPR/Cas9.[3] This demonstrates that the cellular effects of Mardepodect are dependent on the presence of the PDE10A enzyme.
Performance and Comparison with Alternatives
This compound was investigated for its potential therapeutic benefit in schizophrenia and Huntington's disease. Below is a comparison of its preclinical and clinical findings with other therapeutic agents for these conditions.
Schizophrenia
In preclinical models of schizophrenia, Mardepodect demonstrated a profile consistent with antipsychotic activity. It was shown to be effective in models that predict efficacy against the positive, negative, and cognitive symptoms of the disorder.[5]
| Compound/Class | Mechanism of Action | Preclinical Efficacy (Animal Models) | Clinical Status for Schizophrenia |
| This compound | PDE10A inhibitor | Effective in models of positive, negative, and cognitive symptoms.[5] | Development discontinued (Phase II)[2] |
| Haloperidol | D2 receptor antagonist | Effective against positive symptoms. | Approved |
| Olanzapine | Atypical antipsychotic | Broad efficacy against positive and negative symptoms. | Approved |
| TP-10 | PDE10A inhibitor | Similar preclinical profile to Mardepodect. | Investigational |
Huntington's Disease
The rationale for using Mardepodect in Huntington's disease stems from the observation that PDE10A inhibition can rebalance the dysfunctional striatal signaling pathways in this neurodegenerative disorder. The primary approved treatments for chorea in Huntington's disease are VMAT2 inhibitors.
| Compound/Class | Mechanism of Action | Efficacy in Huntington's Disease | Key Adverse Events |
| This compound | PDE10A inhibitor | Investigated for chorea and motor function. | Development discontinued[2] |
| Tetrabenazine | VMAT2 inhibitor | Effective in reducing chorea.[6] | Depression, drowsiness, parkinsonism.[6] |
| Deutetrabenazine | VMAT2 inhibitor | Effective in reducing chorea, with a potentially better tolerability profile than tetrabenazine.[7][8] | Diarrhea, coughing.[8] |
Experimental Protocols
To provide a clearer understanding of how the on-target effects of this compound can be validated, a detailed experimental protocol for a key in vivo experiment is provided below. This protocol is a synthesized representation based on methodologies described in the literature for PDE10A inhibitors.
Protocol: In Vivo Validation of this compound's Effect on Striatal cGMP Levels in Wild-Type and PDE10A Knockout Mice
Objective: To determine if the Mardepodect-induced increase in striatal cGMP is dependent on the presence of PDE10A.
Materials:
-
This compound (PF-2545920)
-
Vehicle solution (e.g., 20% SBE-β-CD in saline)[5]
-
Wild-type (WT) C57BL/6J mice
-
PDE10A knockout (KO) mice on a C57BL/6J background
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenization buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Animal Dosing:
-
Randomly assign WT and PDE10A KO mice to either vehicle or Mardepodect treatment groups (n=8-10 per group).
-
Administer this compound (e.g., 1 mg/kg, intraperitoneally) or an equivalent volume of vehicle.[5]
-
-
Tissue Collection:
-
At 30 minutes post-injection, anesthetize the mice.
-
Rapidly decapitate the animals and dissect the striatum on an ice-cold surface.
-
Immediately freeze the striatal tissue in liquid nitrogen.
-
-
Sample Preparation:
-
Homogenize the frozen striatal tissue in the appropriate buffer as per the cGMP EIA kit instructions.
-
Centrifuge the homogenates to pellet cellular debris.
-
Collect the supernatant for cGMP measurement.
-
-
cGMP Quantification:
-
Perform the cGMP EIA according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare the effects of genotype (WT vs. KO) and treatment (vehicle vs. Mardepodect) on striatal cGMP levels.
-
Expected Outcome: A significant increase in striatal cGMP levels will be observed in the Mardepodect-treated WT mice compared to the vehicle-treated WT mice. In contrast, there will be no significant difference in cGMP levels between the Mardepodect-treated and vehicle-treated PDE10A KO mice.
Visualizing the Molecular Pathway and Experimental Logic
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for knockout model validation.
References
- 1. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Imaging of PDE10A Knockout Mice with a Novel PET Radiotracer: [(11)C]T-773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Efficacy and Safety of Tetrabenazine in Reducing Chorea and Improving Motor Function in Individuals With Huntington's Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mardepodect Hydrochloride
Essential guidelines for the safe and compliant disposal of mardepodect hydrochloride, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals handling this compound, a potent and selective PDE10A inhibitor, adherence to proper disposal protocols is a critical component of laboratory safety and environmental responsibility.[1][2][3][4][5] This guide provides a step-by-step framework for the disposal of this research-use-only compound, drawing from safety data sheet (SDS) recommendations and general best practices for chemical waste management.[6][7]
Core Principles of this compound Disposal
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture.[6][7] However, as with any chemical compound used in a laboratory setting, it is imperative to handle its disposal with care to prevent contamination and ensure compliance with all applicable regulations. The primary directive for the disposal of this compound is to adhere to prevailing country, federal, state, and local regulations.[6]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be outfitted with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
| Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
This data is compiled from available Safety Data Sheets.[7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether the material is uncontaminated (pure substance) or contaminated (e.g., mixed with solvents, absorbed on a solid matrix).
Disposal of Uncontaminated this compound:
-
Consult Local Regulations: Before proceeding, consult your institution's environmental health and safety (EHS) office or the relevant local authorities to understand the specific requirements for non-hazardous chemical waste disposal.
-
Packaging: Securely package the uncontaminated this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (2070014-78-5), and any other information required by your institution.[7]
-
Waste Collection: Arrange for the collection of the chemical waste through your institution's designated hazardous or chemical waste disposal program.
Disposal of Contaminated Waste:
Contaminated waste may include spilled material, empty containers, or solutions containing this compound.
-
Containment of Spills: In the event of a spill, prevent further leakage or spillage.[6][7]
-
Absorption: Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[7]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable waste container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[7] Dispose of the materials used for decontamination (e.g., wipes, swabs) as contaminated waste.
-
Packaging and Labeling: Securely seal the container of contaminated waste and label it clearly, indicating the contents, including this compound and any other chemicals or materials present.
-
Disposal: Dispose of the contaminated material in accordance with federal, state, and local regulations through your institution's chemical waste disposal service.[6]
Empty Containers:
Empty containers should be rinsed thoroughly. The rinsate should be collected and disposed of as contaminated chemical waste. Once cleaned, the containers can be disposed of according to institutional guidelines for non-hazardous laboratory waste.
Precautionary Environmental Measures
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mardepodect - Wikipedia [en.wikipedia.org]
- 6. abmole.com [abmole.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The environmental occurrence of herbicides: The importance of degradates in ground water [pubs.usgs.gov]
Comprehensive Safety and Handling Protocol for Mardepodect Hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of Mardepodect hydrochloride (PF-2545920 hydrochloride), a potent and selective PDE10A inhibitor intended for laboratory research.[1][2][3] While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[4][5]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect from splashes. |
| Hand Protection | Protective Gloves | Chemically resistant nitrile or latex gloves. |
| Body Protection | Impervious Clothing | A standard laboratory coat. |
| Respiratory Protection | Suitable Respirator | Recommended when handling large quantities or if dust/aerosol generation is likely. |
This data is synthesized from the MedChemExpress Safety Data Sheet.[4]
Safe Handling and Storage
Proper handling and storage are vital to maintain the integrity of the compound and the safety of laboratory personnel.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
An accessible safety shower and eye wash station should be readily available.[4]
Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Do not breathe in dust, vapors, or mist.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
For long-term storage of stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[4][5] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with plenty of water.[4][5] Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide respiratory support.[4][5] Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[4][5] Seek immediate medical attention. |
| Spill | Evacuate personnel from the area. Ensure adequate ventilation. Wear full personal protective equipment. Absorb the spill with a non-combustible material such as sand or earth. Place the absorbed material into a suitable container for disposal.[4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused Product: Dispose of the compound in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in regular trash unless mixed with an unappealing substance.[6][7]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, paper towels, and empty containers, should be treated as chemical waste and disposed of accordingly.
-
Empty Containers: Scratch out all personal information on the prescription label of empty medicine bottles or medicine packaging, then trash or recycle the empty bottle or packaging.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to post-experiment procedures.
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. Proper Disposal of Prescription Drugs [portal.ct.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
